D-2,4-Diaminobutyric acid
Description
Properties
IUPAC Name |
(2R)-2,4-diaminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNSCSPNOLGXSM-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801339989 | |
| Record name | (2R)-2,4-Diaminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801339989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26908-94-1 | |
| Record name | 2,4-Diaminobutyric acid, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026908941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2,4-Diaminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801339989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIAMINOBUTYRIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08TNR2VVMT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Function of (R)-2,4-Diaminobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2,4-Diaminobutanoic acid (DABA), a non-proteinogenic amino acid, exhibits a range of biological activities with potential therapeutic and research applications. This document provides a comprehensive overview of the biological functions of (R)-DABA, focusing on its role as an inhibitor of γ-aminobutyric acid (GABA) transaminase and GABA reuptake, its neurotoxic properties, and its emerging potential as an antitumor agent. This guide includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to support further research and development in this area.
Introduction
(R)-2,4-Diaminobutanoic acid is the (R)-enantiomer of 2,4-diaminobutanoic acid. While its L-isomer is more commonly studied, (R)-DABA possesses distinct biological properties that warrant investigation. Its structural similarity to the neurotransmitter GABA allows it to interact with components of the GABAergic system, leading to modulation of inhibitory neurotransmission. This guide delves into the core biological functions of (R)-DABA, providing a technical resource for researchers in neuroscience, oncology, and drug discovery.
Biological Functions
The primary biological functions of (R)-2,4-diaminobutanoic acid revolve around its interaction with the GABAergic system, its inherent toxicity at higher concentrations, and its effects on cell viability.
Modulation of the GABAergic System
(R)-DABA influences the GABAergic system through two primary mechanisms: inhibition of GABA transaminase (GABA-T) and inhibition of GABA reuptake.
-
GABA Reuptake Inhibition: (R)-DABA also acts as a GABA reuptake inhibitor by targeting GABA transporters (GATs). This action also contributes to elevated synaptic GABA levels[1]. Studies have shown that the S(+)-isomer is a significantly more potent inhibitor of GABA uptake than the R(-)-isomer.
Neurotoxicity
At higher concentrations, both enantiomers of 2,4-diaminobutanoic acid exhibit neurotoxic effects[2][3][4]. The neurotoxicity of the L-isomer has been linked to liver damage and a subsequent increase in ammonia levels in the brain[4][5]. While the specific mechanisms of (R)-DABA-induced neurotoxicity are less clear, it is known to be toxic to zebrafish larvae at micromolar concentrations[6]. One study reported an EC50 of 500 µM for 2,4-DAB (isomer not specified) for induced death in larval zebrafish[6].
Antitumor Activity
Emerging research has highlighted the potential of L-2,4-diaminobutanoic acid as an antitumor agent. It is suggested that its accumulation in cancer cells leads to osmotic lysis. While specific studies on the (R)-isomer are limited, this provides a promising avenue for future investigation.
Quantitative Data
Specific quantitative data for the (R)-isomer of 2,4-diaminobutanoic acid is sparse in the available literature. The following tables summarize the available data for 2,4-diaminobutanoic acid, with specific notations regarding the isomer.
Table 1: Inhibition of GABA Transaminase
| Compound | Enzyme Source | Inhibition Type | Ki | IC50 | Reference |
| L-2,4-Diaminobutanoic acid | Not Specified | Non-linear, non-competitive | Not Reported | > 500 µM | [7] |
Table 2: Inhibition of GABA Reuptake
| Compound | System | Potency Comparison | IC50 | Reference |
| (S)-2,4-Diaminobutanoic acid | Rat brain slices | >20-fold more potent than (R)-isomer | Not Reported for (R)-isomer | |
| (R)-2,4-Diaminobutanoic acid | Rat brain slices | Less potent than (S)-isomer | Not Reported |
Table 3: Neurotoxicity
| Compound | Model System | Effect | EC50 / Concentration | Reference |
| 2,4-Diaminobutanoic acid (isomer not specified) | Larval zebrafish | Induced death | 500 µM | [6] |
| (S)-2,4-Diaminobutanoic acid | Embryonic zebrafish | Cardiotoxicity | 700 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of (R)-2,4-diaminobutanoic acid.
GABA Transaminase (GABA-T) Inhibition Assay
This protocol is adapted from a general spectrophotometric method for measuring GABA-T activity.
Objective: To determine the inhibitory potential of (R)-2,4-diaminobutanoic acid on GABA transaminase activity.
Principle: The activity of GABA-T is measured in a coupled enzyme assay. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm. A decrease in the rate of NADPH production in the presence of the test compound indicates inhibition of GABA-T.
Materials:
-
GABA transaminase (from porcine or bacterial source)
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
(R)-2,4-Diaminobutanoic acid
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of (R)-2,4-diaminobutanoic acid in the appropriate buffer.
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP+.
-
Prepare a stock solution of GABA.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the reaction mixture.
-
Add varying concentrations of (R)-2,4-diaminobutanoic acid to the test wells.
-
Add vehicle (buffer) to the control wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the GABA solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH formation (ΔA340/min) for each well.
-
Determine the percentage of GABA-T inhibition for each concentration of (R)-DABA by comparing the reaction rates in the test wells to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate (GABA) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots[8].
-
[³H]GABA Reuptake Assay
This protocol describes a cell-based assay to measure the inhibition of GABA uptake.
Objective: To quantify the inhibitory effect of (R)-2,4-diaminobutanoic acid on GABA transporters.
Principle: Cells expressing GABA transporters (e.g., HEK293 cells transfected with a specific GAT subtype) are incubated with radiolabeled GABA ([³H]GABA). The amount of radioactivity taken up by the cells is measured. A reduction in [³H]GABA uptake in the presence of a test compound indicates inhibition of the GABA transporter.
Materials:
-
HEK293 cells expressing the target GABA transporter subtype
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., penicillin/streptomycin)
-
Assay Buffer (e.g., 25 mM HEPES-Tris, pH 7.4, containing NaCl, KCl, CaCl₂, MgSO₄, and glucose)
-
[³H]GABA
-
Unlabeled GABA
-
(R)-2,4-Diaminobutanoic acid
-
Reference inhibitor (e.g., Tiagabine)
-
96-well cell culture plates
-
Scintillation counter and scintillation fluid
-
Lysis buffer (e.g., 0.1 M NaOH)
Procedure:
-
Cell Culture:
-
Culture HEK293 cells expressing the target GAT in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Assay Performance:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add assay buffer containing various concentrations of (R)-2,4-diaminobutanoic acid or the reference inhibitor to the test wells.
-
For total uptake, add assay buffer without any inhibitor.
-
For non-specific uptake, add a high concentration of a potent GAT inhibitor.
-
Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.
-
-
Initiation of Uptake:
-
Initiate the uptake by adding assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM).
-
Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding lysis buffer.
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition for each concentration of (R)-DABA.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
MTT Assay for Cytotoxicity
This protocol outlines a colorimetric assay to assess the cytotoxic effects of (R)-2,4-diaminobutanoic acid.
Objective: To determine the concentration at which (R)-2,4-diaminobutanoic acid reduces the viability of a cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).
Materials:
-
Target cell line (e.g., a neuronal or cancer cell line)
-
Cell culture medium
-
(R)-2,4-Diaminobutanoic acid
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of (R)-2,4-diaminobutanoic acid in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound.
-
Include control wells with medium alone (no cells) and cells with medium containing the vehicle for the compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only control from all other readings.
-
Express the viability of the treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological function of (R)-2,4-diaminobutanoic acid.
Caption: GABAergic signaling pathway and points of inhibition by (R)-DABA.
Caption: Workflow for determining GABA transaminase inhibition.
Caption: Comparison of competitive and non-competitive enzyme inhibition models.
Conclusion
(R)-2,4-Diaminobutanoic acid presents a compelling profile as a modulator of the GABAergic system. Its ability to inhibit both GABA transaminase and GABA reuptake suggests its potential for therapeutic applications where an enhancement of GABAergic tone is desired. However, its neurotoxic potential necessitates careful dose-response studies and further investigation into its mechanism of toxicity. The emerging evidence of its antitumor activity opens up new avenues for cancer research. This technical guide provides a foundational resource for researchers to further explore the biological functions of (R)-DABA, with the ultimate goal of translating this knowledge into novel therapeutic strategies. The lack of specific quantitative data for the (R)-isomer highlights a critical gap in the literature that future research should aim to address.
References
- 1. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 2. Neuro- and hepatic toxicological profile of (S)-2,4-diaminobutanoic acid in embryonic, adolescent and adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and CPP-115 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Occurrence and Sources of D-2,4-Diaminobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2,4-Diaminobutyric acid (DAB), a non-proteinogenic amino acid, has garnered significant interest in the scientific community due to its diverse biological activities and its presence in various natural sources. This technical guide provides a comprehensive overview of the natural occurrence of D-DAB, its biosynthetic pathways, and detailed methodologies for its detection and quantification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Natural Occurrence of this compound
This compound has been identified in a range of organisms, from bacteria to plants and marine microalgae. Its presence is often associated with specific metabolic pathways and cellular structures.
In Bacteria
D-DAB is a known component of the cell wall peptidoglycan in certain species of Actinobacteria. The stereochemistry of DAB within the peptidoglycan can be a chemotaxonomic marker to differentiate between bacterial genera. For instance, in the plant pathogenic bacterium Clavibacter michiganensis, the cell wall peptidoglycan contains both D- and L-isomers of 2,4-diaminobutyric acid in nearly equal proportions[1]. In contrast, species belonging to the genera Agromyces and Rathayibacter almost exclusively contain the L-isomer of DAB in their peptidoglycan[1]. The presence of D-amino acids, including D-DAB, in the peptidoglycan contributes to the structural integrity of the bacterial cell wall and provides resistance against proteolytic enzymes[2][3]. Bacteria have been found to produce a variety of D-amino acids, which can accumulate to millimolar concentrations in the supernatant of stationary phase cultures[4].
In Plants
The occurrence of 2,4-diaminobutyric acid has been well-documented in plants of the Lathyrus genus, commonly known as vetchlings or wild peas[5][6]. While much of the research has focused on the neurotoxic effects of related compounds in these plants, the presence of DAB itself is a notable characteristic. Specific quantitative data for the D-isomer in Lathyrus species remains an area for further investigation.
In Marine Organisms
Certain marine diatoms, which are a major group of algae and among the most common types of phytoplankton, have been identified as producers of 2,4-diaminobutyric acid. The diatom Thalassiosira pseudonana is known to produce DAB, and its production can be influenced by environmental factors[7][8][9]. The accumulation of DAB in these organisms may serve as a defense mechanism[7][8][9]. While the production of DAB by Thalassiosira pseudonana is established, specific intracellular concentrations of the D-isomer under various conditions are not yet fully quantified in the literature.
Quantitative Data on this compound Occurrence
A comprehensive summary of the quantitative data for this compound in various natural sources is presented in the table below. It is important to note that specific quantitative data for D-DAB is still limited in the scientific literature, with many studies reporting on the presence of total DAB (both D and L isomers) or providing semi-quantitative comparisons.
| Organism/Source | Sample Type | Concentration of this compound | Method of Analysis | Reference |
| Clavibacter michiganensis | Cell Wall Peptidoglycan | D- and L-DAB in almost equal proportions | HPLC of amino acid isomers | [1] |
| Agromyces spp. | Cell Wall Peptidoglycan | L-isomer almost exclusively present | HPLC of amino acid isomers | [1] |
| Rathayibacter spp. | Cell Wall Peptidoglycan | L-isomer almost exclusively present | HPLC of amino acid isomers | [1] |
| Vibrio cholerae | Stationary phase culture supernatant | D-amino acids accumulate to millimolar concentrations | General finding for various D-amino acids | [4] |
| Bacillus subtilis | Stationary phase culture supernatant | D-amino acids accumulate to millimolar concentrations | General finding for various D-amino acids | [4] |
Further research is required to obtain more precise quantitative values for D-DAB in a wider range of natural sources.
Biosynthesis of this compound
The biosynthesis of this compound in bacteria involves a multi-step enzymatic pathway that starts from the common amino acid precursor, L-aspartate. The pathway for the formation of L-DAB is a branch of the aspartate metabolic pathway, and the D-isomer is subsequently formed through racemization.
Caption: Biosynthetic pathway of this compound from L-Aspartate.
Experimental Protocols
Accurate detection and quantification of this compound require specific and sensitive analytical methods. The following section provides detailed methodologies for the extraction and analysis of D-DAB from various natural sources.
Extraction of this compound
1. From Bacterial Cell Wall Peptidoglycan:
-
Cell Lysis: Harvest bacterial cells by centrifugation. Resuspend the cell pellet in a suitable buffer and lyse the cells using mechanical disruption (e.g., bead beating, sonication) or enzymatic digestion (e.g., lysozyme).
-
Peptidoglycan Isolation: Treat the cell lysate with detergents (e.g., SDS) and proteases (e.g., trypsin, pronase) to remove cytoplasmic proteins and membrane components. The insoluble peptidoglycan sacculi are then collected by ultracentrifugation.
-
Acid Hydrolysis: Hydrolyze the purified peptidoglycan with 6 M HCl at 100-110°C for 16-24 hours in a sealed, evacuated tube to release the constituent amino acids.
-
Sample Cleanup: Remove the acid from the hydrolysate by evaporation under a stream of nitrogen or by using a vacuum centrifuge. Re-dissolve the amino acid mixture in a suitable buffer for analysis.
2. From Plant Tissues (e.g., Lathyrus seeds):
-
Homogenization: Grind the plant tissue (e.g., seeds) to a fine powder using a mortar and pestle with liquid nitrogen or a mechanical grinder.
-
Extraction: Extract the powdered tissue with an acidic aqueous solution (e.g., 0.1 M HCl) or an alcohol-water mixture (e.g., 70% ethanol) to precipitate proteins and extract free amino acids.
-
Deproteinization: Centrifuge the extract to pellet the precipitated proteins and other insoluble material. The supernatant containing the free amino acids can be further purified.
-
Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge to bind the amino acids. Wash the cartridge to remove interfering substances, and then elute the amino acids with a basic solution (e.g., aqueous ammonia).
-
Solvent Evaporation: Evaporate the eluate to dryness and reconstitute the sample in a buffer compatible with the analytical method.
3. From Marine Diatoms (e.g., Thalassiosira pseudonana):
-
Cell Harvesting: Collect diatom cells from the culture medium by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication, freeze-thaw cycles, or bead beating to release the intracellular contents.
-
Protein Precipitation: Add a precipitating agent like trichloroacetic acid (TCA) or a cold organic solvent (e.g., acetone, ethanol) to the cell lysate to precipitate proteins.
-
Extraction of Free Amino Acids: Centrifuge to remove the precipitated proteins. The supernatant containing the free amino acids is collected.
-
Sample Cleanup: The supernatant can be further purified using solid-phase extraction as described for plant tissues.
Quantification of this compound by HPLC
A widely used method for the chiral separation and quantification of amino acid enantiomers is pre-column derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
1. Derivatization with Marfey's Reagent:
-
Sample Preparation: To an aliquot of the amino acid extract, add a solution of Marfey's reagent in acetone.
-
Reaction: Add a basic buffer (e.g., sodium bicarbonate or triethylamine) to raise the pH and facilitate the reaction. Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding an acid (e.g., HCl) to lower the pH.
-
Dilution: Dilute the derivatized sample with the mobile phase or a suitable solvent before injection into the HPLC system.
2. HPLC Analysis:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: The diastereomeric derivatives are detected by their absorbance at 340 nm.
-
Quantification: The concentration of D-DAB is determined by comparing the peak area of the D-DAB derivative to a standard curve prepared with known concentrations of D-DAB standard. The L-DAB derivative will have a different retention time, allowing for the simultaneous quantification of both enantiomers.
Experimental Workflow
The following diagram illustrates a generalized workflow for the analysis of this compound from natural sources.
Caption: Generalized experimental workflow for this compound analysis.
Conclusion
This technical guide has provided a detailed overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound. While the presence of D-DAB has been confirmed in various organisms, further research is needed to fully quantify its concentration in different natural sources and to elucidate its physiological roles. The experimental protocols and workflows presented here offer a solid foundation for researchers to pursue further investigations into this intriguing non-proteinogenic amino acid and its potential applications in drug development and other scientific disciplines.
References
- 1. Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 3. D-Amino acid - Wikipedia [en.wikipedia.org]
- 4. D-amino acids govern stationary phase cell wall remodeling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha,gamma-Diaminobutyric acid in seeds of twelve species of Lathyrus and identification of a new natural amino-acid, L-homoarginine, in seeds of other species toxic to man and domestic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evidence of 2,4-diaminobutyric acid (DAB) production as a defense mechanism in diatom Thalassiosira pseudonana [diva-portal.org]
- 9. Evidence of 2,4-diaminobutyric acid (DAB) production as a defense mechanism in diatom Thalassiosira pseudonana - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of D-2,4-Diaminobutyric Acid in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-2,4-Diaminobutyric acid (D-DABA) is a non-proteinogenic amino acid found in various bacterial natural products, playing a crucial role in their biological activities. Understanding its biosynthesis is critical for the discovery, development, and engineering of novel therapeutics. This technical guide provides an in-depth overview of the bacterial biosynthesis of D-DABA, which proceeds through a two-step pathway: the initial synthesis of L-2,4-diaminobutyric acid (L-DABA) from central metabolism, followed by the stereochemical inversion to its D-enantiomer. This document details the enzymes involved, presents quantitative data, outlines experimental protocols, and provides visual representations of the pathway and associated workflows.
The Core Biosynthetic Pathway
The biosynthesis of this compound in bacteria is not a direct pathway but rather a sequential process involving the synthesis of the L-isomer followed by racemization.
-
Synthesis of L-2,4-Diaminobutyric Acid: The primary route for L-DABA synthesis is an integral part of the well-characterized ectoine biosynthesis pathway.[1][2] The key enzyme in this step is Diaminobutyrate-2-oxoglutarate transaminase (EctB) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3][4] EctB catalyzes the reversible transamination of L-aspartate-β-semialdehyde, an intermediate in the aspartate metabolic pathway, using L-glutamate as the amino donor to produce L-2,4-diaminobutyric acid and 2-oxoglutarate.[3]
-
Racemization of L-2,4-Diaminobutyric Acid: The conversion of the resulting L-DABA to D-DABA is catalyzed by a specific 2,4-diaminobutyric acid racemase . A notable example is the PLP-independent enzyme PddB , discovered in Streptoalloteichus hindustanus during the biosynthesis of the antiviral agent poly-D-Dab.[1][2] This enzyme facilitates the stereoinversion at the α-carbon of L-DABA to yield D-DABA.[1]
The overall biosynthetic scheme is depicted below:
Enzymology and Quantitative Data
The efficiency and regulation of the D-DABA biosynthesis pathway are governed by the kinetic properties of the involved enzymes.
Diaminobutyrate-2-oxoglutarate transaminase (EctB)
EctB is the initial and often rate-limiting enzyme in the ectoine biosynthesis pathway, which provides the L-DABA precursor.[5][6] It is a PLP-dependent transaminase that exhibits high specificity for its substrates.
2,4-Diaminobutyric Acid Racemase (PddB)
PddB is a PLP-independent racemase that catalyzes the stereoinversion of L-DABA to D-DABA.[1][2] It is a monomeric enzyme with a molecular weight of approximately 33 kDa.[2] The enzyme shows optimal activity at a pH of around 8.5.[1][2]
Table 1: Kinetic Parameters of 2,4-Diaminobutyric Acid Racemase (PddB)
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| L-2,4-Diaminobutyric acid | 1.8 ± 0.1 | 1.3 ± 0.0 | 0.72 | [1] |
| This compound | 3.0 ± 0.2 | 2.2 ± 0.1 | 0.73 | [1] |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assay of 2,4-diaminobutyric acid racemase (PddB), a key enzyme in the D-DABA biosynthesis pathway.
Recombinant Expression and Purification of PddB
The following protocol is adapted from the characterization of PddB from Streptoalloteichus hindustanus.[2]
-
Gene Cloning and Expression Vector: The gene encoding PddB is cloned into an appropriate expression vector, such as pET, with a C-terminal His6-tag for affinity purification.
-
Host Strain and Culture Conditions: Escherichia coli BL21(DE3) is a suitable host for recombinant protein expression. Cells are grown in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induction of Gene Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, followed by incubation at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance soluble protein production.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 300 mM NaCl and 10 mM imidazole), and lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA agarose column pre-equilibrated with the lysis buffer.
-
Washing and Elution: The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-50 mM) to remove non-specifically bound proteins. The His-tagged PddB is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
Dialysis and Storage: The eluted fractions containing pure PddB are pooled and dialyzed against a storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 10% (w/v) glycerol). The purified enzyme is stored at -80°C.
2,4-Diaminobutyric Acid Racemase Activity Assay
The activity of PddB can be determined by measuring the interconversion of L-DABA and D-DABA. A highly sensitive and accurate method involves derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-leucine amide, L-FDLA) followed by HPLC analysis.[2]
-
Reaction Mixture: The standard assay mixture (200 µL) contains 100 mM TAPS-NaOH buffer (pH 8.5) and 20 mM of either L-DABA or D-DABA as the substrate.
-
Enzyme Reaction: The reaction is initiated by adding a known amount of purified PddB (e.g., 5 µg) and incubated at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: The reaction is stopped by adding 20 µL of 50% (w/v) trichloroacetic acid.
-
Neutralization: The mixture is neutralized with 100 µL of 0.5 M NaOH.
-
Derivatization with Marfey's Reagent: To a 50 µL aliquot of the neutralized reaction mixture, add 100 µL of 1% (w/v) L-FDLA in acetone and 20 µL of 1 M NaHCO3. The mixture is incubated at 37°C for 24 hours in the dark.
-
Quenching: The derivatization is quenched by adding 20 µL of 1 M HCl.
-
Sample Preparation for HPLC: The solution is diluted with 810 µL of methanol before injection into the HPLC system.
-
HPLC Analysis: The diastereomeric derivatives of D-DABA and L-DABA are separated and quantified by reverse-phase HPLC using a C18 column. The separation is typically achieved using a gradient of acetonitrile in water containing 0.03% trifluoroacetic acid and 0.07% formic acid. The derivatives are monitored at 340 nm.
-
Quantification: The amount of product formed is quantified by comparing the peak areas to a standard curve generated with known concentrations of D-DABA and L-DABA derivatives. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Applications in Drug Development
The enzymes of the D-DABA biosynthesis pathway represent potential targets for the development of novel antimicrobial agents. Inhibition of EctB could disrupt osmoprotection in bacteria that rely on ectoine, while targeting the 2,4-diaminobutyric acid racemase could interfere with the synthesis of D-DABA-containing natural products that are important for bacterial survival or virulence. Furthermore, understanding this pathway is crucial for the metabolic engineering of microorganisms to produce valuable D-amino acids or their derivatives for pharmaceutical applications.
Conclusion
The biosynthesis of this compound in bacteria is a fascinating pathway that highlights the metabolic versatility of microorganisms. It involves the recruitment of an enzyme from a primary metabolic pathway to produce the L-isomer, which is then stereochemically modified by a specific racemase. The detailed characterization of enzymes like PddB provides valuable insights into the mechanisms of D-amino acid biosynthesis and opens up new avenues for biotechnological and pharmaceutical research. This guide serves as a comprehensive resource for professionals seeking to understand and exploit this important metabolic pathway.
References
- 1. Frontiers | Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis [frontiersin.org]
- 2. Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial purification and properties of L-2,4-diaminobutyric acid activating enzyme from a polymyxin E producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel assay method for an amino acid racemase reaction based on circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and characterization of L-2,4-diaminobutyrate decarboxylase from Acinetobacter calcoaceticus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of D-2,4-Diaminobutyric Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of D-2,4-Diaminobutyric acid hydrochloride. The information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated biochemical pathways.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound hydrochloride. This data is essential for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀N₂O₂·2HCl | [1][2] |
| Molecular Weight | 191.14 g/mol | [1][2] |
| Appearance | White to pale yellow powder | [1][2] |
| Melting Point | 195 - 226 °C (with decomposition) | [3] |
| Solubility | Soluble in water (50 mg/mL) | [4][5] |
| Optical Rotation [α]D²⁰ | -14 ± 1º (c=1 in Water) | [1][2] |
| pKa (Predicted) | Carboxylic Acid: ~2.55, Strongest Basic Group: ~9.95 | [6] |
| Purity | ≥ 98% (by NMR or TLC) | [1][2] |
| Storage Conditions | 0-8°C (short-term), -20°C (long-term) | [1] |
Spectral Data
-
¹H NMR (600 MHz, H₂O): Chemical shifts have been reported at approximately 2.24, 3.17, and 3.83 ppm.[7]
-
IR and Mass Spectrometry: Spectral data is available on platforms such as SpectraBase and PubChem, which can be accessed for further details.[7][8]
Experimental Protocols
The determination of the physicochemical properties listed above involves standard laboratory techniques. Below are detailed methodologies for key experiments.
Determination of Solubility
A standard protocol to determine the solubility of an amino acid hydrochloride, such as this compound hydrochloride, in water is as follows:
Figure 1. Experimental workflow for determining the aqueous solubility of this compound hydrochloride.
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa) of this compound hydrochloride can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant is added.
Figure 2. Workflow for pKa determination by potentiometric titration.
Biological Activity and Signaling Pathway
This compound is known to act as an inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T).[9] This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, this compound leads to an increase in the synaptic concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism of action is of significant interest in the context of neurological disorders characterized by an imbalance of excitatory and inhibitory signaling.
Figure 3. Inhibition of GABA Transaminase by this compound.
References
- 1. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-(+)-2,4-Diaminobutyric Acid Dihydrochloride [cymitquimica.com]
- 4. DL-2,4-Diaminobutyric acid dihydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 5. L -2,4-Diaminobutyric acid = 95.0 1883-09-6 [sigmaaldrich.com]
- 6. Showing Compound 2,4-Diaminobutyric acid (FDB022978) - FooDB [foodb.ca]
- 7. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
D-DAB mechanism of action in the central nervous system
An In-depth Technical Guide on the Mechanism of Action of D-DAB in the Central Nervous System
This technical guide provides a comprehensive overview of the mechanism of action of molecules referred to as "D-DAB" in the central nervous system (CNS). The acronym "D-DAB" is ambiguous and can refer to two distinct molecules with significantly different roles in neuroscience research: D-2,4-diaminobutyric acid (a GABA uptake inhibitor) and Disabled-1 (Dab1), an intracellular adaptor protein central to the Reelin signaling pathway. This document is divided into two main sections to address the distinct mechanisms of each molecule, tailored for researchers, scientists, and drug development professionals.
Section 1: this compound (D-DABA)
This compound (D-DABA) is the D-isomer of 2,4-diaminobutyric acid, a non-proteinogenic amino acid. Its primary mechanism of action in the central nervous system is the inhibition of γ-aminobutyric acid (GABA) uptake. However, its potency and physiological effects differ significantly from its L-isomer, L-2,4-diaminobutyric acid (L-DABA).
Core Mechanism of Action: Inhibition of GABA Uptake
D-DABA acts as an inhibitor of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By inhibiting these transporters, DABA can increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. However, studies have shown that the L-isomer is significantly more potent in this regard. S(+)-2,4-Diaminobutyric acid (the L-isomer) is at least 20 times more potent than the R(-)-isomer (the D-isomer) as an inhibitor of sodium-dependent GABA uptake in rat brain slices[1].
Anticonvulsant Activity
The L-isomer of DABA has demonstrated anticonvulsant properties, likely due to its effective inhibition of GABA uptake, which elevates synaptic GABA levels. L-DABA, when administered intracerebroventricularly (i.c.v.) at a dose of 2 µmoles in mice, nearly doubled the convulsive dose 50 (CD50) of picrotoxin and 3-mercaptopropionate (3-MP)[2]. In contrast, the D-isomer of DABA, being a less active inhibitor of GABA uptake, showed no anticonvulsant activity against 3-MP[2].
Data Presentation: Comparison of D-DABA and L-DABA
| Property | This compound (D-DABA) | L-2,4-Diaminobutyric Acid (L-DABA) | Reference(s) |
| GABA Uptake Inhibition | Less potent inhibitor | Potent inhibitor (at least 20x more potent than D-isomer) | [1] |
| Anticonvulsant Activity | No significant activity observed | Effective against picrotoxin and 3-MP induced convulsions | [2] |
| Neurotoxicity | Both isomers are neurotoxic | Both isomers are neurotoxic | [1] |
Experimental Protocols
This protocol is used to measure the inhibition of GABA uptake by D-DABA in isolated nerve terminals (synaptosomes).
1. Preparation of Synaptosomes:
-
Euthanize rodents according to approved ethical protocols.
-
Dissect the cerebral cortex or other brain region of interest in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).
-
Homogenize the tissue in a glass-Teflon homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
2. GABA Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of D-DABA or a vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake reaction by adding a known concentration of radiolabeled GABA (e.g., [³H]GABA).
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a potent GAT inhibitor like tiagabine) from the total uptake.
-
Plot the percentage of inhibition of specific GABA uptake against the concentration of D-DABA to determine the IC50 value.
Mandatory Visualization
Caption: D-DABA inhibits the reuptake of GABA by blocking GABA transporters (GATs).
Caption: Experimental workflow for a GABA uptake assay using synaptosomes.
Section 2: Disabled-1 (Dab1) Signaling in the Central Nervous System
Disabled-1 (Dab1) is an intracellular adaptor protein that is a critical component of the Reelin signaling pathway. This pathway plays a fundamental role in regulating neuronal migration and positioning during the development of the mammalian brain, particularly in laminated structures such as the cerebral cortex, hippocampus, and cerebellum.
Core Mechanism of Action: Transduction of the Reelin Signal
The Reelin signaling cascade is initiated by the binding of the large secreted glycoprotein Reelin to two members of the low-density lipoprotein receptor family: the very-low-density lipoprotein receptor (VLDLR) and the apolipoprotein E receptor 2 (ApoER2), which are expressed on the surface of migrating neurons. This binding event leads to the clustering of these receptors.
Dab1, which is associated with the intracellular domains of VLDLR and ApoER2, is subsequently phosphorylated on multiple tyrosine residues by Src family kinases (SFKs), such as Fyn and Src. Tyrosine-phosphorylated Dab1 (pY-Dab1) serves as a scaffold for the recruitment and activation of downstream signaling molecules, which ultimately modulate the neuronal cytoskeleton and cell adhesion to control cell migration.
The Reelin-Dab1 pathway bifurcates into at least two major downstream branches:
-
The PI3K-Akt Pathway: Phosphorylated Dab1 recruits the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K), leading to its activation. Activated PI3K then phosphorylates and activates Akt (also known as protein kinase B). The PI3K-Akt pathway is involved in regulating cell survival, growth, and cytoskeletal dynamics.
-
The Crk/CrkL-C3G-Rap1 Pathway: pY-Dab1 also recruits the adaptor proteins Crk and CrkL. This interaction leads to the activation of C3G, a guanine nucleotide exchange factor for the small GTPase Rap1. Activated Rap1 is known to regulate cell adhesion and cytoskeletal organization, which are crucial for neuronal migration.
Data Presentation: Dab1 Phosphorylation Sites and Downstream Effectors
| Dab1 Tyrosine Residue(s) | Interacting Protein(s) | Downstream Pathway | Functional Outcome | Reference(s) |
| Y185, Y198 | PI3K (p85 subunit) | PI3K-Akt | Regulation of cell survival and cytoskeletal dynamics | [3] |
| Y220, Y232 | Crk, CrkL | C3G-Rap1 | Modulation of cell adhesion and neuronal migration | [3][4] |
| Y198, Y220 | Lis1 | Cytoskeletal regulation | Neuronal migration | [5] |
| Y220, Y232 | Nckβ | Cytoskeletal regulation | Neuronal migration | [5] |
Experimental Protocols
This protocol allows for the genetic manipulation of neural progenitor cells in the embryonic mouse brain to study the effects on subsequent neuronal migration.
1. Anesthesia and Surgical Preparation:
-
Anesthetize a timed-pregnant mouse (e.g., embryonic day 14.5) using an appropriate anesthetic.
-
Perform a laparotomy to expose the uterine horns.
2. Plasmid Injection:
-
Prepare a solution containing the plasmid DNA of interest (e.g., a construct to express a fluorescent reporter like GFP, and a short hairpin RNA to knockdown Dab1) mixed with a non-toxic dye (e.g., Fast Green) for visualization.
-
Using a pulled glass micropipette, inject the DNA solution into the lateral ventricle of the embryonic brains.
3. Electroporation:
-
Place tweezer-style electrodes on either side of the embryonic head.
-
Deliver a series of square-wave electrical pulses (e.g., 5 pulses of 30-50 V for 50 ms with 950 ms intervals) to drive the negatively charged DNA into the neural progenitor cells lining the ventricle.
4. Post-operative Care and Tissue Collection:
-
Return the uterine horns to the abdominal cavity, suture the muscle and skin layers, and allow the dam to recover.
-
At a predetermined time point (e.g., 3-5 days post-electroporation), euthanize the dam and collect the embryonic or postnatal brains.
5. Analysis:
-
Fix, section, and perform immunohistochemistry on the brains to visualize the distribution of the electroporated (e.g., GFP-positive) neurons.
-
Quantify the migration of these neurons by measuring their position within the cortical layers.
This protocol is used to investigate the interaction between Dab1 and its binding partners (e.g., CrkL) in response to Reelin stimulation.
1. Cell Culture and Stimulation:
-
Culture primary cortical neurons or a suitable cell line (e.g., HEK293T) expressing the proteins of interest.
-
Stimulate the cells with a source of Reelin (e.g., conditioned media from Reelin-expressing cells) or a control medium for a specified time.
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
3. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-Dab1 antibody) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
4. Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with antibodies against the "prey" protein (e.g., anti-CrkL antibody) and the "bait" protein (Dab1) to confirm their interaction.
Mandatory Visualization
Caption: The Reelin-Dab1 signaling pathway in neuronal migration.
Caption: Experimental workflow for in utero electroporation to study neuronal migration.
References
- 1. Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reelin-Disabled-1 signaling in neuronal migration: splicing takes the stage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Clustering Is Involved in Reelin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
The Pivotal Role of D-2,4-Diaminobutyric Acid as a Bacterial Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-2,4-diaminobutyric acid (DAB), a non-proteinogenic amino acid, is a crucial bacterial metabolite with diverse and significant roles in microbial physiology, survival, and pathogenesis. As an essential intermediate in the biosynthesis of the compatible solute ectoine, DAB plays a vital role in protecting bacteria from osmotic stress. Furthermore, its presence as a key structural component in potent lipopeptide antibiotics like polymyxins underscores its importance in antimicrobial activity. This technical guide provides an in-depth exploration of the biosynthesis, metabolic pathways, and multifaceted functions of this compound in the bacterial kingdom. It delves into the enzymatic machinery responsible for its synthesis and conversion, presents quantitative data on enzyme kinetics and antimicrobial efficacy, and offers detailed experimental protocols for its study. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the fields of microbiology, biochemistry, and the development of novel antimicrobial agents.
Introduction
Non-proteinogenic amino acids, which are not incorporated into proteins during ribosomal translation, represent a vast and functionally diverse group of molecules with profound implications for cellular metabolism and survival[1][2][3]. Among these, this compound (DAB) has emerged as a bacterial metabolite of significant interest[4]. It is a chiral molecule, with both L- and D-enantiomers found in nature, each playing distinct biological roles[4][5].
The primary and most well-characterized role of L-2,4-diaminobutyric acid in bacteria is as a precursor in the biosynthesis of ectoine and hydroxyectoine, which are potent compatible solutes accumulated by a wide range of bacteria to counteract high osmotic pressure[6][7][8][9][10]. In addition to its role in osmoprotection, L-DAB is a critical structural component of polymyxin antibiotics, a class of lipopeptide antibiotics that are a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria[11]. The D-isomer, this compound, is a component of a unique homopolymer, poly-γ-D-2,4-diaminobutyric acid, which has been found to exhibit antiviral properties[5].
The increasing prevalence of antibiotic resistance has reignited interest in understanding the biosynthesis and function of molecules like DAB, as the enzymes in its metabolic pathways represent potential targets for novel antimicrobial drug development. This guide aims to provide a detailed technical overview of the current knowledge on this compound as a bacterial metabolite, with a focus on its biosynthesis, physiological roles, and its significance in the context of drug discovery.
Biosynthesis and Metabolism of this compound
The synthesis of 2,4-diaminobutyric acid is intricately linked to primary amino acid metabolism, branching off from the aspartate biosynthetic pathway. The stereochemistry of DAB is critical, with distinct enzymatic pathways leading to the L- and D-isomers.
Biosynthesis of L-2,4-Diaminobutyric Acid: The Gateway to Ectoine
The biosynthesis of L-2,4-diaminobutyric acid is the initial committed step in the production of the compatible solute ectoine. This pathway is primarily found in halophilic and halotolerant bacteria and is encoded by the highly conserved ectABC gene cluster[12].
The synthesis proceeds in three key enzymatic steps starting from the central metabolic intermediate, L-aspartate-β-semialdehyde:
-
Transamination: L-aspartate-β-semialdehyde is converted to L-2,4-diaminobutyric acid by the enzyme L-2,4-diaminobutyrate transaminase (EctB) . This pyridoxal-5'-phosphate (PLP)-dependent enzyme utilizes L-glutamate as the amino donor[9][12].
-
Acetylation: The γ-amino group of L-2,4-diaminobutyric acid is then acetylated by L-2,4-diaminobutyrate acetyltransferase (EctA) , using acetyl-CoA as the acetyl donor, to form Nγ-acetyl-L-2,4-diaminobutyric acid[13][14].
-
Cyclization: Finally, ectoine synthase (EctC) catalyzes the intramolecular condensation and cyclization of Nγ-acetyl-L-2,4-diaminobutyric acid, with the elimination of a water molecule, to form ectoine[6][8].
Caption: Biosynthesis pathway of ectoine from L-aspartate-β-semialdehyde.
Formation of this compound
The D-enantiomer of 2,4-diaminobutyric acid is synthesized from the L-isomer through the action of a specific racemase. In Streptoalloteichus hindustanus, the enzyme PddB has been identified as a PLP-independent 2,4-diaminobutyric acid racemase[5]. This enzyme is involved in the biosynthesis of a unique antiviral homopolymer, poly-γ-D-2,4-diaminobutyric acid[5].
Caption: Racemization of L-DAB to D-DAB and its polymerization.
Alternative Metabolic Fates of L-2,4-Diaminobutyric Acid
In some bacteria, such as Acinetobacter baumannii and Vibrio alginolyticus, L-2,4-diaminobutyric acid can be decarboxylated to produce 1,3-diaminopropane[15][16]. This reaction is catalyzed by L-2,4-diaminobutyrate decarboxylase (Ddc) [15][16][17]. The genes for this pathway, dat (encoding a DABA aminotransferase) and ddc, are often found clustered together[15][17].
Quantitative Data on Enzyme Kinetics and Biological Activity
The efficiency of the enzymatic reactions in the DAB metabolic pathways and the biological activity of DAB-containing compounds are critical for understanding their physiological roles and for potential biotechnological applications.
Enzyme Kinetic Parameters
The following tables summarize the kinetic parameters for key enzymes involved in the biosynthesis of L-DAB and D-DAB.
| Enzyme | Organism | Substrate | Km (mM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| EctB (L-2,4-diaminobutyrate transaminase) | Paenibacillus lautus | 2-Oxoglutarate | 9 ± 1.5 | 3.4 ± 0.3 U mg-1 | - | - | [7] |
| Halomonas elongata | L-Glutamate | 9.1 | 12 µmol/min/mg | - | - | [18] | |
| DL-Aspartate-β-semialdehyde | 4.5 | 12 µmol/min/mg | - | - | [18] | ||
| EctA (L-2,4-diaminobutyrate acetyltransferase) | Paenibacillus lautus | L-2,4-Diaminobutyric acid | 0.13 ± 0.03 | 44.87 ± 2.66 U mg-1 | - | - | [7] |
| Acetyl-CoA | 0.09 ± 0.02 | 41.28 ± 2.11 U mg-1 | - | - | [7] | ||
| PddB (2,4-diaminobutyric acid racemase) | Streptoalloteichus hindustanus | L-DAB | 18.2 ± 0.6 | 13.9 ± 0.2 µmol/min/mg | 12.1 | 6.6 x 102 | [5] |
| D-DAB | 4.1 ± 0.2 | 3.0 ± 0.1 µmol/min/mg | 2.6 | 6.3 x 102 | [5] |
Antimicrobial Activity of DAB-Containing Peptides
L-2,4-diaminobutyric acid is a key component of polymyxins and other antimicrobial peptides, where its positive charge is crucial for interacting with the negatively charged bacterial outer membrane.
| Peptide | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Polymyxin B | Klebsiella pneumoniae | ≤0.5 - >16 | [10] |
| Acinetobacter baumannii | ≤0.5 - >16 | [10] | |
| Pseudomonas aeruginosa | ≤0.5 - >16 | [10] | |
| C16-conjugated di-Dab peptide | Escherichia coli | - | [8] |
| Staphylococcus aureus | - | [8] | |
| (Gbu)8-DAB-PNA (PNA4897) | Escherichia coli | 0.5 µM | [2] |
| 6 Dab-containing AMP | Acinetobacter baumannii | 1.0 µM (Geometric Mean) | [1] |
Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.
Experimental Protocols
This section provides detailed methodologies for the extraction, detection, and quantification of this compound and for assaying the activity of key enzymes in its metabolic pathways.
Extraction of Free Amino Acids from Bacterial Cells
This protocol is adapted for the extraction of small polar metabolites, including this compound, from bacterial cells.
Materials:
-
Bacterial cell culture
-
Cold methanol (-20°C)
-
Chloroform
-
Milli-Q water
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Procedure:
-
Harvest bacterial cells from the culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Quickly wash the cell pellet with an appropriate ice-cold buffer (e.g., phosphate-buffered saline) to remove residual medium components and centrifuge again.
-
Resuspend the cell pellet in a pre-chilled (-20°C) methanol/water solution (e.g., 80:20 v/v). The volume should be adjusted based on the cell pellet weight (e.g., 1 mL per 50 mg of wet cell weight).
-
Incubate the suspension at -20°C for at least 30 minutes to precipitate proteins and macromolecules.
-
Add an equal volume of chloroform to the suspension and vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous-methanolic phase, which contains the polar metabolites, including DAB.
-
Dry the collected supernatant using a lyophilizer or a vacuum concentrator.
-
The dried extract can be reconstituted in a suitable solvent for subsequent analysis (e.g., Milli-Q water or the initial mobile phase of the chromatographic system).
Caption: Workflow for the extraction of this compound.
Quantification of this compound using LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound without the need for derivatization.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
This compound standard
Procedure:
-
Sample Preparation: Reconstitute the dried bacterial extract (from section 4.1) in the initial mobile phase.
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to allow for the retention and separation of the polar DAB on the HILIC column.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for DAB. For DAB (C₄H₁₀N₂O₂; molecular weight: 118.13 g/mol ), the protonated molecule [M+H]⁺ at m/z 119.1 would be the precursor ion. Product ions would be determined by fragmentation of the precursor ion (e.g., loss of ammonia, water, or carboxyl group).
-
Quantification: Generate a standard curve using known concentrations of the this compound standard. The concentration of DAB in the bacterial extracts can then be determined by comparing the peak areas to the standard curve.
-
Enzyme Assay for L-2,4-Diaminobutyrate Acetyltransferase (EctA)
This assay measures the activity of EctA by monitoring the formation of CoA, a product of the acetylation reaction, using a colorimetric reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Purified EctA enzyme
-
L-2,4-Diaminobutyric acid
-
Acetyl-CoA
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (pH 7.5-8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, L-2,4-diaminobutyric acid, and acetyl-CoA in a microplate well or a cuvette.
-
Initiate the reaction by adding the purified EctA enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a solution of DTNB.
-
The free thiol group of the CoA produced will react with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a yellow color.
-
Measure the absorbance of the TNB product at 412 nm.
-
The enzyme activity can be calculated using the molar extinction coefficient of TNB (14,150 M-1cm-1). One unit of EctA activity can be defined as the amount of enzyme that produces 1 µmol of CoA per minute under the assay conditions.
Caption: Workflow for the EctA enzyme activity assay.
Conclusion
This compound stands as a testament to the metabolic versatility of bacteria and the crucial roles that non-proteinogenic amino acids play in their adaptation and survival. Its central position as a precursor to the osmoprotectant ectoine highlights its importance in enabling bacterial life in high-salinity environments. Furthermore, the incorporation of L-DAB into the potent polymyxin antibiotics and the antiviral properties of D-DAB polymers underscore its significance in the realm of infectious disease and drug development.
The detailed understanding of the biosynthesis and metabolism of this compound, including the kinetic characterization of the enzymes involved, opens up avenues for the development of novel antimicrobial agents that target these essential pathways. The experimental protocols provided in this guide offer a practical framework for researchers to further investigate the multifaceted roles of this important bacterial metabolite. As the challenge of antimicrobial resistance continues to grow, a deeper exploration of unique bacterial metabolic pathways, such as those involving this compound, will be paramount in the discovery of next-generation therapeutics.
References
- 1. De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. uni-marburg.de [uni-marburg.de]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The architecture of the diaminobutyrate acetyltransferase active site provides mechanistic insight into the biosynthesis of the chemical chaperone ectoine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral activity of polyribocytidylic acid in cells primed with polyriboinosinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | An Optimized in situ Quantification Method of Leaf H2O2 Unveils Interaction Dynamics of Pathogenic and Beneficial Bacteria in Wheat [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. scienceopen.com [scienceopen.com]
- 17. mdpi.com [mdpi.com]
- 18. Antisense Peptide Nucleic Acid–Diaminobutanoic Acid Dendron Conjugates with SbmA-Independent Antimicrobial Activity against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Isolation of D-2,4-Diaminobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2,4-Diaminobutyric acid (D-DABA), a non-proteinogenic amino acid, has garnered significant interest within the scientific community due to its unique biological activities and its potential as a building block in pharmaceutical development. This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and analytical characterization of D-DABA. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals working with this and related compounds.
D-DABA is the R-enantiomer of 2,4-diaminobutyric acid and has been identified as a bacterial metabolite.[1] Its L-isomer, L-2,4-diaminobutyric acid, is more commonly found in nature, notably in plants of the Lathyrus genus and various bacteria.[2] The biological effects of DABA are of particular interest, as it acts as a neurotoxin by interfering with the GABAergic system. Specifically, it functions as an inhibitor of GABA transaminase and a GABA reuptake inhibitor, leading to an accumulation of GABA in the synapse.[3] This mechanism of action has prompted investigations into its potential therapeutic applications, particularly in the realm of neurological disorders.[4]
This guide will delve into the historical context of D-DABA's discovery, detail various methods for its isolation and synthesis, provide a summary of its physicochemical properties, and present in-depth experimental protocols for its analysis. Furthermore, it will explore the known biological pathways in which D-DABA participates and its applications in drug development.
Discovery and Natural Occurrence
The discovery of 2,4-diaminobutyric acid can be traced back to its isolation from natural sources. The L-enantiomer has been identified in various plants, particularly in the seeds of Lathyrus species, and in a range of bacteria.[2] The D-enantiomer is known to be a component of the cell wall peptidoglycan in certain actinomycetes, including species of Agromyces, Clavibacter, and Rathayibacter.[5][6] In some of these bacteria, D- and L-DABA are present in nearly equal proportions.[5][6]
A significant breakthrough in understanding the natural production of D-DABA came with the characterization of the biosynthetic pathway for γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab) in Streptoalloteichus hindustanus.[4] This research revealed the existence of a PLP-independent racemase, PddB, which catalyzes the stereoinversion of L-2,4-diaminobutyric acid to its D-isomer, a crucial step in the biosynthesis of the poly-D-Dab polymer.[4]
Synthesis and Isolation
The acquisition of this compound for research and development purposes can be achieved through chemical synthesis, enzymatic synthesis, or isolation from natural sources.
Chemical Synthesis
Several chemical synthesis routes for 2,4-diaminobutyric acid have been reported, with varying starting materials and yields.
-
From Glutamic Acid: One of the earlier methods involved the conversion of glutamic acid. However, this method is reported to have a low final yield of less than 20%.[7]
-
From Butyrolactone: A more efficient synthesis starts from γ-butyrolactone. This multi-step process involves the condensation of potassium phthalimide with 2-bromo-4-butyrolactone to form a 2-phthalimidolactone, which is then opened by a second molecule of potassium phthalimide. The resulting diphthalimido acid is then hydrolyzed to yield 2,4-diaminobutyric acid dihydrochloride with an excellent overall yield.[8]
-
From Acrolein: Another reported synthesis utilizes acrolein as a starting material, which is converted to 2,4-diaminobutyric acid monohydrochloride with a 43% recovery.[9]
Enzymatic Synthesis
The discovery of a 2,4-diaminobutyric acid racemase (PddB) from Streptoalloteichus hindustanus has opened the door for the enzymatic synthesis of D-DABA from the more readily available L-DABA.[4] This enzyme catalyzes the interconversion of the D- and L-enantiomers and has been shown to be active in a cofactor-independent manner.[4]
Isolation from Natural and Synthetic Mixtures
Ion-exchange chromatography is a key technique for the purification of 2,4-diaminobutyric acid from both natural extracts and synthetic reaction mixtures. A common protocol involves the use of a cation exchange resin, such as Dowex-3, to separate the basic amino acid from other components.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R)-2,4-diaminobutanoic acid | [3] |
| Molecular Formula | C₄H₁₀N₂O₂ | [3] |
| Molecular Weight | 118.13 g/mol | [3] |
| CAS Number | 26908-94-1 | [3] |
| pKa (Strongest Acidic) | 2.55 | [10] |
| pKa (Strongest Basic) | 9.95 | [10] |
| logP | -3.7 | [10] |
| Water Solubility | 270 g/L | [10] |
Table 2: Comparison of Synthesis Methods for 2,4-Diaminobutyric Acid
| Starting Material | Product | Reported Yield | Reference |
| L-Glutamic Acid | 2,4-Diaminobutyric acid | < 20% | [7] |
| γ-Butyrolactone | 2,4-Diaminobutyric acid dihydrochloride | Excellent (not quantified) | [8] |
| Acrolein | 2,4-Diaminobutyric acid monohydrochloride | 43% recovery | [9] |
Table 3: Performance Characteristics of an LC-MS/MS Method for D- and L-2,4-Diaminobutyric Acid Analysis
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | < 0.06 µg/g | Cyanobacteria | [11] |
| Limit of Detection (LOD) | < 0.008 µg/g | Angiosperm seeds | [11] |
| Derivatization | Not required | - | [11] |
Experimental Protocols
Protocol 1: Isolation of 2,4-Diaminobutyric Acid using Ion-Exchange Chromatography
This protocol is a general guideline based on the use of a Dowex-3 ion-exchange column for the purification of 2,4-diaminobutyric acid from a synthetic mixture.[7]
-
Resin Preparation: Prepare a column with Dowex-3 ion-exchange resin. The resin should be washed thoroughly with deionized water before use.
-
Sample Loading: Following synthesis, the acidic solution containing 2,4-diaminobutyric acid is passed through the Dowex-3 column. This step is repeated twice to ensure complete removal of acidic impurities like sulfuric acid and any unreacted starting materials such as glutamic acid.[7]
-
Elution: The 2,4-diaminobutyric acid is retained on the resin. While the specific elution conditions are not detailed in the source, a common method for eluting basic amino acids from a cation exchange resin is to use a basic solution, such as aqueous ammonia. The concentration of the eluent should be optimized to ensure efficient recovery.
-
Concentration and Salt Formation: The eluate containing the purified 2,4-diaminobutyric acid is then concentrated. To obtain the dihydrochloride salt, excess hydrochloric acid can be added before final concentration.[7]
-
Characterization: The isolated product can be further characterized by methods such as preparation of the dipicrate derivative.[7]
Protocol 2: Enzymatic Synthesis of this compound using a Racemase
This protocol is based on the characterization of the PddB racemase.[4]
-
Reaction Mixture Preparation: Prepare a 0.2 mL reaction mixture containing 100 mM TAPS-NaOH buffer (pH 8.5) and 20 mM of enantiopure L-2,4-diaminobutyric acid.[4]
-
Enzyme Addition: Initiate the reaction by adding 5 µg of purified PddB enzyme to the reaction mixture.[4]
-
Incubation: Incubate the reaction mixture at 30°C. The optimal temperature for the enzyme is around 50°C, so this can be adjusted for faster conversion.[4]
-
Reaction Termination: After the desired incubation time, terminate the reaction by adding 20 µL of 50% (w/v) trichloroacetic acid.[4]
-
Neutralization: Neutralize the supernatant with 100 µL of 0.5 M NaOH.[4]
-
Analysis: The resulting mixture containing both D- and L-DABA can then be analyzed using a chiral separation method, such as the LC-MS/MS protocol described below.
Protocol 3: Enantiomeric Analysis of D/L-2,4-Diaminobutyric Acid by LC-MS/MS
This protocol details the analysis of D- and L-DABA following derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-leucine amide, L-FDLA).[4]
-
Derivatization:
-
To 50 µL of the sample solution (e.g., from the enzymatic synthesis), add 100 µL of 1% (w/v) L-FDLA in acetone and 20 µL of 1 M NaHCO₃.[4]
-
Incubate the mixture at 37°C for 24 hours in the dark to ensure the formation of the di-FDLA-labeled product.[4]
-
Quench the reaction by adding 20 µL of 1 M HCl.[4]
-
Dilute the resulting solution with 810 µL of methanol.[4]
-
-
LC-MS/MS Analysis:
-
LC System: Shimadzu Prominence HPLC system or equivalent.[4]
-
Column: SunShell C18, 2.6 µm, 2.1 × 50 mm.[4]
-
Column Temperature: 40°C.[4]
-
Mobile Phase A: 0.03% trifluoroacetic acid and 0.07% formic acid in H₂O.[4]
-
Mobile Phase B: 0.03% trifluoroacetic acid and 0.07% formic acid in acetonitrile.[4]
-
Gradient: A linear gradient of 45–65% B over 15 minutes.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Detection: UV at 340 nm and a mass spectrometer with an electrospray ionization (ESI) source in positive mode.[4] The di-FDLA labeled DABA will have an m/z of 707.3 as [M+H]⁺.[12]
-
Mandatory Visualizations
Caption: Biosynthesis pathway of poly-γ-D-2,4-diaminobutyric acid in Streptoalloteichus hindustanus.
Caption: Mechanism of action of this compound at a GABAergic synapse.
Caption: General workflow for the isolation and purification of 2,4-diaminobutyric acid.
Caption: Workflow for the enantiomeric analysis of D- and L-2,4-diaminobutyric acid.
Biological Role and Mechanism of Action
This compound and its L-isomer are known to be neurotoxic. Their primary mechanism of action involves the disruption of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.[3]
DABA acts as a non-competitive inhibitor of GABA transaminase, the enzyme responsible for the degradation of GABA.[4] It also inhibits the reuptake of GABA from the synaptic cleft by blocking GABA transporters (GATs).[3] The combined effect of these inhibitory actions is an increase in the concentration of GABA in the synaptic cleft, leading to enhanced GABAergic signaling. While this can have anticonvulsant effects in some contexts, the overstimulation of GABA receptors can also lead to excitotoxicity and neuronal cell death.[13] The L-isomer of DABA is a more potent inhibitor of GABA uptake than the D-isomer.[14]
In the bacterial realm, D-DABA serves as a key building block for the synthesis of poly-γ-D-2,4-diaminobutyric acid, a polymer with antiviral properties produced by Streptoalloteichus hindustanus.[4] The biosynthesis of this polymer is dependent on the enzymatic conversion of L-DABA to D-DABA by the racemase PddB.[4]
Applications in Research and Drug Development
The unique structure and biological activity of this compound make it a valuable compound in several areas of research and drug development.
-
Pharmaceutical Building Block: D-DABA and its derivatives are utilized as building blocks in peptide synthesis to create novel therapeutic agents.[4] Its incorporation into peptides can influence their conformation, stability, and biological activity.
-
Neurological Disorders: Given its interaction with the GABAergic system, D-DABA and its analogs are being investigated for their potential in the treatment of neurological disorders where GABA signaling is dysregulated.
-
Anticancer Research: L-2,4-diaminobutyric acid has been shown to have a cytolytic effect on human glioma cells, suggesting a potential avenue for anticancer drug development.[4]
Conclusion
This compound is a fascinating non-proteinogenic amino acid with a rich history of discovery and a diverse range of biological activities. From its origins in the cell walls of bacteria to its role as a neurotoxin and a precursor for antiviral polymers, D-DABA continues to be a subject of significant scientific inquiry. This technical guide has provided a comprehensive overview of the current knowledge surrounding its discovery, isolation, synthesis, and analysis. The detailed protocols and data presented herein are intended to equip researchers and drug development professionals with the necessary information to further explore the potential of this intriguing molecule. As our understanding of the biological roles of D-amino acids continues to expand, so too will the potential applications of this compound in medicine and biotechnology.
References
- 1. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Diaminobutyric acid, D- | C4H10N2O2 | CID 638153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GABA - Wikipedia [en.wikipedia.org]
- 6. Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. 4-aminobutyrate transaminase - Wikipedia [en.wikipedia.org]
- 11. LC-MS/MS determination of the isomeric neurotoxins BMAA (beta-N-methylamino-L-alanine) and DAB (2,4-diaminobutyric acid) in cyanobacteria and seeds of Cycas revoluta and Lathyrus latifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis [frontiersin.org]
- 13. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
D-2,4-Diaminobutyric Acid: A Non-Proteinogenic Amino Acid with Emerging Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
D-2,4-Diaminobutyric acid (D-DABA), a non-proteinogenic amino acid, is gaining increasing attention within the scientific community. As an enantiomer of the more commonly studied L-2,4-diaminobutyric acid (L-DABA), this molecule serves as a crucial building block in the biosynthesis of unique biopolymers and possesses distinct biological activities. This technical guide provides a comprehensive overview of D-DABA, focusing on its biochemical properties, synthesis, and biological relevance, with a particular emphasis on quantitative data, experimental methodologies, and relevant biological pathways.
Physicochemical Properties
This compound is the R-configured stereoisomer of 2,4-diaminobutanoic acid.[1][2][3] It is a bacterial metabolite and is functionally related to butyric acid.[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C4H10N2O2 | [1][2][3] |
| Molecular Weight | 118.13 g/mol | [1][2][3] |
| CAS Number | 26908-94-1 | [2][3] |
| IUPAC Name | (2R)-2,4-diaminobutanoic acid | [2][3] |
Biosynthesis of Poly-D-2,4-Diaminobutyric Acid
A significant role of D-DABA is as the monomeric unit of the biopolymer poly-γ-D-2,4-diaminobutyric acid (poly-D-DABA). The biosynthesis of this polymer in Streptoalloteichus hindustanus involves a key enzymatic step: the conversion of L-DABA to D-DABA by a PLP-independent racemase, PddB.[4]
Biosynthesis Pathway of Poly-D-2,4-Diaminobutyric Acid
Key Enzyme: PddB Racemase
The racemase PddB is a PLP-independent enzyme that catalyzes the stereoinversion of L-DABA to D-DABA.[4] This is a critical step for the subsequent polymerization by the poly-D-Dab synthetase (PddA), which selectively activates the D-enantiomer.[5]
Kinetic Parameters of PddB
| Parameter | L-Dab to D-Dab | D-Dab to L-Dab |
| Vmax (μmol/min/mg) | 14.7 ± 0.6 | 2.5 ± 0.1 |
| Km (mM) | 8.2 ± 0.7 | 1.4 ± 0.2 |
| kcat (s⁻¹) | 8.3 | 1.4 |
| kcat/Km (s⁻¹mM⁻¹) | 1.01 | 1.00 |
Data from Yamanaka et al., 2021.[4]
Biological Activity and Toxicity
While much of the research on the biological effects of 2,4-diaminobutyric acid has focused on the L-enantiomer, studies have shown that both D- and L-DABA exhibit neurotoxicity.[6][7]
Neurotoxicity
Both stereoisomers of 2,4-diaminobutyric acid have been reported to be neurotoxic in rats following intracisternal injection.[8] The mechanism of neurotoxicity for L-DABA is proposed to involve the competitive inhibition of ornithine carbamoyltransferase in the liver, leading to a chronic increase in ammonia concentration.[9] 2,4-DAB has also been identified as an agonist of the N-methyl-D-aspartate (NMDA) receptor, which could contribute to its neurotoxic effects.[4]
Toxicity Data for 2,4-Diaminobutyric Acid
| Compound | Model System | Endpoint | Value | Reference |
| 2,4-DAB (unspecified isomer) | Zebrafish larvae | EC50 (viability) | 500 µM | |
| L-2,4-Diaminobutyric acid | Human glioma cell line (SKMG-1) | LD50 (24h) | 20 mM | [7] |
| L-2,4-Diaminobutyric acid | Normal human fibroblasts | LD50 (24h) | 12.5 mM | [7] |
Antiviral Activity of Poly-D-DABA
The polymer, poly-D-DABA, has been reported to possess antiviral activity.[3][4] However, specific quantitative data such as EC50 or IC50 values against particular viruses are not yet readily available in the public domain. The mechanism of antiviral action is also an area of ongoing research, with potential mechanisms for antiviral polymers including the inhibition of viral attachment and entry into host cells.
Synthesis and Purification
The enantioselective synthesis of this compound is crucial for its study and application. While detailed, step-by-step protocols are often proprietary, the general strategies typically involve asymmetric synthesis from chiral starting materials or the resolution of a racemic mixture.
Enantioselective Synthesis
One common precursor for the synthesis of chiral amino acids is L-aspartic acid.[10] A general approach involves the protection of the amino and carboxyl groups, followed by stereoselective modifications to introduce the second amino group at the gamma-position. Another strategy employs chiral auxiliaries to direct the stereochemistry of the reaction.
Purification
Purification of D-DABA and its derivatives can be achieved through various chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers, either directly using a chiral stationary phase or indirectly after derivatization with a chiral reagent.[11] Ion-exchange chromatography can also be utilized for the purification of the free amino acid from reaction mixtures.[2]
Experimental Protocols
PddB Racemase Activity Assay
Objective: To determine the kinetic parameters of the PddB racemase.
Methodology:
-
Reaction Mixture: Prepare a 0.2 mL reaction mixture containing 100 mM TAPS-NaOH (pH 8.5) and varying concentrations of enantiopure L-DABA or D-DABA.[4]
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified PddB enzyme (e.g., 5 µg).[4]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.[4]
-
Reaction Termination: Stop the reaction by adding 20 µL of 50% (w/v) trichloroacetic acid.[4]
-
Neutralization: Neutralize the supernatant with 100 µL of 0.5 M NaOH.[4]
-
Enantiomeric Resolution: Quantify the amount of each enantiomer produced using a suitable method, such as Marfey's method, which involves derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA) followed by HPLC analysis.[4]
-
Data Analysis: Determine the initial velocities at different substrate concentrations and calculate the kinetic parameters (Vmax, Km, kcat, and kcat/Km) using a Lineweaver-Burk plot or other suitable kinetic models.[4]
Neuronal Cell Viability Assay
Objective: To assess the cytotoxicity of D-DABA on neuronal cells.
Methodology:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in appropriate culture medium and conditions.
-
Treatment: Expose the cells to a range of concentrations of D-DABA for a specified duration (e.g., 24 or 48 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or a trypan blue exclusion assay to count viable cells.
-
Data Analysis: Plot the percentage of cell viability against the concentration of D-DABA to determine the EC50 or LD50 value.
Signaling Pathways and Logical Relationships
Proposed Mechanism of L-DABA Neurotoxicity
The neurotoxicity of the L-enantiomer is thought to be mediated by its effect on the urea cycle.
Role of D-DABA in Poly-D-DABA Synthesis Workflow
The conversion of L-DABA to D-DABA is a critical checkpoint in the production of the poly-D-DABA biopolymer.
Conclusion
This compound is a non-proteinogenic amino acid of significant interest due to its role as a precursor to the antiviral biopolymer poly-D-DABA and its inherent biological activities, including neurotoxicity. The elucidation of the poly-D-DABA biosynthetic pathway and the characterization of the key racemase, PddB, have provided valuable insights for potential biotechnological applications. Further research is warranted to fully understand the specific molecular targets and signaling pathways modulated by D-DABA, as well as to develop efficient and scalable enantioselective synthetic routes. This knowledge will be instrumental for harnessing the therapeutic potential of D-DABA and its derivatives in drug development and other biomedical applications.
References
- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid [mdpi.com]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. 2,4-Diaminobutyric acid, D- | C4H10N2O2 | CID 638153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis [frontiersin.org]
- 5. The Stereocontrolled Biosynthesis of Mirror-Symmetric 2,4-Diaminobutyric Acid Homopolymers Is Critically Governed by Adenylation Activations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variation of neurotoxicity of L- and this compound with route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Neurotoxicity of D-2,4-Diaminobutyric Acid and Its Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neurotoxic properties of D-2,4-diaminobutyric acid (D-DABA) and its isomers, L-2,4-diaminobutyric acid (L-DABA). It consolidates current research on their mechanisms of action, comparative toxicity, and the signaling pathways involved. This document is intended to serve as a resource for researchers and professionals in the fields of neurotoxicology, pharmacology, and drug development.
Introduction
2,4-Diaminobutyric acid (DABA) is a non-proteinogenic amino acid that has garnered significant attention due to its neurotoxic potential. As a structural isomer of the well-known neurotoxin β-N-methylamino-L-alanine (BMAA), DABA's role in neurodegenerative processes is an active area of investigation.[1][2] DABA exists as two stereoisomers, D-DABA and L-DABA, which have been shown to exhibit different potencies and mechanisms of neurotoxicity.[3][4] Understanding the distinct and overlapping toxicological profiles of these isomers is crucial for assessing their risks and for the development of potential therapeutic interventions.
This guide summarizes the available quantitative data on the neurotoxicity of DABA isomers, details the experimental protocols used to assess their effects, and provides visual representations of the key signaling pathways implicated in their neurotoxic actions.
Comparative Neurotoxicity: Quantitative Data
The neurotoxicity of D- and L-2,4-diaminobutyric acid has been evaluated in various experimental models, revealing differences in their potency and effects. The following tables summarize the key quantitative findings from the literature.
| Isomer | Model System | Endpoint | Concentration/Dose | Effect | Reference |
| L-2,4-DABA | Rats (in vivo) | Behavioral | Toxic doses (i.p.) | Hyperirritability, tremors, convulsions | [5] |
| L-2,4-DABA | Rats (in vivo) | Biochemical | Toxic doses (i.p.) | Increased brain glutamine | [5] |
| D-2,4-DABA & L-2,4-DABA | Rats (in vivo) | Neurotoxicity | Intracisternal injection | Neurotoxic | [4] |
| S(+)-2,4-DABA | Rat brain slices | GABA uptake inhibition | - | At least 20x more potent than R(-)-isomer | [4][6] |
| R(-)-2,4-DABA | Rat brain slices | GABA uptake inhibition | - | Less potent than S(+)-isomer | [4][6] |
| 2,4-DAB | Larval Zebrafish | Viability | 500 µM | Decreased viability by ~50% (EC50) | [7] |
| 2,4-DAB | Human Neuroblastoma (SH-SY5Y) | Cell Viability | 500 µM (48h) | Decreased cell viability | [8] |
| BMAA | Larval Zebrafish | Viability | - | Decreased viability by 16% | [7] |
| AEG | Larval Zebrafish | Viability | - | Decreased viability by 8% | [7] |
Table 1: In Vivo and Ex Vivo Neurotoxicity Data for DABA Isomers
| Isomer | Cell Line | Endpoint | Concentration | Effect | Reference |
| 2,4-DAB | Human Neuroblastoma (SH-SY5Y) | Cell Viability | 500 µM (48h) | Decreased viability | [8] |
| BMAA | Human Neuroblastoma (SH-SY5Y) | Cell Viability | 500 µM (48h) | Decreased viability | [8] |
| AEG | Human Neuroblastoma (SH-SY5Y) | Cell Viability | - | Not cytotoxic under the same conditions | [8] |
| 2,4-DAB + BMAA | Human Neuroblastoma (SH-SY5Y) | Apoptosis | - | Increased apoptosis compared to individual treatments | [8] |
Table 2: In Vitro Cytotoxicity Data for DABA and its Isomers
Mechanisms of Neurotoxicity
The neurotoxic effects of DABA isomers are multifaceted, involving interactions with several key neurotransmitter systems and cellular stress pathways.
Excitotoxicity via Glutamate Receptor Activation
One of the primary mechanisms underlying DABA's neurotoxicity is the activation of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors.[7] Over-activation of these receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death. This mechanism is shared with the related neurotoxin BMAA.[7][9]
Inhibition of GABA Uptake
DABA isomers have been shown to interfere with the GABAergic system by inhibiting the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system.[4][6] This inhibition is mediated by the GABA transporters (GATs).[10] By blocking GABA reuptake, DABA can lead to an increase in the extracellular concentration of GABA, which can disrupt normal inhibitory neurotransmission.[10][11] Notably, this action is stereospecific, with the S(+)-isomer of 2,4-diaminobutyric acid being significantly more potent than the R(-)-isomer in inhibiting GABA uptake in rat brain slices.[4][6]
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis
Recent studies have implicated ER stress in the neurotoxic effects of DABA. While 2,4-DAB itself did not significantly increase the expression of ER stress markers in SH-SY5Y cells, its co-treatment with BMAA resulted in a synergistic increase in caspase activity and apoptosis.[8] This suggests that while DABA's primary mechanism may not be the induction of ER stress, it can potentiate the toxicity of other compounds that do act through this pathway.
Disruption of Metabolic Pathways
Proteomic analysis of human neuroblastoma cells treated with 2,4-DAB has revealed significant alterations in key metabolic pathways. Specifically, the L-serine biosynthesis pathway and pathways associated with energy production, such as fatty acid β-oxidation and glycolysis, were perturbed.[12] A notable finding was the significant decrease in both the mRNA and protein levels of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in serine biosynthesis.[12]
Signaling Pathways
The neurotoxicity of DABA isomers is mediated by the perturbation of several critical intracellular signaling pathways.
Caption: Inhibition of GABA reuptake by DABA isomers.
Caption: Excitotoxicity signaling cascade initiated by DABA.
Experimental Protocols
This section provides an overview of the methodologies commonly employed to investigate the neurotoxicity of DABA isomers.
In Vitro Neurotoxicity Assessment in Human Neuroblastoma (SH-SY5Y) Cells
-
Objective: To determine the cytotoxic effects of DABA isomers on a human neuronal cell line.
-
Methodology:
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, the culture medium is replaced with a medium containing various concentrations of DABA isomers (e.g., 0-1000 µM).
-
Incubation: Cells are incubated with the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The results are expressed as a percentage of the viability of control (untreated) cells. IC₅₀ values can be calculated from the dose-response curves.
-
Caption: Workflow for assessing DABA cytotoxicity in vitro.
GABA Uptake Inhibition Assay in Rat Brain Slices
-
Objective: To measure the inhibitory effect of DABA isomers on GABA uptake in brain tissue.
-
Methodology:
-
Tissue Preparation: Rat brains are rapidly dissected, and slices of a specific brain region (e.g., cerebral cortex) are prepared using a vibratome.
-
Pre-incubation: The brain slices are pre-incubated in a physiological buffer.
-
Incubation: Slices are then incubated with a solution containing radiolabeled GABA (e.g., [³H]GABA) in the presence or absence of various concentrations of DABA isomers.
-
Washing: The incubation is terminated by rapidly washing the slices with ice-cold buffer to remove extracellular radiolabel.
-
Lysis and Scintillation Counting: The slices are lysed, and the amount of radioactivity taken up by the cells is quantified using a liquid scintillation counter.
-
Data Analysis: The inhibition of GABA uptake by DABA isomers is calculated relative to the control (no inhibitor) condition, and IC₅₀ values are determined.
-
Developmental Neurotoxicity Assessment in Zebrafish Larvae
-
Objective: To evaluate the effects of DABA isomers on the development and behavior of a whole vertebrate organism.
-
Methodology:
-
Embryo Collection and Exposure: Zebrafish embryos are collected and placed in multi-well plates containing embryo medium with various concentrations of DABA isomers.
-
Developmental Assessment: Embryos are monitored daily for developmental endpoints such as mortality, hatching rate, and morphological abnormalities.
-
Behavioral Analysis: At a specific developmental stage (e.g., 6 days post-fertilization), larval locomotor activity is assessed using an automated tracking system. This can involve measuring spontaneous movement or the response to stimuli such as light/dark transitions.
-
Data Analysis: Data on survival, morphology, and behavior are analyzed to determine the toxic and neurotoxic effects of the DABA isomers.
-
Conclusion
This compound and its L-isomer are neurotoxic compounds with complex mechanisms of action that include excitotoxicity, interference with GABAergic neurotransmission, and disruption of cellular metabolism. The available data indicate that the stereochemistry of DABA plays a significant role in its biological activity, particularly in its interaction with GABA transporters. Further research is needed to fully elucidate the signaling pathways involved in DABA-induced neurotoxicity and to understand its potential contribution to neurodegenerative diseases, especially in the context of co-exposure with other environmental neurotoxins like BMAA. The experimental protocols and data summarized in this guide provide a foundation for future investigations in this critical area of neurotoxicology.
References
- 1. mdpi.com [mdpi.com]
- 2. BMAA, Neurodegeneration, and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variation of neurotoxicity of L- and this compound with route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Combined Toxicity of BMAA and Its Isomers 2,4-DAB and AEG In Vitro Using Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. Structural basis of GABA reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cyanobacterial toxins BMAA and 2,4-DAB perturb the l-serine biosynthesis pathway and induce systemic changes in energy metabolism in human neuroblastoma cells: A proteomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of D-2,4-Diaminobutyric Acid from D-Homoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2,4-Diaminobutyric acid (D-DABA) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, including antibiotics and peptidomimetics. Its unique structure, featuring two amino groups at the α and γ positions, imparts specific conformational properties and biological activities to the molecules in which it is incorporated. The stereochemistry of D-DABA is critical for its biological function. This document provides a detailed protocol for the chemical synthesis of D-DABA from the readily available starting material, D-homoserine. The described multi-step synthesis involves a series of protection and deprotection steps, coupled with a key stereoinverting Mitsunobu reaction to introduce the second amino group.
Overall Synthetic Scheme
The synthesis of this compound from D-homoserine is a multi-step process that requires careful control of protecting groups to achieve the desired product with high purity and stereochemical integrity. The overall workflow is depicted below.
Analytical methods for D-2,4-Diaminobutyric acid quantification
Application Note: Quantification of D-2,4-Diaminobutyric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound (D-DABA) is a non-proteinogenic amino acid found in various natural products, including peptide antibiotics and bacterial cell walls.[1] Its presence and quantity can significantly influence the biological activity, structure, and metabolic stability of these molecules.[2] Accurate quantification of D-DABA, and distinguishing it from its L-enantiomer, is therefore critical for quality control, efficacy, and safety assessment in research and drug development. This document provides detailed protocols for the primary analytical techniques used for D-DABA quantification.
The core challenge in D-DABA analysis lies in its chiral nature. Enantiomers (D- and L-forms) have identical physical properties, making their separation impossible on standard chromatography columns. Therefore, analytical methods must employ a chiral selector, which can be either a chiral stationary phase (chiral column) or a chiral derivatizing agent that converts the enantiomers into diastereomers, allowing for their separation on a standard achiral column.
Overview of Analytical Strategies
The quantification of a specific enantiomer like D-DABA from a complex matrix (e.g., a peptide) typically involves three main stages: sample preparation, chiral separation, and detection/quantification.[2]
-
Sample Preparation: For D-DABA within a peptide, the peptide bonds must first be hydrolyzed to release the individual amino acids.[2]
-
Chiral Separation & Derivatization: To separate the D- and L-enantiomers, a derivatization step is commonly employed. This involves reacting the amino acid mixture with a chiral reagent to form diastereomers, which can then be separated using standard chromatography.
-
Analysis: The derivatized amino acids are then analyzed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[2]
Method 1: HPLC with Chiral Derivatization (Marfey's Method)
This is a widely used and robust method that involves pre-column derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or its analogues like 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA).[2][3] The reaction creates diastereomers that can be readily separated on a standard C18 reversed-phase HPLC column and detected by UV absorbance.[2]
Experimental Protocol
A. Sample Hydrolysis (if applicable)
-
To hydrolyze a peptide sample, treat it with 6 M HCl at 110°C for 24 hours under vacuum.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried amino acid residue in a suitable buffer, such as 0.1 M Sodium Bicarbonate (NaHCO₃).[2]
B. Derivatization with L-FDLA (modified Marfey's Method) Note: Prolonged derivatization can achieve complete di-FDLA-labeled derivatives of DABA, leading to more precise quantification.[3]
-
To 50 µL of the amino acid sample, add 100 µL of a 1% (w/v) solution of L-FDLA in acetone.[3]
-
Add 20 µL of 1 M NaHCO₃ to initiate the reaction.[3]
-
Incubate the mixture at 37°C for 24 hours in the dark to ensure complete di-labeling.[3]
-
Quench the reaction by adding 20 µL of 1 M HCl.[3]
-
Dilute the final solution with methanol (e.g., add 810 µL) or the initial mobile phase before injection.[3]
C. HPLC-UV/MS Conditions
| Parameter | Setting | Reference |
|---|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) | [2] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | [2] |
| Mobile Phase B | 0.1% TFA in acetonitrile | [2] |
| Gradient | Linear gradient from 10% to 60% B over 30 minutes | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | UV absorbance at 340 nm | [2][3] |
| Column Temp. | 40°C | [3] |
| MS Detection | ESI in positive mode (if using LC-MS) |[3] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution and sensitivity. Since amino acids are non-volatile, a two-step derivatization is required to make them suitable for GC analysis.[2][4] This typically involves esterification of the carboxyl group followed by acylation of the amino groups. The resulting volatile derivatives are then separated on a chiral capillary column.[2][5]
Experimental Protocol
A. Sample Hydrolysis Follow the same procedure as described in Method 1.
B. Derivatization
-
Esterification: To the dried amino acid residue, add 100 µL of 3 M HCl in 2-propanol. Heat the mixture at 100°C for 30 minutes. Evaporate the reagent completely under a stream of nitrogen.[2]
-
Acylation: Add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of dichloromethane to the dried residue. Heat at 100°C for 15 minutes. Evaporate the reagents.[2]
-
Reconstitution: Reconstitute the final derivatized sample in a suitable solvent like ethyl acetate before injection.[2]
C. GC-MS Conditions
| Parameter | Setting | Reference |
|---|---|---|
| GC Column | Chiral capillary column (e.g., Chirasil-L-Val) | [2][5] |
| Carrier Gas | Helium | |
| Injector Temp. | 250°C | |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 200°C at 4°C/min | |
| MS Interface | Electron Ionization (EI) at 70 eV | [4] |
| Mass Range | Scan m/z 50-500 | |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for analyzing low-abundance isomers in complex biological samples.[2][6] The method can utilize either a chiral column for direct separation of enantiomers or the derivatization approach (as in Method 1) followed by separation on a standard reversed-phase column.[2][6] The use of tandem mass spectrometry allows for highly specific detection using Multiple Reaction Monitoring (MRM).
Experimental Protocol
The sample preparation and derivatization steps are identical to those described in Method 1 (HPLC with Chiral Derivatization) . The primary difference is the use of a tandem mass spectrometer for detection.
LC-MS/MS Conditions
| Parameter | Setting | Reference |
|---|---|---|
| LC System | Standard HPLC or UHPLC system | [6] |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 2.6 µm) | [3] |
| Mobile Phase A | 0.1% Formic acid in water | [3] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | [3] |
| Flow Rate | 0.3 mL/min | [3] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | [3] |
| MS Analysis | Tandem Mass Spectrometry (e.g., Triple Quadrupole) | [6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
Quantitative Data Summary
The choice of analytical method depends on factors such as required sensitivity, sample complexity, and available instrumentation.[2] The following table summarizes the key characteristics of the described methods.
| Feature | HPLC-UV (Marfey's) | GC-MS | LC-MS/MS |
| Selectivity | Good | Very Good | Excellent |
| Sensitivity | Moderate (µM range) | Good (nM to µM range) | Excellent (nM to pM range)[7] |
| Throughput | Moderate | Low to Moderate | High |
| Derivatization | Required (single step) | Required (two steps)[2] | Required (single step) |
| Instrumentation | Widely available | Common | Specialized, higher cost |
| Pros | Robust, widely used, simple instrumentation. | High chromatographic resolution. | Highest sensitivity and selectivity, ideal for complex matrices.[2] |
| Cons | Lower sensitivity than MS methods. | More complex, time-consuming derivatization. | Higher instrument cost and complexity. |
References
- 1. Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis [frontiersin.org]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of D-2,4-Diaminobutyric Acid in Biological Samples by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2,4-Diaminobutyric acid (D-DABA) is a non-proteinogenic amino acid that plays a significant role in various biological processes and is a component of certain natural products and pharmaceuticals. Accurate quantification of D-DABA in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles. This application note provides a detailed protocol for the sensitive and selective analysis of D-DABA in biological samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The method involves chiral derivatization to distinguish D-DABA from its L-isomer, followed by robust chromatographic separation and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
L-2,4-Diaminobutyric acid standard
-
Internal Standard (IS): Isotope-labeled D-DABA or a suitable structural analog
-
1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Sulfosalicylic acid
-
Human plasma (drug-free)
-
Human urine (drug-free)
Equipment
-
HPLC system capable of binary gradient elution
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
-
Analytical balance
-
pH meter
Preparation of Standards and Quality Control Samples
Stock Solutions: Prepare individual stock solutions of D-DABA, L-DABA, and the internal standard in water at a concentration of 1 mg/mL.
Calibration Standards: Prepare a series of working standard solutions by serially diluting the D-DABA stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner as the calibration standards.
Sample Preparation
Plasma:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile (or 10 µL of 30% sulfosalicylic acid) to precipitate proteins.[1]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Urine:
-
Thaw frozen urine samples and centrifuge at 5,000 rpm for 10 minutes to remove particulate matter.
-
To 100 µL of the supernatant, add 10 µL of the internal standard working solution.
-
Dilute the sample 1:1 with water.
-
Proceed with the derivatization step. For urine samples with high protein content, a protein precipitation step similar to plasma may be necessary.
Chiral Derivatization
-
Reconstitute the dried plasma extract or the diluted urine sample in 50 µL of 1 M sodium bicarbonate solution.
-
Add 100 µL of 1% (w/v) L-FDLA in acetone.[2]
-
Incubate the mixture at 40°C for 1 hour in the dark.
-
Stop the reaction by adding 20 µL of 1 M HCl.[2]
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start with 10% B, linear gradient to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The specific m/z transitions for the di-FDLA-labeled D-DABA and the internal standard need to be determined by infusing the derivatized standards into the mass spectrometer. As an example, for di-FDLA labeled diaminobutyric acid, the precursor ion ([M+H]⁺) would be monitored, and characteristic product ions would be identified to establish the MRM transition. For instance, a previously reported m/z for di-FDLA labeled Dab is 707.3.[2]
Data Presentation
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method.
Table 1: Calibration Curve Parameters
| Analyte | Matrix | Calibration Range (ng/mL) | R² | Weighting |
| D-DABA | Plasma | 1 - 1000 | > 0.99 | 1/x² |
| D-DABA | Urine | 1 - 1000 | > 0.99 | 1/x² |
Table 2: Precision and Accuracy
| Matrix | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Plasma | 3 (LQC) | < 15 | < 15 | 85 - 115 |
| 300 (MQC) | < 15 | < 15 | 85 - 115 | |
| 800 (HQC) | < 15 | < 15 | 85 - 115 | |
| Urine | 3 (LQC) | < 15 | < 15 | 85 - 115 |
| 300 (MQC) | < 15 | < 15 | 85 - 115 | |
| 800 (HQC) | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
| D-DABA | Plasma | > 80 | < 15 |
| D-DABA | Urine | > 85 | < 15 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| D-DABA | Plasma | 0.5 | 1 |
| D-DABA | Urine | 0.5 | 1 |
Visualizations
Caption: Experimental workflow for HPLC-MS/MS analysis of D-DABA.
Conclusion
This application note details a robust and sensitive HPLC-MS/MS method for the quantification of this compound in biological samples. The use of chiral derivatization allows for the specific measurement of the D-enantiomer, which is critical for accurate biological assessment. The described sample preparation and analytical procedures provide excellent recovery, precision, and accuracy, making this method suitable for a wide range of research and drug development applications.
References
Application Notes and Protocols for the Use of Boc-D-Dab(Alloc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective utilization of Nα-Boc-D-2,4-diaminobutyric acid(Nγ-Alloc)-OH (Boc-D-Dab(Alloc)-OH) in solid-phase peptide synthesis (SPPS). This versatile building block is instrumental in the synthesis of complex peptides, such as cyclic and branched peptides, which are of significant interest in drug discovery and development for their enhanced stability and biological activity.
Introduction to Boc-D-Dab(Alloc)-OH
Boc-D-Dab(Alloc)-OH is a non-proteinogenic amino acid derivative that features two key protecting groups, enabling an orthogonal synthesis strategy. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is standard for Boc-based SPPS. The γ-amino group on the side chain is protected by the allyloxycarbonyl (Alloc) group. The Alloc group is stable under the acidic and basic conditions used for Boc and Fmoc strategies, respectively, but can be selectively removed using a palladium(0) catalyst.[1][2] This orthogonal protection scheme allows for the selective deprotection and modification of the side-chain amine while the peptide is still attached to the solid support, a critical step for creating cyclic or branched structures.[3][4]
The incorporation of D-amino acids like D-Dab can also induce specific secondary structures, such as β-turns, which can pre-organize a linear peptide into a conformation that is favorable for cyclization.[5][6]
Data Presentation
While extensive quantitative data for the synthesis of peptides containing Boc-D-Dab(Alloc)-OH is not broadly published, the efficiency of each step is expected to be in line with standard Boc-SPPS protocols.[7] The following tables provide expected efficiency and purity data based on analogous compounds and well-established SPPS procedures. Successful synthesis is contingent on driving each reaction to completion.
| Parameter | Expected Efficiency/Purity | Monitoring Method |
| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin Test) or Chloranil Test |
| Boc Deprotection Efficiency | > 99% | HPLC analysis of a small resin sample after cleavage |
| Alloc Deprotection Efficiency | > 95% | LC-MS analysis of a small resin sample after cleavage |
| Crude Peptide Purity (Post-Cleavage) | Sequence-dependent, typically 70-90% | Analytical RP-HPLC |
| Final Purity (Post-Purification) | > 95-98% | Analytical RP-HPLC and Mass Spectrometry |
Table 1: Expected Performance in Boc-SPPS using Boc-D-Dab(Alloc)-OH.
| Reagent | Role | Typical Concentration / Equivalents |
| Trifluoroacetic Acid (TFA) | Boc deprotection | 25-50% in Dichloromethane (DCM) |
| Diisopropylethylamine (DIEA) | Neutralization / Coupling activation | 5-10% in DCM for neutralization / 4-6 eq. for coupling |
| HBTU / HATU | Coupling Reagent | 2-3 equivalents |
| Pd(PPh₃)₄ | Alloc deprotection catalyst | 0.2-0.3 equivalents |
| Phenylsilane (PhSiH₃) | Alloc scavenger | 20 equivalents |
| HF or TFMSA | Cleavage from resin | Varies (e.g., HF:anisole 9:1) |
Table 2: Common Reagents and Their Roles.
Experimental Protocols
The following protocols outline the manual Boc-SPPS process for synthesizing a side-chain to side-chain cyclic peptide using Boc-D-Dab(Alloc)-OH and Boc-L-Asp(OAll)-OH.
Protocol 1: Boc-SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid in the peptide sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide) in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin and agitate for 1-2 minutes. Drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[7]
-
Drain the TFA solution and wash the resin with DCM (3-5x), followed by isopropanol (2x), and then DCM (3x).[7]
-
-
Neutralization:
-
Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.
-
Drain the neutralization solution and repeat the step.
-
Wash the resin with DCM (3-5x) to remove excess base.[7]
-
-
Amino Acid Coupling (including Boc-D-Dab(Alloc)-OH):
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and a coupling reagent like HBTU (2.9 equivalents) in N,N-Dimethylformamide (DMF).[8]
-
Add DIEA (6 equivalents) to the solution to pre-activate for 2-5 minutes.[8]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.[9]
-
Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
Protocol 2: On-Resin Selective Alloc Deprotection
This protocol is for the selective removal of the Alloc group from the D-Dab side chain and the allyl ester from the Aspartic Acid side chain.
-
Resin Preparation: Swell the peptide-resin in DCM and briefly sparge with an inert gas like Argon or Nitrogen.
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.35 equivalents) and Phenylsilane (PhSiH₃) (20 equivalents) in DCM.[10]
-
Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 20-30 minutes. This step should be repeated once.
-
Washing: Wash the resin thoroughly with DCM (5x), 0.5% DIEA in DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x) to remove palladium residues, followed by DMF (5x) and DCM (5x).
Protocol 3: On-Resin Side-Chain Cyclization (Lactam Bridge Formation)
-
Resin Swelling: Swell the resin with the deprotected side chains in DMF.
-
Cyclization Cocktail: Prepare a solution of a coupling reagent such as PyBOP (3 equivalents) and DIEA (6 equivalents) in DMF.[11]
-
Reaction: Add the cyclization cocktail to the resin and shake the reaction mixture at room temperature for 4-24 hours.
-
Monitoring: Monitor the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.
Protocol 4: Final Cleavage, Deprotection, and Purification
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for Boc-SPPS, such as HF/anisole (9:1) or a less hazardous alternative like trifluoromethanesulfonic acid (TFMSA).[8]
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.[11]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Purification:
-
Dissolve the crude peptide in an appropriate solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.[12][13]
-
Characterize the final product by mass spectrometry to confirm its identity.[14]
-
Visualizations
Caption: Workflow for synthesizing a cyclic peptide using Boc-D-Dab(Alloc)-OH.
Caption: Pathway of Palladium-catalyzed Alloc deprotection.
Caption: Formation of a side-chain to side-chain lactam bridge.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes: Investigating D-2,4-Diaminobutyric Acid (D-DAB) as a GABA Transaminase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] The degradation of GABA is primarily catalyzed by the mitochondrial enzyme GABA transaminase (GABA-T), also known as 4-aminobutyrate transaminase.[1] Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, a therapeutic strategy employed in the treatment of neurological disorders such as epilepsy.[1]
D-2,4-diaminobutyric acid (D-DAB), a stereoisomer of L-2,4-diaminobutyric acid (L-DABA), has been investigated for its interaction with the GABAergic system. While its primary effect appears to be on GABA uptake, it is also known to be a weak inhibitor of GABA-T.[3] Understanding the inhibitory potential of D-DAB on GABA-T is essential for elucidating its complete pharmacological profile. These application notes provide detailed protocols for studying D-DAB as a GABA-T inhibitor, focusing on in vitro enzyme activity assays.
Mechanism of Action of GABA Transaminase
GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate.[4] This reaction is the first step in the GABA shunt, a metabolic pathway that cycles GABA back into the tricarboxylic acid (TCA) cycle.
Figure 1: Inhibition of the GABA Transaminase (GABA-T) reaction by D-DAB.
Data Presentation
| Compound | Target | IC50 (µM) | Notes |
| L-DABA | GABA Transaminase | > 500[5] | Weak inhibitor. |
| D-DAB | GABA Transaminase | Data not available | Reported to be a weaker inhibitor than L-DABA.[3] |
| Vigabatrin | GABA Transaminase | - | Known potent, irreversible inhibitor (for comparison). |
| Gabaculine | GABA Transaminase | - | Known potent, irreversible inhibitor (for comparison). |
Experimental Protocols
Protocol 1: In Vitro GABA Transaminase Activity Assay (Spectrophotometric Method)
This protocol describes a coupled-enzyme assay to determine the inhibitory activity of D-DAB on GABA-T by measuring the rate of NADP+ reduction to NADPH.
Materials:
-
Purified GABA transaminase (from porcine brain or recombinant human)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
GABA (substrate)
-
α-Ketoglutarate (co-substrate)
-
NADP+ (nicotinamide adenine dinucleotide phosphate)
-
This compound (D-DAB)
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of D-DAB in the appropriate buffer.
-
Prepare working solutions of GABA, α-ketoglutarate, and NADP+ in potassium pyrophosphate buffer.
-
Prepare the enzyme mix containing GABA-T and an excess of the coupling enzyme, SSADH, in the same buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium pyrophosphate buffer
-
Varying concentrations of D-DAB (or vehicle control)
-
GABA solution
-
α-Ketoglutarate solution
-
NADP+ solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the GABA-T/SSADH enzyme mix to each well.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the spectrophotometer.
-
Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of increase in absorbance is proportional to the rate of NADPH formation and thus to GABA-T activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each D-DAB concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of GABA-T inhibition against the logarithm of the D-DAB concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Figure 2: Experimental workflow for determining the IC50 of D-DAB for GABA-T.
Protocol 2: Determination of Kinetic Parameters (Ki)
To further characterize the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies should be performed.
Procedure:
-
Follow the general procedure for the in vitro GABA-T activity assay (Protocol 1).
-
Perform the assay with varying concentrations of one substrate (e.g., GABA) while keeping the other substrate (α-ketoglutarate) at a constant, saturating concentration.
-
Repeat this for several fixed concentrations of D-DAB.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.
-
Calculate the inhibition constant (Ki) from these parameters.
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of D-DAB as a GABA transaminase inhibitor. While existing literature suggests D-DAB is a weak inhibitor, quantitative determination of its IC50 and Ki values is necessary for a comprehensive understanding of its pharmacological effects. These studies will contribute to a more complete profile of D-DAB's activity within the GABAergic system and aid in the broader efforts of developing novel modulators of GABA metabolism for therapeutic applications.
References
- 1. GABA-transaminase: A Key Player and Potential Therapeutic Target for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
Application of D-2,4-Diaminobutyric Acid and its Isomer in Neuroscience Research
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminobutyric acid (DABA) is a non-proteinogenic amino acid that exists as two stereoisomers: D-2,4-Diaminobutyric acid (D-DABA) and L-2,4-Diaminobutyric acid (L-DABA). In neuroscience research, the L-isomer has been more extensively studied and characterized, primarily for its role as an inhibitor of γ-aminobutyric acid (GABA) uptake.[1] This document provides a detailed overview of the applications of both D-DABA and L-DABA in neuroscience, with a focus on their mechanisms of action, experimental protocols, and relevant quantitative data. While both isomers exhibit neurotoxic properties, their effects on GABAergic neurotransmission differ significantly.[2][3]
This compound (D-DABA)
Research on D-DABA in neuroscience is less extensive compared to its L-isomer. However, studies have highlighted its neurotoxic potential and its interaction with the GABA system, albeit with lower potency in inhibiting GABA uptake.
Mechanism of Action
The primary reported activity of D-DABA in a neuroscience context is its neurotoxicity, which has been observed alongside its L-isomer.[2] While S(+)-2,4-diaminobutyric acid (L-DABA) is a potent inhibitor of sodium-dependent GABA uptake, the R(-) stereoisomer (D-DABA) is significantly less active in this regard.[4][5] One study found L-DABA to be at least 20 times more potent than D-DABA as an inhibitor of GABA uptake in rat brain slices.[3][5] Interestingly, both isomers are equipotent as inhibitors of sodium-independent GABA binding to brain membranes, which may be relevant to their neurotoxic effects.[3][5]
Applications in Research
-
Comparative Studies: D-DABA is often used as a less active control in experiments investigating the effects of L-DABA on GABA uptake and neurotransmission.[4] This allows researchers to distinguish the specific effects of potent GABA uptake inhibition from other, non-specific actions of the DABA molecule.
-
Neurotoxicity Research: The neurotoxic effects of both D- and L-DABA have been a subject of investigation, with studies exploring how the route of administration impacts their toxicity.[2]
L-2,4-Diaminobutyric Acid (L-DABA)
L-DABA is a well-characterized inhibitor of GABA uptake and has been utilized in a variety of neuroscience research applications, from studying basic synaptic mechanisms to investigating potential therapeutic interventions for neurological disorders.
Mechanism of Action
L-DABA primarily functions as a competitive inhibitor of GABA transporters (GATs).[1] By blocking these transporters, L-DABA reduces the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This leads to an increased extracellular concentration of GABA and, consequently, enhanced GABAergic neurotransmission.[1][6] L-DABA has also been reported to be a weak inhibitor of the enzyme GABA transaminase, which is involved in GABA metabolism, though its primary effect is on uptake.[7]
Applications in Research
-
Anticonvulsant Studies: By enhancing GABAergic inhibition, L-DABA has been shown to possess anticonvulsant properties. It has been demonstrated to be effective against seizures induced by picrotoxin and 3-mercaptopropionate in mice.[4]
-
Marker for Inhibitory Terminals: Due to its selective uptake into GABAergic neurons, radiolabeled L-DABA has been used as a marker to identify and study inhibitory nerve terminals in the brain.[8]
-
Glioblastoma Research: L-DABA has been investigated as a potential therapeutic agent for glioblastoma. Studies using retrograde microdialysis have shown that L-DABA can induce metabolic changes and cellular toxicity in tumor tissue.[9]
-
Studying Synaptic Transmission: L-DABA is a valuable tool for manipulating GABA levels in experimental preparations like brain slices to study its impact on synaptic plasticity and network activity.
Quantitative Data
The following tables summarize key quantitative data for D-DABA and L-DABA from various neuroscience studies.
Table 1: Potency of DABA Isomers on GABA Uptake and Binding
| Compound | Parameter | Value | Species/Preparation | Reference |
| S(+)-2,4-Diaminobutyric acid (L-DABA) | GABA Uptake Inhibition | At least 20x more potent than R(-) isomer | Rat brain slices | [3][5] |
| R(-)-2,4-Diaminobutyric acid (D-DABA) | GABA Uptake Inhibition | Less active than L-isomer | Mouse | [4] |
| Both Isomers | Sodium-independent GABA Binding | Equipotent | Rat brain membranes | [3][5] |
Table 2: Kinetic and Inhibitory Constants for L-DABA
| Parameter | Value | Species/Preparation | Reference |
| Km (for uptake) | 54 +/- 12 µM | Rat brain synaptosomes | [10] |
| Vmax (for uptake) | 1.3 +/- 0.2 nmol/min/mg protein | Rat brain synaptosomes | [10] |
| IC50 (GABA transaminase inhibition) | > 500 µM | In vitro | [7] |
| IC50 (³H-GABA uptake inhibition) | 30-100 µM | Rat cerebral cortex slices | [11] |
Table 3: In Vivo and Ex Vivo Effects of L-DABA
| Application | Dosage/Concentration | Effect | Model System | Reference |
| Anticonvulsant | 2 µmoles (i.c.v.) | Doubled the CD50 of picrotoxin and 3-mercaptopropionate | Mice | [4] |
| Glioblastoma Treatment | 80 or 120 mmol/l (microdialysis) | Increased extracellular amino acids (glutamate, taurine, etc.) | Human patients | [9] |
Experimental Protocols
Protocol for Studying GABA Uptake Inhibition in Brain Slices
This protocol is a generalized procedure based on methodologies implied in the cited literature for assessing the effect of DABA isomers on GABA uptake.
Materials:
-
ACSF (Artificial Cerebrospinal Fluid)
-
D-DABA and L-DABA stock solutions
-
Radiolabeled GABA (e.g., ³H-GABA)
-
Scintillation cocktail and vials
-
Brain slicing apparatus (e.g., vibratome)
-
Incubation chamber
Procedure:
-
Brain Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., cortex or hippocampus) of a rodent model.
-
Recovery: Allow slices to recover in oxygenated ACSF (95% O₂ / 5% CO₂) at room temperature for at least 1 hour.
-
Pre-incubation: Transfer individual slices to tubes containing ACSF with either vehicle, D-DABA, or L-DABA at various concentrations. Pre-incubate for 15-20 minutes.
-
Uptake Assay: Initiate the uptake by adding a known concentration of ³H-GABA to each tube. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly washing the slices multiple times with ice-cold ACSF.
-
Lysis and Scintillation Counting: Lyse the tissue in each slice and measure the amount of radioactivity taken up using a liquid scintillation counter.
-
Data Analysis: Compare the amount of ³H-GABA uptake in the presence of D-DABA and L-DABA to the control condition to determine the extent of inhibition.
Protocol for In Vivo Microdialysis in Glioblastoma Models
This protocol outlines the key steps for administering L-DABA directly to a tumor site and monitoring its effects, based on the study by Bergenheim et al. (2006).[9]
Materials:
-
Stereotactic surgery setup
-
Microdialysis probes
-
Microinfusion pump
-
L-DABA solution in a suitable vehicle (e.g., Ringer solution)
-
Analytical equipment for measuring extracellular metabolites (e.g., HPLC)
Procedure:
-
Stereotactic Implantation: In an anesthetized animal model with an induced glioblastoma, stereotactically implant a microdialysis catheter into the tumor tissue. A reference catheter may be placed in healthy brain tissue.
-
Perfusion: Perfuse the tumor catheter with a high concentration of L-DABA (e.g., 80-120 mmol/l) at a low flow rate (e.g., 2.0 µl/min). The reference catheter should be perfused with the vehicle solution.
-
Dialysate Collection: Collect dialysate samples from both the tumor and reference catheters at regular intervals.
-
Metabolite Analysis: Analyze the collected dialysate for changes in the extracellular concentrations of amino acids (e.g., glutamate, taurine, glycine), glucose, and markers of cell damage (e.g., glycerol).
-
Data Analysis: Compare the metabolic profiles of the L-DABA-treated tumor tissue to the reference tissue and baseline levels to assess the pharmacological effects of L-DABA.
Conclusion
In neuroscience research, this compound and its L-isomer are valuable tools for investigating the GABAergic system. While D-DABA serves primarily as a less active control, L-DABA is a potent and widely used GABA uptake inhibitor. Its applications range from fundamental studies of synaptic transmission and anticonvulsant activity to preclinical investigations into cancer therapy. The provided data and protocols offer a foundation for researchers to effectively utilize these compounds in their experimental designs. Careful consideration of the stereospecific effects of DABA is crucial for the accurate interpretation of experimental results.
References
- 1. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Variation of neurotoxicity of L- and this compound with route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. L-2,4-diaminobutyric acid (L-DABA) as a selective marker for inhibitory nerve terminals in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic manipulation of glioblastoma in vivo by retrograde microdialysis of L-2, 4 diaminobutyric acid (DAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino acid neurotransmitters in the CNS: properties of diaminobutyric acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of centrally acting drugs on the uptake of gamma-aminobutyric acid (GABA) by slices of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
D-2,4-Diaminobutyric Acid: A Versatile Chiral Building Block for Innovative Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
D-2,4-Diaminobutyric acid (D-DABA), a non-proteinogenic amino acid, has emerged as a critical chiral building block in modern organic synthesis. Its unique structural features, possessing two amino groups at the α and γ positions with a defined stereocenter, provide a versatile scaffold for the construction of complex molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the utilization of D-DABA in the synthesis of peptidomimetics, constrained peptides, and other novel therapeutic agents.
Introduction to this compound in Synthesis
This compound serves as a valuable precursor for creating molecules with enhanced properties such as increased stability against enzymatic degradation, improved receptor affinity, and controlled conformational rigidity.[1] The presence of two primary amines allows for selective functionalization, enabling the synthesis of cyclic peptides, branched structures, and conjugates. In solid-phase peptide synthesis (SPPS), orthogonally protected derivatives such as Fmoc-D-Dab(Boc)-OH are commonly employed to facilitate stepwise chain elongation and subsequent side-chain modifications.
Key Applications
The primary applications of D-DABA as a chiral building block include:
-
Synthesis of Peptidomimetics: D-DABA can be incorporated into peptide sequences to introduce conformational constraints, leading to molecules with improved biological activity and stability.
-
Construction of Cyclic Peptides: The γ-amino group of D-DABA provides a convenient handle for intramolecular cyclization, forming lactam-bridged peptides with defined conformations. These cyclic peptides are of great interest in drug discovery due to their enhanced stability and receptor-binding properties.[2]
-
Development of Novel Scaffolds: The unique diamino functionality of D-DABA allows it to serve as a scaffold for the attachment of various functional groups, leading to the creation of novel molecular architectures for drug development.
Data Presentation: Synthesis and Purity
The following tables summarize representative quantitative data for the synthesis and purity of peptides incorporating this compound derivatives.
Table 1: Synthesis of Fmoc-D-Dab(Boc)-OH [3]
| Step | Reactants | Solvent | Reaction Time | Yield (%) | Purity (HPLC) (%) |
| Hofmann Rearrangement of Fmoc-Gln-OH | Fmoc-Gln-OH, Iodobenzene diacetate (DiPa) | Acetonitrile:Ethyl acetate:Water (1:2:1) | 72 hours | 86.5 | 99.6 |
| Boc Protection of Fmoc-Dab-OH | Fmoc-Dab-OH, Di-tert-butyl dicarbonate ((Boc)₂O) | Acetone:Water (1:1) | 4 hours | 85.1 | 99.3 |
Table 2: Representative Yields and Purity in D-DABA Containing Peptide Synthesis
| Peptide/Intermediate | Synthesis Strategy | Key Reagents | Crude Purity (%) | Overall Yield (%) | Reference |
| Cyclic Peptides containing Diaminobutyric Acid (Dab) | Automated Rapid Synthesis via Diaminonicotinic Acid Scaffold | HATU, DIEA | >90 | 62 | [2] |
| Model Hexapeptide (Tyr-D-His-Gly-Phe-Leu-Ser) | Fmoc-SPPS | HCTU, DIPEA | 88.5 | - | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-D-Dab(Boc)-OH
This protocol describes the manual coupling of Fmoc-D-Dab(Boc)-OH to a resin-bound peptide with a free N-terminal amine using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-D-Dab(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[5]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[5]
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).[5]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Dab(Boc)-OH (3 equivalents relative to resin loading) and HOBt or Oxyma Pure (3 equivalents) in a minimal amount of DMF.[5]
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.[5][6]
-
Add the activated amino acid solution to the deprotected resin.
-
Add DIPEA (6 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[5]
-
If the Kaiser test is positive (blue beads), repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[5]
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.[5]
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and gently agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[5]
-
Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.[5]
Protocol 3: Purification and Characterization
Purification:
-
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mobile Phase A: 0.1% TFA in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
A suitable gradient of Mobile Phase B is used to elute the peptide.
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Acquire 1D ¹H NMR and 2D NMR (e.g., COSY, TOCSY, NOESY) spectra to confirm the structure and determine the conformation of the peptide.
-
Visualization of Key Concepts
This compound as a Chiral Building Block
Caption: Structure and key functional groups of this compound.
General Workflow for SPPS using Fmoc-D-Dab(Boc)-OH
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Fmoc-D-Dab(Boc)-OH.
Orthogonal Protection Strategy for D-DABAdot
References
Application Notes and Protocols: Determining the Cytotoxicity of D-DAB in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. D-DAB, a representative diamine compound, has been noted for its potential therapeutic effects, which are often linked to its ability to induce cell death in target populations. Understanding the cytotoxic profile of D-DAB is essential for determining its therapeutic window and potential off-target effects. This document provides detailed protocols for three common cell culture-based assays used to quantify cytotoxicity: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and Annexin V/PI staining for the detection of apoptosis.
Proposed Mechanism of D-DAB Cytotoxicity: Current research suggests that the cytotoxic effects of certain diamine compounds, such as 1,4-diamino-2-butanone (DAB), are mediated through the induction of oxidative stress.[1] The compound undergoes metal-catalyzed aerobic oxidation, which generates reactive oxygen species (ROS) and α-oxoaldehydes.[1] This increase in intracellular ROS disrupts the cellular redox balance, leading to the depletion of protective thiols. The resulting oxidative stress can trigger the activation of stress response pathways and caspase cascades, ultimately leading to programmed cell death, or apoptosis.[1]
Caption: Proposed signaling pathway for D-DAB-induced cytotoxicity.
Experimental Workflow Overview
A typical workflow for assessing the cytotoxicity of D-DAB involves several key stages, from initial cell culture preparation to the final analysis of assay results. This systematic approach ensures reproducibility and allows for a comprehensive evaluation of the compound's effects.
Caption: General experimental workflow for D-DAB cytotoxicity testing.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[3]
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[5]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of D-DAB concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in fresh culture medium.
-
Remove the old medium from the wells and add 100 µL of the D-DAB dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
-
Data Presentation: MTT Assay Results
| D-DAB Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.082 | 100.0% |
| 0.1 | 1.231 | 0.075 | 98.2% |
| 1 | 1.159 | 0.066 | 92.4% |
| 10 | 0.882 | 0.051 | 70.3% |
| 50 | 0.457 | 0.039 | 36.4% |
| 100 | 0.198 | 0.025 | 15.8% |
LDH Assay for Cytotoxicity (Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis.[7][8]
Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is crucial to set up additional control wells for the assay.
-
-
Assay Controls (per plate): [9]
-
Sample Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains substrate, cofactor, and a tetrazolium salt).[9]
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[11]
-
Incubate at room temperature for 20-30 minutes, protected from light.[10][11]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Data Presentation: LDH Assay Results
| D-DAB Conc. (µM) | Mean Absorbance (490 nm) | Std. Deviation | % Cytotoxicity |
| 0 (Spontaneous) | 0.188 | 0.015 | 0.0% |
| 0.1 | 0.195 | 0.018 | 0.8% |
| 1 | 0.241 | 0.022 | 6.1% |
| 10 | 0.456 | 0.031 | 29.5% |
| 50 | 0.892 | 0.055 | 77.5% |
| 100 | 1.053 | 0.068 | 95.2% |
| Max Release | 1.109 | 0.071 | 100.0% |
Apoptosis Detection by Annexin V/PI Staining
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes, including the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that binds with high affinity to PS and can be used to identify early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[12]
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with various concentrations of D-DAB for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
-
-
Data Analysis:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (less common).
-
Quantify the percentage of cells in each quadrant.
-
Data Presentation: Annexin V/PI Staining Results
| D-DAB Conc. (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| 0 (Control) | 95.1% | 2.5% | 2.1% |
| 10 | 85.3% | 8.9% | 5.2% |
| 50 | 42.6% | 35.7% | 20.5% |
| 100 | 10.2% | 48.1% | 40.3% |
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
- 12. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of D-2,4-Diaminobutyric Acid: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration routes for D-2,4-Diaminobutyric acid (DABA) based on published research. This document includes detailed experimental protocols, a summary of quantitative data, and diagrams illustrating the compound's mechanisms of action. DABA, a non-proteinogenic amino acid, has garnered interest for its potential antitumor and neurotoxic properties, making standardized in vivo administration protocols crucial for reproducible preclinical studies.
Application Notes
This compound and its L-isomer have been investigated in various animal models, primarily rats and mice, to elucidate their physiological and pathological effects. The choice of administration route is critical and depends on the research question, the target organ, and the desired pharmacokinetic profile. The most commonly reported routes for in vivo studies are intraperitoneal injection, direct intratumoral infusion, and intracerebral administration via microdialysis.
Key Considerations for In Vivo Studies:
-
Isomer Selection: Both D- and L-isomers of 2,4-diaminobutyric acid have been studied, with demonstrated differences in their biological activity and toxicity. The specific isomer used should be clearly stated in all experimental designs.
-
Toxicity: DABA exhibits dose-dependent toxicity, including neurotoxicity and potential liver damage.[1][2] The neurotoxic effects, such as hyperirritability, tremors, and convulsions, are thought to be linked to induced ammonia toxicity.[1] Careful dose-range-finding studies are essential before commencing large-scale experiments.
-
Vehicle Selection: The solubility of DABA should be considered when choosing a vehicle for administration. While readily soluble in aqueous solutions, ensuring sterility and physiological compatibility of the vehicle is paramount. Isotonic solutions are recommended to minimize local irritation.
Quantitative Data Summary
Currently, there is a notable lack of publicly available, detailed pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, and bioavailability. The following table summarizes the available quantitative data from in vivo studies.
| Parameter | Value | Species | Administration Route | Study Focus | Reference |
| Tumor Growth Reduction | 43.4% | Mice | Intraperitoneal | Antitumor Activity | [3] |
| Lethality | 17 drug-related deaths out of 42 treated animals | Mice | Intraperitoneal | Antitumor Activity | [3] |
| Neurotoxicity Onset | 12-20 hours | Rats | Intraperitoneal | Neurotoxicity | [1] |
Experimental Protocols
The following are detailed protocols for the most common in vivo administration routes for DABA studies.
Protocol 1: Intraperitoneal (IP) Injection in Rodents
This protocol is suitable for systemic administration to study the overall effects of DABA, including its antitumor and neurotoxic properties.
Materials:
-
This compound (or L-isomer)
-
Sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge for rats, 25-27 gauge for mice)
-
70% Ethanol for disinfection
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of DABA.
-
Dissolve DABA in sterile isotonic saline or PBS to the desired concentration (e.g., 0.1 M isotonic solution).[3] Ensure complete dissolution.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile vial.
-
-
Animal Preparation:
-
Weigh the animal to determine the correct injection volume. The maximum recommended injection volume for IP administration in rats and mice is 10 mL/kg.
-
Properly restrain the animal. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection. For mice, manual restraint by scruffing is common.
-
-
Injection Procedure:
-
Position the animal with its head tilted downwards at approximately a 30-degree angle. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location helps to avoid the cecum and urinary bladder.
-
Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure that a blood vessel or organ has not been penetrated. If blood or a yellowish (urine) or brownish (intestinal contents) fluid appears, discard the syringe and prepare a new injection.
-
If aspiration is clear, slowly and steadily inject the DABA solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any adverse reactions, including signs of neurotoxicity (tremors, convulsions), distress, or local irritation at the injection site.
-
Protocol 2: Intratumoral (IT) Administration via Continuous Infusion
This protocol is designed for studies investigating the direct antitumor effects of DABA on solid tumors.
Materials:
-
This compound
-
Sterile vehicle for infusion (e.g., saline)
-
Implantable osmotic pump or syringe pump
-
Catheter tubing
-
Surgical instruments for tumor inoculation and pump implantation
-
Anesthesia and analgesics
-
Suturing materials
Procedure:
-
Tumor Inoculation:
-
Inoculate tumor cells into the target organ (e.g., liver) or subcutaneously in the flank of the animal.[4]
-
Allow the tumor to grow to a palpable or measurable size.
-
-
Pump and Catheter Implantation:
-
Anesthetize the animal following an approved protocol.
-
Surgically implant the osmotic or syringe pump, typically in a subcutaneous pocket on the back of the animal.
-
Tunnel the catheter tubing subcutaneously from the pump to the tumor site.
-
Carefully insert the tip of the catheter into the center of the tumor.[4]
-
Secure the catheter in place with sutures or tissue adhesive.
-
Close the surgical incisions.
-
-
DABA Infusion:
-
Fill the pump with the prepared sterile DABA solution at the desired concentration.
-
The pump will deliver the solution at a constant rate over a predetermined period.
-
-
Post-Surgical Care and Monitoring:
-
Administer post-operative analgesics as required.
-
Monitor the animal for recovery from surgery and for any signs of toxicity.
-
Monitor tumor growth over the course of the treatment.
-
Visualizations
The following diagrams illustrate the proposed mechanisms of action for this compound.
Caption: Antitumor Mechanism of this compound.
Caption: Proposed Neurotoxicity Mechanism of this compound.
Caption: General Experimental Workflow for In Vivo DABA Studies.
References
- 1. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Dab(Boc)-OH in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Dab(Boc)-OH, with the chemical name N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(tert-butyloxycarbonyl)-L-2,4-diaminobutyric acid, is a pivotal building block in modern peptide chemistry.[1] Its unique orthogonal protection scheme, featuring a base-labile Fmoc group on the α-amino group and an acid-labile Boc group on the side-chain γ-amino group, allows for the selective and controlled synthesis of complex peptides.[2][3] This versatility makes it an indispensable tool for researchers in drug discovery and development, particularly in the synthesis of antimicrobial peptides (AMPs), constrained peptides, and peptidomimetics.[4][5][6]
The incorporation of 2,4-diaminobutyric acid (Dab) into peptide sequences can confer unique structural and biological properties. The Dab side chain can be used to introduce branching, for cyclization, or to mimic the side chains of other amino acids like lysine, albeit with different spacing and basicity.[7] The D-configuration of the amino acid can also be strategically employed to enhance proteolytic stability, a crucial factor in the development of peptide-based therapeutics.[5]
These application notes provide a comprehensive overview of the use of Fmoc-Dab(Boc)-OH in solid-phase peptide synthesis (SPPS), including detailed experimental protocols, quantitative data on synthesis efficiency, and visualizations of key workflows.
Key Applications
-
Solid-Phase Peptide Synthesis (SPPS): Fmoc-Dab(Boc)-OH is a standard reagent for incorporating Dab residues into peptide chains using Fmoc-based SPPS.[8] The orthogonal protecting groups allow for the sequential elongation of the peptide chain without unintended side-chain modifications.[2]
-
Synthesis of Antimicrobial Peptides (AMPs): Many potent AMPs, such as polymyxins, contain multiple Dab residues that are crucial for their interaction with bacterial membranes.[4][5] Fmoc-Dab(Boc)-OH is a key component in the synthesis of these and other novel AMPs.
-
Constrained and Cyclic Peptides: The side-chain amino group of Dab provides a convenient handle for on-resin or solution-phase cyclization, leading to the formation of conformationally constrained peptides with potentially enhanced biological activity and stability.
-
Peptidomimetics and Drug Development: The unique structural features of Dab allow for its use in the design of peptidomimetics, where it can replace other residues to modulate receptor binding, selectivity, and pharmacokinetic properties.
Data Presentation
Table 1: Comparison of Coupling Reagents for Fmoc-Dab(Boc)-OH Incorporation
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions during the incorporation of any amino acid, including Fmoc-Dab(Boc)-OH. The following table summarizes the performance of common coupling reagents in SPPS.
| Coupling Reagent | Reagent Type | Typical Coupling Time (minutes) | Representative Coupling Efficiency (%) | Crude Peptide Purity (%) | Notes |
| HATU | Aminium/Uronium Salt | 15-45 | >99 | >95 | Highly efficient, low racemization.[9] |
| HBTU | Aminium/Uronium Salt | 20-60 | >98 | >95 | A widely used and effective coupling reagent.[9] |
| HCTU | Aminium/Uronium Salt | 15-45 | >99 | >95 | Similar to HATU, with high efficiency.[9] |
| PyBOP | Phosphonium Salt | 30-120 | >98 | >95 | Good for sterically hindered couplings. |
| DIC/HOBt | Carbodiimide/Additive | 60-180 | >97 | >90 | A cost-effective option, though slower.[9] |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 | >98 | >92 | An alternative to HOBt with improved safety profile.[8] |
Data is representative and can vary depending on the peptide sequence, resin, and specific reaction conditions.
Table 2: Representative Yield and Purity Data for a Dab-Containing Peptide
This table provides an example of the expected yield and purity for the synthesis of a short, hypothetical antimicrobial peptide (Sequence: Ac-K-Dab-R-Dab-W-NH₂) using Fmoc-Dab(Boc)-OH.
| Parameter | Expected Value | Monitoring Method |
| Resin Loading | 0.5 - 1.0 mmol/g | N/A |
| Coupling Efficiency | >99% | Kaiser Test (Ninhydrin Test) |
| Fmoc Deprotection Efficiency | >99% | UV monitoring of piperidine-dibenzofulvene adduct |
| Crude Peptide Yield (Post-Cleavage) | 70-90% | Gravimetric analysis |
| Crude Peptide Purity | 60-80% | Analytical RP-HPLC |
| Final Purity (Post-Purification) | >95% | Analytical RP-HPLC and Mass Spectrometry |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Fmoc-Dab(Boc)-OH
This protocol outlines the manual steps for a single coupling cycle in Fmoc-SPPS.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling (using HATU):
-
In a separate vial, dissolve Fmoc-Dab(Boc)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.
-
Wash the resin with DMF (3-5 times).
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage of the Peptide from the Resin and Removal of Protecting Groups
1. Resin Preparation for Cleavage:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed (or acetylated), wash the peptide-resin with dichloromethane (DCM) (3-5 times).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides containing Trp, Arg, and Met is Reagent K: 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS).
-
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
5. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Mandatory Visualization
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal deprotection strategy for Fmoc-Dab(Boc)-OH.
Conclusion
Fmoc-Dab(Boc)-OH is a versatile and essential building block for the synthesis of complex peptides. Its orthogonal protection scheme provides the flexibility required for the creation of peptides with unique structural features and enhanced biological properties. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize Fmoc-Dab(Boc)-OH in their peptide synthesis endeavors, from the design of novel therapeutics to the exploration of fundamental biological processes. The successful application of this reagent, coupled with careful selection of synthesis parameters, will undoubtedly continue to drive innovation in the field of peptide chemistry.
References
- 1. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Polymyxin Antibiotics: 2010–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stereospecific Synthesis of D-2,4-Diaminobutyric Acid (D-DABA)
Welcome to the technical support center for the stereospecific synthesis of D-2,4-Diaminobutyric acid (D-DABA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereospecific synthesis of this compound?
A1: The main challenges in the stereospecific synthesis of D-DABA revolve around three key areas:
-
Stereocontrol: Achieving high enantioselectivity to obtain the desired D-configuration at the α-carbon is a primary hurdle. This often requires the use of chiral auxiliaries, chiral pool starting materials, or asymmetric catalysis, each with its own set of optimization challenges.
-
Orthogonal Protection: D-DABA possesses two amino groups (α and γ) with similar reactivity. Differentiating these two groups with appropriate protecting groups that can be removed selectively under different conditions (orthogonal protection) is critical to avoid side reactions and to allow for regioselective modifications.
-
Purification: The high polarity of D-ABA and its derivatives, along with the potential for side products with similar properties, can make purification by standard chromatographic methods challenging.
Q2: Which chiral pool starting materials are suitable for the synthesis of D-DABA?
A2: Common chiral pool starting materials for the synthesis of D-amino acids, including D-DABA, include:
-
D-Serine: The side chain hydroxyl group can be manipulated to introduce the second amino group.
-
D-Aspartic Acid: The β-carboxylic acid can be reduced and converted to an amino group.
-
D-Glutamic Acid: The γ-carboxylic acid can be converted to the γ-amino group through a Hofmann or Curtius rearrangement of a suitable derivative.
Q3: What are some common side reactions encountered during D-DABA synthesis and how can they be minimized?
A3:
-
Racemization: The α-proton of amino acid derivatives can be acidic, leading to epimerization under basic or harsh reaction conditions. This can be minimized by using mild bases, low reaction temperatures, and protecting groups that stabilize the chiral center.
-
Lactam Formation: Intramolecular cyclization of activated D-DABA derivatives can lead to the formation of a six-membered ring lactam. This can be mitigated by ensuring complete protection of the amino groups before any activation of the carboxyl group.
-
Protecting Group Migration: In some cases, protecting groups can migrate between the α- and γ-amino groups, especially if one is unprotected. Careful selection of orthogonal protecting groups and reaction conditions is crucial to prevent this.
Troubleshooting Guides
Problem 1: Low enantioselectivity in the synthesis.
| Possible Cause | Suggested Solution |
| Ineffective chiral auxiliary or catalyst. | Screen a variety of chiral auxiliaries or asymmetric catalysts to find one that provides optimal stereocontrol for your specific substrate. |
| Racemization during a reaction step. | Analyze each step for harsh conditions (strong bases, high temperatures) that could cause epimerization. Employ milder reagents and lower temperatures. |
| Impure chiral starting material. | Verify the enantiomeric purity of your starting material using chiral HPLC or other appropriate analytical techniques. |
Problem 2: Difficulty with selective protection/deprotection of the α- and γ-amino groups.
| Possible Cause | Suggested Solution |
| Non-orthogonal protecting groups used. | Select a pair of protecting groups that have distinct cleavage conditions (e.g., acid-labile and hydrogenolysis-labile). Common orthogonal pairs include Boc/Z, Fmoc/Boc, and Alloc/Boc.[1][2] |
| Incomplete deprotection. | Optimize the deprotection reaction conditions (reagent concentration, reaction time, temperature). Monitor the reaction progress carefully by TLC or LC-MS. |
| Protecting group is sterically hindering the desired reaction. | Consider a smaller or different type of protecting group for the position that is interfering with the subsequent reaction step. |
Problem 3: Challenges in the purification of D-DABA or its protected derivatives.
| Possible Cause | Suggested Solution |
| High polarity of the compound leading to poor separation on silica gel. | Use ion-exchange chromatography for unprotected D-DABA. For protected derivatives, consider using a different stationary phase like alumina or employing reverse-phase chromatography. |
| Co-elution with side products. | Adjust the solvent system for chromatography to improve resolution. If side products are due to incomplete reactions, try to drive the reaction to completion. |
| Product is insoluble or poorly soluble in common solvents. | For protected intermediates, explore a wider range of organic solvents. For the final product, which is often a salt, aqueous solutions are typically required. |
Experimental Protocols
Conceptual Protocol: Synthesis of D-DABA from D-Aspartic Acid
This protocol is a conceptual outline and would require significant optimization.
-
Orthogonal Protection of D-Aspartic Acid:
-
Protect the α-amino group with a Boc group by reacting D-aspartic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like sodium hydroxide.
-
Esterify the α-carboxylic acid, for example, by forming the benzyl ester (Bzl) using benzyl bromide and a base.
-
-
Selective Reduction of the β-Carboxylic Acid:
-
Reduce the free β-carboxylic acid to the corresponding alcohol using a selective reducing agent like borane-tetrahydrofuran complex (BH₃·THF).
-
-
Conversion of the Hydroxyl Group to an Amino Group:
-
Convert the primary alcohol to a leaving group, for instance, by mesylation with methanesulfonyl chloride or tosylation with p-toluenesulfonyl chloride.
-
Displace the leaving group with an azide nucleophile (e.g., sodium azide).
-
Reduce the azide to the primary amine using a reducing agent like hydrogen gas with a palladium catalyst (H₂/Pd-C) or triphenylphosphine followed by water.
-
-
Deprotection:
-
Remove the protecting groups to yield this compound. The Boc group is removed with a strong acid like trifluoroacetic acid (TFA), and the benzyl ester is removed by hydrogenolysis (H₂/Pd-C). The order of deprotection will depend on the specific protecting groups chosen.
-
Data Presentation
Table 1: Comparison of Commonly Used Orthogonal Protecting Groups for Diamino Acids
| Protecting Group Pair | α-Amino Protection | γ-Amino Protection | α-Deprotection Condition | γ-Deprotection Condition | Orthogonality Notes |
| Boc/Z | Boc | Z | Strong Acid (e.g., TFA) | Hydrogenolysis (H₂/Pd-C) | Excellent orthogonality. Widely used in solution-phase synthesis. |
| Fmoc/Boc | Fmoc | Boc | Base (e.g., Piperidine) | Strong Acid (e.g., TFA) | Standard for solid-phase peptide synthesis. Good orthogonality. |
| Alloc/Boc | Alloc | Boc | Pd(0) catalyst | Strong Acid (e.g., TFA) | Provides an alternative deprotection mechanism, useful for sensitive substrates. |
| ivDde/Fmoc | Fmoc | ivDde | Base (e.g., Piperidine) | Hydrazine | Useful for on-resin side-chain modifications in peptide synthesis.[2] |
Mandatory Visualizations
Caption: Conceptual workflow for the stereospecific synthesis of this compound from D-Aspartic acid.
References
Technical Support Center: D-2,4-Diaminobutyric Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of D-2,4-Diaminobutyric acid (D-DABA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of D-DABA is consistently low. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue in D-DABA synthesis. The causes can be multifaceted, spanning from the choice of synthetic route to reaction conditions and purification methods. Here are some key areas to investigate:
-
Synthetic Route Selection: Early synthetic methods for 2,4-diaminobutyric acid often resulted in low yields, sometimes below 20%.[1] Modern approaches, such as those starting from γ-butyrolactone or employing enzymatic resolution, have demonstrated significantly higher yields.[1][2][3] If you are using an older method, consider switching to a more current and higher-yielding protocol.
-
Incomplete Reactions: Ensure your reactions are running to completion. Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of starting materials. If the reaction stalls, consider adjusting parameters such as reaction time, temperature, or catalyst loading.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. For instance, in multi-step syntheses involving protecting groups, incomplete protection or deprotection can lead to a mixture of products that are difficult to separate. Careful selection of protecting groups and optimization of their addition and removal are crucial.
-
Purification Losses: D-DABA is a small, polar molecule, which can make purification challenging and lead to losses. Ion-exchange chromatography is a common and effective method for isolating D-DABA.[1] Ensure your column is properly packed and equilibrated, and that the elution gradient is optimized to separate your product from unreacted starting materials and byproducts.
Q2: I am struggling with the purification of D-DABA. What are the recommended methods?
A2: Effective purification is critical for obtaining high-purity D-DABA. Due to its polar and basic nature, standard silica gel chromatography is often not the most effective method.
-
Ion-Exchange Chromatography: This is a highly effective technique for purifying amino acids like D-DABA. A common procedure involves dissolving the crude product in an acidic solution and passing it through a Dowex-3 ion-exchange column to remove inorganic acids and any unreacted acidic starting materials.[1]
-
Crystallization: The final product, often as a hydrochloride salt (dihydrochloride), can be purified by crystallization. After ion-exchange chromatography, the eluate can be concentrated, and excess hydrochloric acid can be added to facilitate the crystallization of the dihydrochloride salt.[1]
-
Characterization: Preparation of a derivative, such as the dipicrate, can be used to characterize the 2,4-diaminobutyric acid.[1]
Q3: Are there enzymatic or chemo-enzymatic methods to improve the stereoselectivity and yield of D-DABA?
A3: Yes, enzymatic methods can be very effective for producing enantiomerically pure D-DABA.
-
Enzymatic Resolution: A well-established method involves the resolution of a racemic mixture of a D,L-2,4-diaminobutyric acid derivative. For example, racemic α,γ-dichloroacetyldiaminobutyric acid can be resolved using acylase I. The enzyme selectively hydrolyzes the L-enantiomer, allowing for the separation of the D-enantiomer. The recovered D-α,γ-dichloroacetyl-2,4-diaminobutyric acid can then be hydrolyzed to yield this compound monohydrochloride with yields reported to be around 80%.[1]
-
Racemization: For biosynthetic approaches, enzymes known as racemases can interconvert L- and D-amino acid enantiomers. For example, the enzyme PddB is a PLP-independent 2,4-diaminobutyric acid racemase that can be used to produce D-DABA from L-DABA.[4] This can be particularly useful in a whole-cell biotransformation process where a microorganism is engineered to overproduce L-DABA and then convert it to D-DABA.
Data Presentation: Comparison of D-DABA Synthesis Yields
| Starting Material | Key Reagents/Method | Reported Yield of D-DABA or Precursor | Reference |
| Racemic α,γ-dichloroacetyl-2,4-diaminobutyric acid | Acylase I (enzymatic resolution) | 80% (for the D-enantiomer) | [1] |
| 2-bromo-4-butyrolactone | Potassium phthalimide, HCl hydrolysis | ~60% (overall yield of dihydrochloride) | [2] |
| Glutamic acid | Schmidt reaction | < 20% | [1] |
| N-acetyl-glutamine | Alkaline hypobromite | 20% | [1] |
Experimental Protocols
Protocol 1: Chemical Synthesis of D,L-2,4-Diaminobutyric Acid Dihydrochloride from 2-Bromo-4-Butyrolactone
This protocol is adapted from the method described by Talbot et al.[2][3]
Step 1: Synthesis of 2-Phthalimido-4-butyrolactone
-
To a solution of 2-bromo-4-butyrolactone (0.303 mol) in 150 mL of dimethylformamide, add potassium phthalimide (0.297 mol).
-
Heat the mixture under reflux. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-phthalimido-4-butyrolactone.
Step 2: Synthesis of N,N'-Diphthaloyl-2,4-diaminobutyric acid
-
Dissolve the 2-phthalimido-4-butyrolactone from the previous step in dimethylformamide.
-
Add a second equivalent of potassium phthalimide.
-
Heat the mixture to open the lactone ring.
-
After the reaction is complete, cool the mixture and acidify with a dilute mineral acid to precipitate the diphthalimido acid.
-
Filter the precipitate, wash with water, and dry.
Step 3: Hydrolysis to D,L-2,4-Diaminobutyric Acid Dihydrochloride
-
Suspend the N,N'-diphthaloyl-2,4-diaminobutyric acid in concentrated hydrochloric acid.
-
Heat the mixture under reflux for several hours until the deprotection is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture. The phthalic acid byproduct will precipitate.
-
Filter off the phthalic acid.
-
Evaporate the filtrate to dryness in vacuo to obtain the crude 2,4-diaminobutyric acid dihydrochloride.
-
The crude product can be further purified by recrystallization or ion-exchange chromatography.
Note: To obtain the D-enantiomer, a subsequent enzymatic resolution step as described in the FAQs would be necessary.
Visualizations
Caption: Workflow for chemical synthesis and enzymatic resolution of D-DABA.
References
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis [frontiersin.org]
Overcoming solubility issues of D-2,4-Diaminobutyric acid in experiments
Welcome to the technical support center for D-2,4-Diaminobutyric acid (D-DABA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges, with a focus on solubility issues.
Frequently Asked Questions (FAQs) - Solubility and Handling
Q1: Why is my this compound not dissolving in water or my aqueous buffer?
A1: You are likely using the free acid form of D-DABA. The free acid of 2,4-Diaminobutyric acid is known to be hydrophobic and is practically insoluble in water. For aqueous solutions, it is essential to use a salt form, such as This compound dihydrochloride , which is readily soluble in water.[1]
Q2: I am using this compound dihydrochloride, but it's dissolving slowly. What can I do?
A2: Slow dissolution can be addressed by:
-
Gentle Warming: Warm the solution in a water bath (not exceeding 40°C) while stirring.
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Brief periods of sonication (e.g., 3 x 15 seconds) in an ultrasonic bath can effectively break up clumps and accelerate dissolution.
Q3: My D-DABA solution was clear, but it precipitated when I added it to my cell culture medium. What happened?
A3: This is likely due to a pH shift. D-DABA dihydrochloride is acidic. Adding it to a buffered medium can lower the local pH, potentially causing the compound to approach its isoelectric point and precipitate. To avoid this:
-
Add the D-DABA stock solution dropwise to your medium while stirring.
-
Ensure your medium has sufficient buffering capacity.
-
After adding D-DABA, check the pH of your final medium and adjust if necessary with sterile 1N NaOH or 1N HCl.
Q4: What is the best way to prepare a sterile D-DABA solution for cell culture?
A4: After dissolving the D-DABA dihydrochloride in your desired solvent (e.g., sterile water or PBS) to create a concentrated stock, you should sterile-filter the solution through a 0.22 µm syringe filter. Do not autoclave solutions containing D-DABA, as high heat can cause degradation.
Q5: In which organic solvents can I dissolve the free acid form of D-DABA?
A5: The free acid form of this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Acetone, Chloroform, and Dichloromethane.[2] When using for biological experiments, prepare a concentrated stock in 100% DMSO and then dilute it into your aqueous buffer or medium, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.
Quantitative Solubility Data
The solubility of this compound is highly dependent on whether it is in its free acid or salt form. The dihydrochloride salt is significantly more soluble in aqueous solutions.
| Compound Form | Solvent | Reported Solubility |
| This compound (Free Acid) | Water | Practically Insoluble |
| DMSO, Acetone | Soluble (qualitative)[2] | |
| This compound Dihydrochloride | Water | Soluble (qualitative)[3] |
| L-2,4-Diaminobutyric Acid Dihydrochloride | Water | 50 mg/mL (0.5 g/10 mL)[4] |
| DL-2,4-Diaminobutyric Acid Dihydrochloride | Water | 50 mg/mL[1] |
Note: Specific quantitative solubility for the D-dihydrochloride form is not widely published, but it is expected to be similar to the L- and DL- forms.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 100 mM Aqueous Stock of D-DABA Dihydrochloride
Objective: To prepare a sterile, concentrated stock solution of D-DABA for use in aqueous-based experiments such as cell culture.
Materials:
-
This compound dihydrochloride (MW: 191.06 g/mol )
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile 15 mL conical tube
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile storage tubes
Procedure:
-
Weigh the Compound: In a sterile environment (e.g., a laminar flow hood), weigh out 191.06 mg of this compound dihydrochloride.
-
Initial Dissolution: Transfer the powder to the 15 mL conical tube. Add 8 mL of sterile water or PBS.
-
Solubilize: Tightly cap the tube and vortex vigorously for 1-2 minutes. If solids remain, sonicate the tube for 30 seconds.
-
Adjust Volume: Once fully dissolved, add sterile water or PBS to a final volume of 10 mL. This yields a 100 mM stock solution.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach the 0.22 µm sterile filter and dispense the solution into sterile, labeled cryovials or microcentrifuge tubes.
-
Storage: Store the stock solution at -20°C for long-term use. For short-term use (up to one week), storage at 2-8°C is acceptable.
Protocol 2: In Vitro GABA Transaminase (GABA-T) Inhibition Assay
Objective: To evaluate the inhibitory effect of D-DABA on GABA-T activity. This assay indirectly measures GABA-T activity by quantifying a downstream product in a coupled enzymatic reaction.
Materials:
-
Purified GABA Transaminase (GABA-T) enzyme
-
Succinate Semialdehyde Dehydrogenase (SSADH)
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
NADP+ (coenzyme for SSADH)
-
D-DABA dihydrochloride stock solution (prepared as in Protocol 1)
-
Assay Buffer (e.g., 50 mM Potassium Pyrophosphate, pH 8.6)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing Assay Buffer, GABA, α-ketoglutarate, NADP+, and SSADH at 2x the final desired concentration.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of your 100 mM D-DABA stock solution in Assay Buffer to create a range of concentrations to be tested (e.g., from 10 mM down to 1 µM). Include a buffer-only control (no inhibitor).
-
Pre-incubation: In the wells of the 96-well plate, add 50 µL of the various D-DABA dilutions (or control). Add 25 µL of the GABA-T enzyme solution (at 4x final concentration). Gently tap the plate to mix and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the 4x Reagent Mix to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader, pre-heated to 37°C. Measure the increase in absorbance at 340 nm every 60 seconds for 15-30 minutes. The increase in absorbance corresponds to the production of NADPH by SSADH, which is proportional to the activity of GABA-T.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each D-DABA concentration by determining the slope of the linear portion of the absorbance vs. time curve. Plot the percent inhibition versus the logarithm of the D-DABA concentration to determine the IC₅₀ value.
Visualizations: Pathways and Workflows
Mechanism of Action: Inhibition of GABA Transaminase
D-DABA acts as an inhibitor of GABA transaminase (GABA-T). This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, D-DABA leads to an accumulation of GABA in the synapse, enhancing inhibitory signaling.[5]
Caption: D-DABA inhibits GABA-T, preventing GABA degradation and increasing its availability.
Experimental Workflow: Screening for GABA-T Inhibitors
The following workflow outlines the typical steps for identifying and characterizing a potential GABA-T inhibitor like D-DABA.
Caption: A logical workflow for evaluating D-DABA from solubility testing to in vitro efficacy.
References
- 1. DL-2,4-Diaminobutyric acid dihydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 2. This compound | 26908-94-1 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. L-2,4-Diaminobutyric acid dihydrochloride CAS#: 1883-09-6 [m.chemicalbook.com]
- 5. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
D-2,4-Diaminobutyric acid stability and degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of D-2,4-Diaminobutyric acid (DABA) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of DABA in solution is primarily influenced by pH, temperature, the presence of oxidizing agents, and exposure to light. The composition of the buffer system can also play a significant role in its stability.[1][2][3][4][5][6]
Q2: What is the main degradation pathway for DABA in solution?
A2: A primary degradation pathway for DABA in solution is intramolecular cyclization to form the corresponding γ-lactam, 3-amino-2-pyrrolidinone.[7] This reaction can be influenced by pH and temperature. Other potential degradation pathways include oxidation of the amino groups.
Q3: How can I monitor the degradation of DABA in my experiments?
A3: The most common method for monitoring DABA and its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for identification of degradants.[8][9][10][11] Spectroscopic methods can also be employed.
Q4: Are there any specific buffer systems that are recommended for working with DABA?
A4: While specific studies on DABA are limited, for general amino acid stability, phosphate buffers are commonly used.[1][3][12] However, it is crucial to consider that buffer components can sometimes interact with the molecule of interest.[2][4] Tris buffers are also widely used in biological research and are known for their stability over a range of temperatures and pH.[4][6][13] It is recommended to perform compatibility studies with your specific experimental conditions.
Troubleshooting Guides
Issue 1: Unexpected Loss of DABA Concentration in Solution
| Possible Cause | Troubleshooting Steps |
| pH-mediated degradation: DABA may be unstable at the pH of your solution, potentially leading to cyclization or other degradation pathways. | 1. Measure the pH of your DABA solution. 2. If possible, adjust the pH to a neutral range (around 7) where many amino acids exhibit better stability. 3. If the experimental conditions require a specific pH, consider performing a small-scale time-course study to determine the rate of degradation at that pH. |
| Thermal degradation: Elevated storage or experimental temperatures can accelerate degradation. | 1. Ensure DABA solutions are stored at the recommended temperature (typically 2-8 °C for short-term and frozen for long-term). 2. Minimize the time that solutions are kept at elevated temperatures during experiments. 3. If high temperatures are necessary, evaluate the stability of DABA under those conditions beforehand. |
| Oxidative degradation: The presence of oxidizing agents or exposure to air (oxygen) can lead to degradation. | 1. Prepare solutions using de-gassed solvents. 2. Consider working under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected. 3. Avoid sources of metal ions, which can catalyze oxidation. |
| Adsorption to surfaces: DABA may adsorb to glass or plastic surfaces, leading to an apparent loss of concentration. | 1. Use low-binding microcentrifuge tubes and pipette tips. 2. Consider silanizing glassware to reduce adsorption. 3. Include a surfactant in your buffer at a low concentration if compatible with your downstream applications. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products: The new peaks are likely degradation products of DABA. | 1. The most probable degradation product is the γ-lactam, 3-amino-2-pyrrolidinone. Compare the retention time of the unknown peak with a standard of this compound if available. 2. Use HPLC-MS to determine the mass of the unknown peak. The lactam will have a molecular weight corresponding to the loss of a water molecule from DABA. 3. Review your experimental conditions (pH, temperature, etc.) to identify potential causes of degradation. |
| Contamination: The peaks may originate from contaminated solvents, reagents, or labware. | 1. Run a blank injection (solvent only) to check for contaminants in the mobile phase and system. 2. Prepare fresh solutions using high-purity solvents and reagents. 3. Ensure all labware is thoroughly cleaned. |
| Interaction with buffer components: DABA may react with components of your buffer system. | 1. Analyze a solution of DABA in pure water to see if the unknown peaks are still present. 2. If the peaks disappear, this suggests an interaction with the buffer. Consider switching to an alternative buffer system. |
Summary of this compound Stability
The following table summarizes the expected stability of this compound under various stress conditions based on general principles of amino acid chemistry. Please note that these are qualitative descriptions and the actual rate of degradation will depend on the specific conditions of your experiment.
| Condition | Expected Stability | Primary Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Moderate to Low | Hydrolysis, Cyclization to lactam |
| Neutral (pH ~7) | High | Minimal degradation expected |
| Basic (e.g., 0.1 M NaOH) | Moderate to Low | Cyclization to lactam, Racemization |
| Oxidative (e.g., 3% H₂O₂) | Low | Oxidation of amino groups |
| Thermal (e.g., > 60 °C) | Moderate to Low | Cyclization to lactam, Decomposition |
| Photolytic (UV/Vis light) | Moderate | Photochemical degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of DABA in solution.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
High-purity water
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Tris buffer (e.g., 100 mM, pH 7.4)
-
HPLC system with UV or MS detector
-
C18 HPLC column
-
Appropriate mobile phases for HPLC analysis
-
pH meter
-
Thermostatically controlled water bath or incubator
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of DABA (e.g., 1 mg/mL) in high-purity water.
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix equal volumes of the DABA stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the DABA stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubate at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the DABA stock solution with 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Dilute the DABA stock solution in a chosen buffer (e.g., phosphate or Tris buffer).
-
Incubate at a high temperature (e.g., 80 °C) for up to 72 hours.
-
At specified time points, withdraw an aliquot, cool to room temperature, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Place the DABA solution (in a transparent container) in a photostability chamber and expose it to a light source according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
-
4. HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the peak area of DABA and any new peaks that appear.
-
Calculate the percentage degradation of DABA at each time point.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Stability analysis of biological buffering agents: advantages of Tris - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis [frontiersin.org]
- 10. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Optimizing HPLC Separation of D- and L-2,4-Diaminobutyric Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of D- and L-2,4-diaminobutyric acid (DAB) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for separating D- and L-2,4-diaminobutyric acid enantiomers by HPLC?
A1: The primary HPLC strategies for the chiral separation of amino acids like 2,4-diaminobutyric acid fall into two main categories:
-
Direct Separation on Chiral Stationary Phases (CSPs): This is often the preferred method due to its simplicity, as it does not require derivatization of the analytes. CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) and crown ethers are particularly effective for the enantioseparation of underivatized amino acids.[1]
-
Pre-column Derivatization with a Chiral Reagent: In this indirect approach, the amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a conventional achiral HPLC column, such as a C18 column.[2] A common method involves derivatization with o-phthalaldehyde (OPA) and a chiral thiol, like N-acetyl-L-cysteine (NAC).
Q2: Which chiral stationary phase (CSP) is recommended for the direct separation of D- and L-2,4-diaminobutyric acid?
A2: For the direct separation of underivatized amino acid enantiomers, a teicoplanin-based CSP, such as the Astec CHIROBIOTIC® T column, is highly recommended. These columns are known for their broad selectivity for amino acids. Crown-ether based CSPs are also a suitable option for the separation of compounds containing primary amino groups.
Q3: When should I consider pre-column derivatization?
A3: Pre-column derivatization is a valuable technique when a suitable chiral stationary phase is not available or when higher sensitivity is required. Derivatization with a fluorescent tag like o-phthalaldehyde (OPA) can significantly enhance detection limits. This method is also useful as it allows for separation on a standard, and often more robust, achiral column.
Q4: How does mobile phase pH affect the separation of 2,4-diaminobutyric acid enantiomers?
A4: The pH of the mobile phase is a critical parameter as it influences the ionization state of the analyte and the stationary phase. For ionizable compounds like 2,4-diaminobutyric acid, adjusting the pH can significantly impact retention time and selectivity. On a crown ether-based CSP, a lower pH can enhance the protonation of the amino groups, which may lead to higher retention.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not be suitable for 2,4-diaminobutyric acid. Screen different types of CSPs, such as teicoplanin-based and crown ether-based columns. |
| Suboptimal Mobile Phase Composition | Systematically optimize the mobile phase. For reversed-phase mode on a teicoplanin CSP, vary the organic modifier (methanol or acetonitrile) concentration. For crown ether CSPs, adjust the type and concentration of the acidic modifier (e.g., perchloric acid). |
| Incorrect Flow Rate | Chiral separations often benefit from lower flow rates. Try reducing the flow rate to see if resolution improves. |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Chiral columns, especially teicoplanin-based ones, may require longer equilibration times. |
| Column Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or dilute the sample. |
Issue 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with the Stationary Phase | Unwanted interactions with the stationary phase, such as with residual silanols on silica-based CSPs, can cause tailing. For basic compounds, adding a small amount of a basic modifier to the mobile phase may help. |
| Incompatible Sample Solvent | The solvent used to dissolve the sample may be too strong, causing peak distortion. Whenever possible, dissolve the sample in the mobile phase. |
| Column Contamination | The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent. |
Issue 3: Peak Splitting
| Possible Cause | Suggested Solution |
| Column Void or Channeling | A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This often requires column replacement. |
| Partially Blocked Frit | A blocked inlet frit can disrupt the sample flow. Try back-flushing the column at a low flow rate. If the problem persists, the frit may need to be replaced. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak splitting. Dilute the sample in the mobile phase. |
| Co-elution with an Impurity | The split peak may actually be two different compounds eluting very close together. Try adjusting the mobile phase composition or gradient to improve separation. |
Issue 4: Shifting Retention Times
| Possible Cause | Suggested Solution |
| Inconsistent Mobile Phase Composition | Ensure accurate and consistent preparation of the mobile phase. If preparing manually, be precise with measurements. Use an HPLC system with reliable gradient proportioning. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature. Even small temperature changes can affect retention times. |
| Column Not Fully Equilibrated | Allow sufficient time for the column to equilibrate between runs, especially after a gradient. |
| Changes in Mobile Phase pH | For buffered mobile phases, ensure the pH is stable and consistent between batches. |
| "Additive Memory Effect" on Chiral Columns | The history of the column, particularly the use of acidic or basic additives, can impact subsequent separations.[3] It is advisable to dedicate a column to a specific method or to have a rigorous cleaning procedure when switching between methods with different additives.[3] |
Experimental Protocols
Method 1: Direct Separation on a Teicoplanin-Based Chiral Stationary Phase
This method is adapted from general protocols for amino acid separation on Astec CHIROBIOTIC® T columns.
Experimental Workflow:
Caption: Workflow for direct chiral separation of 2,4-DAB.
HPLC Conditions:
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Water / Acetic Acid (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Expected Results (Representative Data):
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| L-2,4-Diaminobutyric acid | 8.5 | - |
| D-2,4-Diaminobutyric acid | 10.2 | > 1.5 |
Method 2: Pre-column Derivatization with OPA/N-acetyl-L-cysteine
This protocol is a generalized procedure for the derivatization of primary amino acids.
Experimental Workflow:
Caption: Workflow for indirect chiral separation via derivatization.
Derivatization Procedure:
-
Prepare Reagents:
-
Borate Buffer: 0.4 M, pH 9.5.
-
OPA Reagent: 10 mg/mL in methanol.
-
N-acetyl-L-cysteine (NAC) Reagent: 10 mg/mL in borate buffer.
-
-
Reaction:
-
In a vial, mix the 2,4-diaminobutyric acid sample with the OPA reagent and the NAC reagent in the borate buffer.
-
Allow the reaction to proceed for a few minutes at room temperature to form the diastereomeric derivatives.
-
HPLC Conditions:
| Parameter | Condition |
| Column | Standard C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10, v/v/v) |
| Gradient | 0-10 min, 10-50% B; 10-15 min, 50-80% B; 15-20 min, 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 450 nm) |
Expected Results (Representative Data):
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| L-DAB derivative | 12.1 | - |
| D-DAB derivative | 13.5 | > 1.5 |
Logical Troubleshooting Workflow
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Minimizing Side Reactions in Peptide Synthesis with D-DAB
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during peptide synthesis using D-2,4-diaminobutyric acid (D-DAB).
Frequently Asked Questions (FAQs)
Q1: What is D-DAB and why is it used in peptide synthesis?
A1: this compound (D-DAB) is a non-proteinogenic amino acid that contains a side chain with a primary amine. In peptide synthesis, it is often used in its protected form, such as Fmoc-D-Dab(Boc)-OH. The presence of the additional amino group in the side chain allows for the creation of branched peptides, cyclic peptides, and the introduction of specific functionalities. The D-configuration can also be crucial for the conformational properties and biological activity of the final peptide.[1]
Q2: What are the most common protecting groups for D-DAB and why is an orthogonal protection strategy important?
A2: The most common protecting groups for D-DAB are the fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the tert-butyloxycarbonyl (Boc) group for the γ-amino side chain. This constitutes an orthogonal protection strategy, which is critical for controlled and selective peptide synthesis. The Fmoc group is labile to basic conditions (e.g., piperidine), while the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA). This allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection, and vice-versa, enabling the construction of complex peptide architectures.[1][2]
Q3: What is the primary side reaction to be aware of when using D-DAB in peptide synthesis?
A3: The most significant side reaction when using D-diaminobutyric acid is the rapid and quantitative intramolecular cyclization to form a γ-lactam. This reaction is irreversible and blocks the continuation of peptide synthesis. This issue is particularly pronounced with unprotected or inadequately protected D-DAB residues.
Troubleshooting Guide
Issue 1: Low yield or failed synthesis when incorporating D-DAB.
-
Symptom: Mass spectrometry analysis shows the absence of the full-length peptide or the presence of a truncated sequence ending at the intended D-DAB position.
-
Possible Cause: Intramolecular cyclization of the D-DAB residue to form a stable γ-lactam, which terminates the peptide chain elongation.
-
Troubleshooting & Optimization:
-
Ensure Proper Side-Chain Protection: Always use a D-DAB derivative with a robust side-chain protecting group, such as the Boc group in Fmoc-D-Dab(Boc)-OH. The side-chain amine must remain protected throughout the synthesis until final cleavage.
-
Optimize Coupling Conditions: The choice of coupling reagents and conditions is critical to favor intermolecular peptide bond formation over intramolecular lactam formation.
-
Use Potent Coupling Reagents: Employ highly efficient coupling reagents to ensure rapid peptide bond formation. Carbodiimides like DIC in combination with an additive like Oxyma Pure are recommended. Uronium/aminium salt-based reagents such as HATU or HCTU can also be effective.
-
Control Reaction Temperature: Perform coupling reactions at controlled, and if necessary, reduced temperatures (e.g., 0 °C to room temperature) to minimize the rate of the lactam formation side reaction.
-
-
Minimize Pre-activation Time: If using coupling reagents that require a pre-activation step, keep this time to a minimum before adding the activated amino acid to the resin.
-
Issue 2: Appearance of unexpected peaks with the same mass as a truncated peptide in HPLC/LC-MS.
-
Symptom: A peak is observed in the chromatogram that corresponds to the mass of the peptide chain up to the D-DAB residue, but with a different retention time than the expected linear peptide.
-
Possible Cause: This could be the γ-lactam of the N-terminal D-DAB segment of the peptide.
-
Troubleshooting & Optimization:
-
Review Deprotection and Coupling Steps: Analyze the conditions of your Fmoc deprotection and coupling steps. Prolonged exposure to basic conditions during deprotection or slow coupling can increase the likelihood of side reactions.
-
Consider Alternative Coupling Reagents: If using a standard coupling reagent, switching to a more potent one like HATU may drive the desired reaction more efficiently and reduce the time available for lactam formation.
-
Quantitative Data
Table 1: General Comparison of Coupling Reagents and Their Propensity for Side Reactions
| Coupling Reagent Combination | Relative Speed of Acylation | Propensity for Racemization | Notes |
| DIC/Oxyma Pure | Fast | Low | Oxyma Pure is a highly effective and safer alternative to HOBt. |
| HATU/DIPEA | Very Fast | Low | Highly efficient for sterically hindered amino acids. |
| HBTU/DIPEA | Very Fast | Moderate | Can lead to guanidinylation of the free N-terminal amine as a side reaction. |
| DIC/HOBt | Fast | Low | A classic and effective combination for suppressing racemization.[3] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Dab(Boc)-OH
This protocol outlines a general method for the manual coupling of Fmoc-D-Dab(Boc)-OH onto a solid-phase resin.
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-Dab(Boc)-OH (3-5 equivalents) and a suitable additive like Oxyma Pure (3-5 equivalents) in a minimal amount of DMF.
-
Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, a second coupling (double coupling) with fresh reagents may be necessary.
-
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Visualizations
Caption: Chemical structure of Fmoc-D-Dab(Boc)-OH.
Caption: Standard workflow for one cycle of D-DAB incorporation in SPPS.
Caption: Competing reaction pathways for a D-DAB residue in SPPS.
References
Technical Support Center: Purification of Crude D-2,4-Diaminobutyric Acid
Welcome to the technical support center for the purification of crude D-2,4-Diaminobutyric acid (D-DABA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this important non-proteinogenic amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from L-aspartic acid?
A1: When synthesizing D-DABA from L-aspartic acid, several impurities can arise depending on the specific synthetic route. Common impurities include:
-
L-2,4-Diaminobutyric acid: The opposite enantiomer can be present due to incomplete chiral resolution or racemization during synthesis.
-
Unreacted starting materials: Residual L-aspartic acid or its protected derivatives may remain.
-
Side-products from cyclization: Aspartimide and isoaspartate derivatives can form, particularly if activation of the carboxylic acid groups is involved.[1][2][3]
-
Reagents and by-products: Reagents used in the synthesis (e.g., protecting groups, coupling agents) and their by-products can contaminate the crude product.
-
Salts: Inorganic salts from reaction workups and pH adjustments are common.
Q2: What are the primary methods for purifying crude D-DABA?
A2: The main strategies for purifying crude D-DABA are:
-
Recrystallization: Effective for removing many process-related impurities and can sometimes be used for chiral enrichment.
-
Ion-Exchange Chromatography (IEX): A powerful technique for separating D-DABA from charged impurities, including other amino acids and salts.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): Often used as a final polishing step to achieve high purity, especially for separating enantiomers (chiral HPLC) or closely related impurities.[5][6]
-
Enzymatic Resolution: This method can be used to selectively remove the L-enantiomer, yielding highly pure D-DABA.[4]
Q3: How can I determine the purity and enantiomeric excess of my purified D-DABA?
A3: Several analytical techniques can be employed:
-
Chiral HPLC: The most common method for determining enantiomeric excess (e.e.).[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to assess chemical purity and, with the use of chiral solvating agents, can also determine enantiomeric purity.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities.
-
Elemental Analysis: Provides information on the elemental composition of the final product.
Troubleshooting Guides
Recrystallization
Problem: Low yield after recrystallization.
| Possible Cause | Troubleshooting Step |
| Solvent system is too good. | The chosen solvent or solvent mixture may be too effective at dissolving D-DABA, leading to significant loss in the mother liquor. Try a solvent system in which D-DABA has lower solubility at room temperature but good solubility at elevated temperatures. |
| Too much solvent used. | Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure supersaturation upon cooling. |
| Cooling was too rapid. | Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
| Incomplete precipitation. | After cooling, if significant product remains in solution, try adding an anti-solvent (a solvent in which D-DABA is poorly soluble) dropwise to induce further precipitation. |
Problem: Product is not pure enough after recrystallization.
| Possible Cause | Troubleshooting Step |
| Impurities co-crystallize. | The chosen solvent system may not effectively differentiate between the product and certain impurities. Try a different solvent system. A second recrystallization may be necessary. |
| Inocclusion of mother liquor. | Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing impurities. |
Ion-Exchange Chromatography (IEX)
Problem: Poor separation of D-DABA from impurities.
| Possible Cause | Troubleshooting Step |
| Incorrect resin choice. | For a basic amino acid like D-DABA, a strong cation exchange resin is typically used. Ensure the resin has an appropriate functional group and capacity. |
| Inappropriate pH of buffers. | The pH of the loading and elution buffers is critical. The loading buffer pH should be such that D-DABA is positively charged and binds to the cation exchange resin, while the elution buffer pH or salt concentration is changed to release it. Optimize the pH gradient for elution.[7] |
| Gradient is too steep. | A steep elution gradient (e.g., a rapid increase in salt concentration) may cause co-elution of closely related impurities. A shallower gradient can improve resolution.[7] |
| Column overloading. | Exceeding the binding capacity of the column will result in the product eluting in the flow-through. Determine the column's capacity and load an appropriate amount of crude material. |
Problem: Low recovery of D-DABA from the column.
| Possible Cause | Troubleshooting Step |
| Strong, irreversible binding. | The elution conditions (salt concentration or pH) may not be sufficient to desorb all the D-DABA. Increase the salt concentration or adjust the pH of the elution buffer. |
| Precipitation on the column. | The concentration of D-DABA in the loaded sample or during elution may exceed its solubility in the buffer, causing it to precipitate on the column. Reduce the sample concentration or adjust the buffer composition. |
Experimental Protocols
Ion-Exchange Chromatography for Purification of Racemic DABA
This protocol is adapted from a method used for the purification of racemic 2,4-diaminobutyric acid and can be a starting point for the purification of the D-isomer.[4]
-
Resin Preparation: Use a cation exchange resin such as Dowex-3. Prepare a slurry of the resin in deionized water and pour it into a chromatography column.
-
Column Equilibration: Wash the packed column with several column volumes of deionized water until the eluate is neutral.
-
Sample Loading: Dissolve the crude D-DABA in a minimal amount of acidic water (e.g., pH 2-3 with HCl) to ensure the amino groups are protonated. Apply the solution to the top of the column and allow it to enter the resin bed.
-
Washing: Wash the column with deionized water to remove neutral and anionic impurities. For example, if sulfuric acid was used in the synthesis, this step will help remove sulfate ions.[4]
-
Elution: Elute the bound D-DABA using a suitable buffer. A common method is to use a step or linear gradient of ammonium hydroxide or sodium chloride. For example, a stepwise elution with increasing concentrations of NH4OH (e.g., 0.1 N, 0.5 N, 1 N) can be effective.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of D-DABA using a suitable method like TLC or HPLC.
-
Product Isolation: Pool the pure fractions, and if an ammonia-based eluent was used, evaporate the solvent under reduced pressure. The resulting D-DABA can be further purified by recrystallization.
Preparative Chiral HPLC
This is a general guideline for developing a preparative chiral HPLC method. Specific parameters will need to be optimized for your particular crude mixture.
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for amino acid separation. Polysaccharide-based or macrocyclic glycopeptide-based columns are often good starting points.[8]
-
Mobile Phase Screening:
-
Normal Phase: A mixture of a non-polar solvent like hexane and a polar solvent like ethanol or isopropanol, often with a small amount of an acidic or basic modifier.
-
Reversed Phase: A mixture of water and an organic solvent like acetonitrile or methanol, typically with an acidic modifier like trifluoroacetic acid (TFA) or formic acid.
-
-
Method Optimization (Analytical Scale):
-
Inject a small amount of your crude D-DABA onto an analytical-scale chiral column.
-
Optimize the mobile phase composition, flow rate, and temperature to achieve baseline separation of the D- and L-enantiomers and other impurities.
-
-
Scale-Up to Preparative Scale:
-
Once a good separation is achieved on the analytical scale, scale up the method to a preparative column with the same stationary phase.
-
Increase the injection volume and flow rate proportionally to the column dimensions.
-
Perform a loading study to determine the maximum amount of crude material that can be injected without losing resolution.
-
-
Fraction Collection: Collect the fractions corresponding to the D-DABA peak.
-
Product Recovery: Pool the pure fractions and remove the mobile phase by evaporation to obtain the purified D-DABA.
Data Presentation
Table 1: Comparison of Purification Strategies (Illustrative)
| Purification Method | Typical Purity Achieved | Typical Yield | Key Impurities Removed | Primary Application |
| Recrystallization | 95-98% | 60-80% | Process reagents, some side-products | Initial purification of crude solid |
| Ion-Exchange Chromatography | >98% | 70-90% | Salts, charged impurities, other amino acids | Capture and intermediate purification |
| Preparative Chiral HPLC | >99.5% | 50-70% | Enantiomers, closely related structural analogs | Final polishing, high-purity applications |
| Enzymatic Resolution | >99% (e.e.) | <50% (for the desired enantiomer) | The undesired enantiomer | Chiral purification |
Note: The values in this table are illustrative and can vary significantly based on the quality of the crude material and the optimization of the purification process.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for low purity in ion-exchange chromatography.
References
- 1. Investigation of Impurities in Peptide Pools [mdpi.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Immunoassays for D-2,4-Diaminobutyric Acid (DABA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for D-2,4-Diaminobutyric acid (DABA).
Troubleshooting Guide
Cross-reactivity is a common challenge in immunoassays for small molecules like DABA, where antibodies may bind to structurally similar compounds, leading to inaccurate quantification. This guide addresses common issues, their potential causes, and solutions.
Common Problems and Solutions in DABA Immunoassays
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Insufficient Blocking: Non-specific binding sites on the microplate are not adequately blocked. | - Increase blocking incubation time. - Use a different blocking agent (e.g., 5% BSA, non-fat dry milk, or a commercial blocking buffer).[1][2] - Add a detergent like Tween-20 (0.05%) to the blocking and wash buffers.[1][3] |
| 2. Antibody Concentration Too High: Excessive primary or secondary antibody concentration leads to non-specific binding. | - Titrate the primary and secondary antibodies to determine the optimal concentration. - Reduce the concentration of the antibody-enzyme conjugate. | |
| 3. Inadequate Washing: Unbound reagents are not completely removed. | - Increase the number of wash steps.[2][3] - Ensure complete aspiration of wash buffer from wells between washes.[4] - Increase the soaking time during washes.[1] | |
| 4. Contaminated Reagents: Buffers or substrate solutions may be contaminated. | - Use fresh, sterile buffers and substrate.[1] - Filter-sterilize buffers. | |
| Low or No Signal | 1. Inactive Reagents: Antibodies, enzyme conjugates, or substrate may have lost activity due to improper storage or handling. | - Use fresh reagents and ensure they are stored at the recommended temperature. - Aliquot reagents to avoid repeated freeze-thaw cycles. |
| 2. Incorrect Antibody Pair (Sandwich Assay): Capture and detection antibodies may recognize the same epitope. | - This is not applicable to a competitive assay for a small molecule like DABA. | |
| 3. Suboptimal Incubation Times or Temperatures: Insufficient time or incorrect temperature for binding reactions. | - Optimize incubation times and temperatures for each step. - Consider overnight incubation at 4°C for the primary antibody step to enhance binding.[3] | |
| 4. Expired Reagents: Use of reagents beyond their expiration date. | - Check the expiration dates of all kit components and reagents. | |
| High Variability (Poor Precision) | 1. Pipetting Errors: Inconsistent volumes of reagents or samples are added to the wells. | - Calibrate pipettes regularly. - Use a multichannel pipette for adding reagents to multiple wells. - Ensure proper pipetting technique, avoiding air bubbles.[4] |
| 2. Inconsistent Washing: Uneven washing across the plate. | - Use an automated plate washer for more consistent results. - If washing manually, ensure all wells are treated identically. | |
| 3. Edge Effects: Wells at the edge of the plate show different results due to temperature gradients or evaporation. | - Avoid using the outer wells of the plate. - Incubate plates in a humidified chamber to minimize evaporation. | |
| 4. Improper Mixing: Reagents and samples are not mixed thoroughly before addition to the plate. | - Gently vortex or invert tubes to ensure homogeneity of all solutions. | |
| Suspected Cross-Reactivity | 1. Binding to Structurally Similar Molecules: The anti-DABA antibody binds to other molecules in the sample with similar chemical structures. | - Perform a cross-reactivity assessment by testing structurally related compounds (see Cross-Reactivity FAQ below). - Purify samples to remove potential cross-reactants before the immunoassay. - If developing an in-house assay, consider using a more specific monoclonal antibody. |
| 2. Matrix Effects: Components in the sample matrix (e.g., serum, plasma) interfere with the antibody-antigen binding. | - Dilute the sample in an appropriate assay buffer to minimize matrix effects. - Prepare standards in a matrix that closely matches the sample matrix. |
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a DABA immunoassay?
A1: Cross-reactivity occurs when the anti-DABA antibody binds to molecules other than DABA that are structurally similar.[5][6] This can lead to an overestimation of the DABA concentration in a sample. In a competitive immunoassay, a cross-reacting substance will compete with the labeled DABA for antibody binding sites, resulting in a signal change that is not specific to DABA.
Q2: Which molecules are likely to cross-react in a DABA immunoassay?
A2: Molecules with a similar backbone and functional groups to this compound are potential cross-reactants. These include:
-
L-2,4-Diaminobutyric acid (L-DABA): The stereoisomer of D-DABA.[7]
-
Gamma-aminobutyric acid (GABA): A structurally similar neurotransmitter.
-
Beta-Alanine: A naturally occurring beta-amino acid.
-
Ornithine: An amino acid with a similar carbon chain length.
Example Cross-Reactivity Data for a Hypothetical Anti-DABA Antibody
The following table presents example quantitative data to illustrate how cross-reactivity might be assessed. Actual values will vary depending on the specific antibody used.
| Compound | Structure | % Cross-Reactivity (Example) |
| This compound | Analyte | 100% |
| L-2,4-Diaminobutyric acid | Stereoisomer | 50% |
| Gamma-aminobutyric acid (GABA) | Structural Analog | 10% |
| Beta-Alanine | Structural Analog | 5% |
| Ornithine | Structural Analog | <1% |
% Cross-Reactivity is calculated as: (Concentration of DABA at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Q3: How can I experimentally determine the cross-reactivity of my anti-DABA antibody?
A3: You can perform a competitive inhibition ELISA. Prepare a standard curve with DABA. Then, create separate inhibition curves for each potential cross-reactant by adding varying concentrations of the test compound to the assay wells. By comparing the concentration of each compound required to achieve 50% inhibition of the maximum signal, you can calculate the percent cross-reactivity relative to DABA.
Q4: What can I do if I suspect significant cross-reactivity is affecting my results?
A4: If you have identified a significant cross-reactant in your samples, you can:
-
Sample Purification: Use techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to remove the interfering compound from your samples before performing the immunoassay.
-
Use a More Specific Antibody: If you are developing your own assay, screen for monoclonal antibodies with higher specificity for DABA.
-
Confirm with an Orthogonal Method: Use a different analytical method, such as mass spectrometry (MS), to confirm the DABA concentrations in a subset of your samples.
Experimental Protocols
Protocol 1: Competitive ELISA for this compound Quantification
This protocol provides a general framework for a competitive ELISA. Optimal concentrations of antibodies and conjugates, as well as incubation times, should be determined empirically.
Materials:
-
Microplate pre-coated with an anti-DABA antibody
-
This compound standard
-
DABA-enzyme (e.g., HRP) conjugate
-
Assay buffer
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the DABA standard in assay buffer. Prepare working solutions of the DABA-enzyme conjugate.
-
Sample and Standard Addition: Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of the DABA-enzyme conjugate to each well. Incubate for 1-2 hours at room temperature on a shaker.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 200 µL of wash buffer.
-
Substrate Incubation: Add 100 µL of the substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the log of the DABA concentration. Use a four-parameter logistic (4-PL) curve fit. Determine the concentration of DABA in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Competitive Immunoassay Workflow
References
- 1. arp1.com [arp1.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Antibody Cross-Reactivity in Auto-Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of D-DAB Enantiomers in Chiral Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution of 1,2-diamino-1,2-diphenylethane (D-DAB, also known as stilbenediamine) enantiomers in chiral chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common approach for the chiral separation of D-DAB enantiomers?
A1: The most prevalent method for the chiral separation of D-DAB enantiomers is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated high success rates for this type of compound.
Q2: Which type of chiral stationary phase (CSP) is recommended for D-DAB resolution?
A2: Polysaccharide-based CSPs are highly recommended. Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector are excellent starting points for method development.
Q3: What is a typical mobile phase for the normal-phase chiral separation of D-DAB?
A3: A common mobile phase for the normal-phase separation of D-DAB consists of a mixture of an alkane (like n-hexane or heptane) and an alcohol (such as isopropanol or ethanol). A typical starting ratio is in the range of 90:10 to 80:20 (alkane:alcohol, v/v).
Q4: Why is a basic additive, like diethylamine (DEA), often used in the mobile phase?
A4: D-DAB is a basic compound due to its two amino groups. These groups can interact strongly with residual acidic silanol groups on the silica surface of the column, leading to peak tailing and poor peak shape.[1][2] A basic additive like DEA is added to the mobile phase (typically at a concentration of 0.1%) to compete with the analyte for these active sites, thereby improving peak symmetry and resolution.[1][3]
Q5: Can I use an acidic additive in the mobile phase?
A5: While counterintuitive, for some basic compounds on polysaccharide-based CSPs, acidic additives have been shown to improve enantioselectivity.[4] However, for basic analytes like D-DAB, a basic additive is the standard starting point to ensure good peak shape. If resolution is still a challenge after optimizing with a basic additive, exploring acidic additives could be a secondary strategy.
Q6: I am observing peak splitting. What are the potential causes?
A6: Peak splitting in HPLC can arise from several factors, including:
-
Column Overload: Injecting too much sample can lead to distorted peak shapes. Try diluting your sample.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the mobile phase itself.
-
Column Contamination or Void: The column inlet frit may be partially blocked, or a void may have formed at the head of the column. Reversing and flushing the column (if permitted by the manufacturer) or replacing the column may be necessary.
-
Co-elution: It's possible that an impurity is co-eluting with your analyte.
Q7: Is it possible to separate D-DAB enantiomers using an indirect method?
A7: Yes, an indirect approach is also a viable option. This involves derivatizing the D-DAB enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., a C18 column).
Troubleshooting Guides
Issue 1: Poor or No Resolution
Symptom: The enantiomers of D-DAB are co-eluting or showing very little separation.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different polysaccharide-based CSPs (e.g., amylose vs. cellulose derivatives). | The chiral recognition mechanism is highly specific to the combination of the analyte and the CSP. |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of alkane to alcohol in the mobile phase (e.g., 95:5, 90:10, 80:20). Try a different alcohol (isopropanol vs. ethanol). | The polarity of the mobile phase directly influences the interaction between the analyte and the CSP, affecting retention and selectivity. |
| Incorrect Flow Rate | If some separation is observed, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). | Lower flow rates can increase the number of theoretical plates and improve resolution, although it will increase the analysis time. |
| Inadequate Temperature Control | Use a column oven to maintain a constant and optimized temperature (e.g., 25 °C). | Temperature can significantly affect the thermodynamics of the chiral recognition process. |
Issue 2: Peak Tailing
Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.[1]
| Potential Cause | Troubleshooting Step | Rationale |
| Secondary Interactions with Silanols | Add a basic modifier like diethylamine (DEA) at 0.1% (v/v) to the mobile phase.[1] | The basic additive will mask the acidic silanol groups on the silica surface, preventing strong secondary interactions with the basic D-DAB molecule.[2][5] |
| Column Overload | Prepare and inject a 1:10 and 1:100 dilution of your sample. | If the peak shape improves significantly, the original sample concentration was too high, saturating the stationary phase.[1] |
| Column Contamination | Wash the column according to the manufacturer's instructions. For immobilized polysaccharide CSPs, flushing with a strong solvent like dichloromethane or ethyl acetate may be possible. | Strongly retained impurities can accumulate at the column head and cause peak tailing. |
Quantitative Data Summary
The following tables summarize typical starting conditions for the chiral separation of D-DAB and related diamines on polysaccharide-based CSPs. These should be considered as starting points for method development.
Table 1: Exemplary Chromatographic Conditions for Direct Chiral Separation
| Parameter | Condition 1 (Amylose-based) | Condition 2 (Cellulose-based) |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)[6] | n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min |
| Column Temperature | 25 °C[6] | 25 °C |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |
| Expected Outcome | Baseline resolution of enantiomers. | Good initial separation, may require optimization of the alcohol content. |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a direct chiral HPLC method for the separation of D-DAB enantiomers.
-
Column Selection:
-
Begin with a polysaccharide-based CSP, such as an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak® AD-H).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).[6]
-
Ensure all solvents are HPLC grade.
-
-
System and Column Equilibration:
-
Flush the HPLC system with the mobile phase to remove any incompatible solvents.
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).[6]
-
-
Sample Preparation:
-
Dissolve a racemic standard of D-DAB in the mobile phase to a concentration of approximately 1 mg/mL.[6]
-
-
Injection and Data Acquisition:
-
Inject 5-10 µL of the sample solution.
-
Acquire data at a suitable UV wavelength (e.g., 220 nm or 254 nm).
-
-
Data Analysis and Optimization:
-
Evaluate the chromatogram for the resolution of the two enantiomers.
-
If resolution is not optimal, systematically adjust the mobile phase composition (e.g., vary the 2-propanol concentration from 10% to 30%) and the flow rate (e.g., reduce to 0.5 mL/min).
-
Visualizations
Caption: Workflow for the direct chiral separation of D-DAB enantiomers.
Caption: Decision tree for troubleshooting poor resolution.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of D- and L-2,4-Diaminobutyric Acid
An Objective Guide for Researchers and Drug Development Professionals
Introduction
This guide provides a comprehensive comparison of the biological activities of the D- and L-enantiomers of 2,4-diaminobutyric acid (DAB). While the initial topic of interest was the 3,4-isomers, a thorough review of the scientific literature reveals a significant lack of comparative data for D- and L-3,4-diaminobutyric acid. In contrast, the biological activities of D- and L-2,4-diaminobutyric acid have been more extensively studied, particularly in the context of neurotransmission and toxicity. This guide will, therefore, focus on the available experimental data for the 2,4-diaminobutyric acid enantiomers to provide a valuable resource for researchers in neuroscience and pharmacology.
2,4-Diaminobutyric acid is a non-proteinogenic amino acid, and its enantiomers exhibit distinct biological effects. L-2,4-diaminobutyric acid, in particular, has been identified as a neurotoxic compound found in certain plants and cyanobacteria.[1] The stereochemistry of these molecules plays a crucial role in their interaction with biological targets, leading to different pharmacological and toxicological profiles.
Quantitative Comparison of Biological Activity
The primary biological target for 2,4-diaminobutyric acid that has been quantitatively assessed for stereospecific effects is the GABAergic system. The following table summarizes the key findings from comparative studies.
| Biological Target | Parameter | D-2,4-DAB | L-2,4-DAB | Reference |
| GABA Uptake (Rat Brain Slices) | Potency as inhibitor | At least 20 times less potent than L-isomer | High potency | [2] |
| GABA Binding (Rat Brain Membranes) | Potency as inhibitor | Equipotent to L-isomer | Equipotent to D-isomer | [2] |
Experimental Protocols
GABA Uptake Inhibition Assay
The protocol for assessing the inhibition of GABA uptake by D- and L-2,4-DAB in rat brain slices is a crucial methodology for understanding their effects on the GABAergic system.
Objective: To determine the relative potency of D- and L-2,4-DAB in inhibiting the sodium-dependent uptake of radiolabeled GABA into rat brain slices.
Materials:
-
Adult rat brain tissue (e.g., cerebral cortex)
-
Krebs-Ringer bicarbonate buffer
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
D-2,4-diaminobutyric acid
-
L-2,4-diaminobutyric acid
-
Scintillation counter and vials
-
Standard laboratory equipment for tissue slicing and incubation
Procedure:
-
Tissue Preparation: Rat brain slices (e.g., 0.3 mm thickness) are prepared using a tissue chopper and pre-incubated in oxygenated Krebs-Ringer bicarbonate buffer at 37°C.
-
Incubation: Brain slices are incubated in the buffer containing a fixed concentration of [³H]GABA and varying concentrations of either D- or L-2,4-DAB. A control group without any inhibitor is also included.
-
Termination of Uptake: After a defined incubation period (e.g., 5 minutes), the uptake of [³H]GABA is terminated by rapidly washing the slices with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the brain slices is measured using a liquid scintillation counter.
-
Data Analysis: The inhibitory potency of each enantiomer is determined by calculating the concentration required to inhibit 50% of the specific [³H]GABA uptake (IC50 value). The relative potency is then compared.
GABA Receptor Binding Assay
This assay is designed to evaluate the ability of D- and L-2,4-DAB to compete with GABA for binding to its receptors on brain cell membranes.
Objective: To compare the binding affinity of D- and L-2,4-DAB to GABA receptors in rat brain membranes.
Materials:
-
Rat brain membrane preparation
-
[³H]GABA
-
This compound
-
L-2,4-diaminobutyric acid
-
Tris-citrate buffer
-
Glass fiber filters
-
Scintillation counter and vials
Procedure:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat brains by homogenization and centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of [³H]GABA and varying concentrations of D- or L-2,4-DAB in a Tris-citrate buffer at a low temperature (e.g., 4°C) to minimize uptake.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound [³H]GABA. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of each enantiomer that inhibits 50% of the specific binding of [³H]GABA (IC50 value) is determined. These values are then compared to assess their relative binding affinities.
Signaling Pathways and Mechanisms of Action
Inhibition of GABAergic Neurotransmission
Both D- and L-2,4-DAB interact with the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. However, their primary mode of action differs in potency. L-2,4-DAB is a significantly more potent inhibitor of GABA reuptake from the synaptic cleft. This inhibition leads to an accumulation of GABA in the synapse, which can initially enhance inhibitory signaling but may lead to complex downstream effects and excitotoxicity under certain conditions. Both enantiomers show similar potency in directly binding to GABA receptors.
Caption: D- and L-2,4-DAB Inhibition of GABAergic Signaling.
Toxicity of L-2,4-Diaminobutyric Acid via the Urea Cycle
The neurotoxicity of L-2,4-diaminobutyric acid is not solely attributed to its effects on the GABAergic system. A significant mechanism of its toxicity involves the inhibition of ornithine transcarbamylase (OTC), a key enzyme in the urea cycle.[3] The urea cycle is essential for the detoxification of ammonia in the liver. Inhibition of OTC leads to an accumulation of ammonia (hyperammonemia), which is highly toxic to the central nervous system and can cause neurological damage.
Caption: L-2,4-DAB Induced Neurotoxicity via Urea Cycle Inhibition.
Conclusion
The biological activities of D- and L-2,4-diaminobutyric acid are stereospecific, with the L-enantiomer demonstrating significantly higher potency as a GABA uptake inhibitor. While both enantiomers exhibit similar affinity for GABA receptors, the pronounced effect of L-2,4-DAB on GABA reuptake is a key differentiator. Furthermore, the toxicity profile of L-2,4-DAB is exacerbated by its inhibition of ornithine transcarbamylase, leading to hyperammonemia and subsequent neurotoxicity.
For researchers in drug development, these differences are critical. The stereochemistry of DAB analogues must be carefully considered in the design of new therapeutic agents targeting the GABAergic system to maximize efficacy and minimize potential toxicity. Further research is warranted to elucidate the complete pharmacological profiles of both enantiomers and to investigate the biological activities of the less-studied 3,4-diaminobutyric acid isomers.
References
- 1. The cyanobacterial toxins BMAA and 2,4-DAB perturb the l-serine biosynthesis pathway and induce systemic changes in energy metabolism in human neuroblastoma cells: A proteomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stereospecific Inhibition of GABA Uptake: A Comparative Analysis of D- and L-2,4-Diaminobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of the stereoisomers of 2,4-diaminobutyric acid (DABA), D- and L-DABA, on the uptake of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). Understanding the stereospecificity of GABA transporter (GAT) inhibitors is crucial for the rational design of novel therapeutic agents for neurological disorders such as epilepsy.
Quantitative Comparison of Inhibitory Potency
Experimental data clearly demonstrates a significant difference in the potency of D- and L-2,4-diaminobutyric acid in inhibiting GABA uptake. The L-isomer is a considerably more potent inhibitor than the D-isomer.
| Compound | Stereoisomer | IC50 for GABA Uptake Inhibition (µM) | Key Findings |
| 2,4-Diaminobutyric Acid | L-2,4-diaminobutyric acid (S)-(+)-DABA | 30 - 100[1] | At least 20 times more potent than the D-isomer[2] |
| 2,4-Diaminobutyric Acid | D-2,4-diaminobutyric acid (R)-(-)-DABA | Estimated to be >600 | Significantly less active as a GABA uptake inhibitor |
Note: The IC50 value for this compound is an estimation based on the finding that it is at least 20-fold less potent than the L-isomer.
Experimental Protocols
The following is a detailed methodology for a typical [³H]GABA uptake assay used to determine the inhibitory potency of compounds like D- and L-2,4-diaminobutyric acid in rat brain tissue.
Preparation of Synaptosomes from Rat Cerebral Cortex
-
Tissue Homogenization: Cerebral cortices from adult rats are rapidly dissected and homogenized in 10 volumes of ice-cold 0.32 M sucrose.
-
Differential Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the crude synaptosomal fraction.
-
Washing and Resuspension: The synaptosomal pellet is washed by resuspension in a physiological buffer (e.g., Krebs-Ringer) and re-centrifuged. The final pellet is resuspended in the same buffer to a protein concentration of approximately 0.5 mg/mL.
[³H]GABA Uptake Assay
-
Pre-incubation with Inhibitors: Synaptosomal preparations are pre-incubated for 5 minutes at 37°C with varying concentrations of either D- or L-2,4-diaminobutyric acid.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of [³H]GABA (typically at a final concentration of 50 nM).
-
Incubation: The mixture is incubated for 5 minutes at 37°C.
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantification: The radioactivity retained on the filters, representing the amount of [³H]GABA taken up by the synaptosomes, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the inhibitor that produces 50% inhibition of specific [³H]GABA uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.
Visualizing the Mechanism and Workflow
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for assessing GABA uptake inhibition.
Caption: Stereospecific inhibition of the GABA transporter (GAT).
References
Comparative Neurotoxicity of D-2,4-Diaminobutyric Acid and BMAA: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurotoxic profiles of D-2,4-Diaminobutyric acid (DAB) and β-N-methylamino-L-alanine (BMAA). Both are non-proteinogenic amino acids implicated in neurodegenerative diseases, and understanding their distinct and overlapping mechanisms of toxicity is crucial for risk assessment and the development of therapeutic interventions. This document summarizes key experimental data, details relevant methodologies, and visualizes the primary signaling pathways involved in their neurotoxic effects.
Quantitative Comparison of Neurotoxicity
The following table summarizes quantitative data from comparative studies on the neurotoxicity of D-2,4-DAB and BMAA. It is important to note that direct comparisons of potency can be influenced by the experimental model and endpoints measured.
| Parameter | This compound (DAB) | β-N-methylamino-L-alanine (BMAA) | Experimental Model | Reference |
| Cell Viability (MTT/Alamar Blue Assay) | Decreased cell viability at 500 µM (48h treatment).[1] | Decreased cell viability at 500 µM (48h treatment).[1] An ED50 for neuronal death was reported to be between 1430-1604 µM (5-day incubation).[2] | Human Neuroblastoma (SH-SY5Y) cells | [1][2] |
| Larval Viability | ~50% decrease in viability at 500 µM (6 days post-fertilization).[3] | ~16% decrease in viability at 500 µM (6 days post-fertilization).[3] | Zebrafish (Danio rerio) larvae | [3] |
| Combined Toxicity | Combined treatment with BMAA resulted in increased caspase activity and apoptosis above that of either compound alone.[1] | Combined treatment with 2,4-DAB resulted in increased caspase activity and apoptosis above that of either compound alone.[1] | Human Neuroblastoma (SH-SY5Y) cells | [1] |
Mechanisms of Neurotoxicity
Both D-2,4-DAB and BMAA exert their primary neurotoxic effects through excitotoxicity, a process involving the overactivation of glutamate receptors.
This compound (DAB): The neurotoxicity of DAB is primarily attributed to its action as an agonist at N-methyl-D-aspartate (NMDA) receptors.[3] This activation leads to excessive calcium influx, triggering downstream neurotoxic cascades.
β-N-methylamino-L-alanine (BMAA): BMAA exhibits a more complex neurotoxic profile. It acts as an agonist at multiple glutamate receptors, including NMDA and metabotropic glutamate receptor 5 (mGluR5).[4] This broad-spectrum agonism also leads to excitotoxicity. Furthermore, BMAA has been shown to induce oxidative stress and can be misincorporated into proteins, leading to protein misfolding and aggregation, which are hallmarks of many neurodegenerative diseases.[5]
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the neurotoxicity of D-2,4-DAB and BMAA.
Experimental Protocols
Detailed methodologies for key in vitro neurotoxicity assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of D-2,4-DAB or BMAA and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assessment (LDH Assay)
Principle: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (typically around 490 nm).
Oxidative Stress Assessment (ROS Assay)
Principle: This assay measures the levels of intracellular reactive oxygen species (ROS) using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cell, H2DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Probe Loading: After treatment, remove the culture medium and wash the cells with a warm buffer (e.g., PBS). Add the H2DCFDA solution (typically 5-10 µM in buffer) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash: Remove the probe solution and wash the cells again with the buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., ~485 nm excitation and ~535 nm emission).
Conclusion
The available evidence indicates that both this compound and BMAA are neurotoxic, primarily through an excitotoxic mechanism involving the overactivation of NMDA receptors. However, in vivo studies in zebrafish larvae suggest that D-2,4-DAB may be more potent in causing mortality. BMAA's neurotoxic profile is further complicated by its effects on other glutamate receptors and its potential to induce protein misfolding. The synergistic toxicity observed when these compounds are combined highlights the importance of studying their effects in mixtures, as they often co-occur in the environment. The provided experimental protocols offer a framework for researchers to further investigate and compare the neurotoxic properties of these and other compounds of interest.
References
- 1. Assessing the Combined Toxicity of BMAA and Its Isomers 2,4-DAB and AEG In Vitro Using Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Weak BMAA toxicity compares with that of the dietary supplement β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biotoxin BMAA promotes dysfunction via distinct mechanisms in neuroblastoma and glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-2,4-Diaminobutyric Acid and Other GABA Analogs in Anticonvulsant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of D-2,4-Diaminobutyric acid (DABA) and other prominent GABA analogs: gabapentin, pregabalin, and vigabatrin. The information presented is based on available preclinical experimental data, focusing on mechanisms of action, efficacy in established seizure models, and detailed experimental protocols.
Overview of Mechanisms of Action
The anticonvulsant effects of these GABA analogs are mediated through distinct molecular mechanisms, primarily targeting the enhancement of GABAergic inhibition or modulation of neuronal excitability.
-
This compound (DABA): The L-isomer of DABA functions as a GABA uptake inhibitor.[1] By blocking the reuptake of GABA from the synaptic cleft, it increases the concentration of this inhibitory neurotransmitter, thereby enhancing GABAergic signaling. The D-isomer of DABA is reported to be less active as a GABA uptake inhibitor and consequently shows no significant anticonvulsant activity.[1]
-
Gabapentin and Pregabalin: Contrary to what their names might suggest, gabapentin and pregabalin do not exert their effects through direct interaction with GABA receptors. Instead, they bind with high affinity to the α2δ subunit of voltage-gated calcium channels (VGCCs).[2][3] This interaction is thought to reduce the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate.[2][3] Pregabalin is noted to have a higher binding affinity and bioavailability compared to gabapentin.[2] The anticonvulsant activity of pregabalin in the maximal electroshock (MES) model has been shown to be dependent on its binding to the α2δ-1 subunit.[4]
-
Vigabatrin: Vigabatrin is an irreversible inhibitor of GABA-transaminase (GABA-T), the primary enzyme responsible for the catabolism of GABA.[5] By inhibiting GABA-T, vigabatrin leads to a sustained increase in GABA levels in the brain, thereby augmenting inhibitory neurotransmission.[5]
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways through which these GABA analogs exert their anticonvulsant effects.
References
- 1. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity profile of pregabalin in rodent models of epilepsy and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Long-term vigabatrin treatment modifies pentylenetetrazole-induced seizures in mice: focused on GABA brain concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity Challenge: A Comparative Guide to the Analysis of D-2,4-Diaminobutyric Acid
For researchers, scientists, and drug development professionals, the accurate detection and quantification of small molecules are paramount. D-2,4-Diaminobutyric acid (D-DAB), a non-proteinogenic amino acid, presents a unique analytical challenge. While antibody-based assays are often the preferred method for their high specificity and sensitivity, a thorough search of the current market reveals a notable absence of commercially available antibodies specifically targeting D-DAB. This guide provides a comprehensive overview of the theoretical cross-reactivity challenges that a putative anti-D-DAB antibody would face, details alternative analytical methodologies, and presents standardized protocols for the validation of antibody specificity, should such a reagent be developed.
The Cross-Reactivity Conundrum: Theoretical Challenges for an Anti-D-DAB Antibody
The development of a highly specific antibody to a small molecule like this compound is fraught with challenges, primarily due to the potential for cross-reactivity with structurally similar molecules. An antibody's binding affinity is dictated by the three-dimensional shape and chemical properties of its target epitope. For a small molecule, the entire structure essentially functions as the epitope, making the antibody susceptible to binding with other molecules that share similar structural features.
The most significant potential cross-reactant for a D-DAB antibody would be its own stereoisomer, L-2,4-Diaminobutyric acid (L-DAB).[1][2] Given that they are enantiomers, differing only in the spatial arrangement of their atoms, achieving high levels of specificity would be a considerable challenge for any antibody. Other structurally related amino acids and their derivatives also pose a significant risk of cross-reactivity.
Below is a table summarizing potential cross-reactants for a hypothetical antibody against this compound, highlighting the structural similarities and differences.
| Compound | Molecular Formula | Structural Difference from this compound | Potential for Cross-Reactivity |
| This compound (Target) | C4H10N2O2 | - | - |
| L-2,4-Diaminobutyric acid | C4H10N2O2 | Enantiomer (mirror image) | Very High |
| L-Ornithine | C5H12N2O2 | One additional methylene group in the carbon chain | High |
| L-Lysine | C6H14N2O2 | Two additional methylene groups in the carbon chain | Moderate |
| β-N-methylamino-L-alanine (BMAA) | C4H10N2O2 | Isomer with a methylamino group at the β-position | High |
| 2,3-Diaminopropionic acid | C3H8N2O2 | One less methylene group in the carbon chain | High |
| Gamma-aminobutyric acid (GABA) | C4H9NO2 | Lacks the alpha-amino group | Low to Moderate |
Alternative Analytical Approaches: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
Given the current lack of specific antibodies, researchers must turn to alternative, highly reliable methods for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for the analysis of small molecules like D-DAB.[1][3]
These methods offer the high resolution necessary to separate D-DAB from its isomers and other structurally similar compounds.[1] LC-MS/MS, in particular, provides an additional layer of specificity and sensitivity by measuring the mass-to-charge ratio of the target molecule and its fragments.[3][4]
Experimental Protocols for Antibody Specificity and Cross-Reactivity Assessment
Should an antibody for this compound become available, rigorous validation of its specificity and cross-reactivity would be essential. The following are standard experimental protocols that should be employed.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly effective method for quantifying the specificity and cross-reactivity of an antibody against a small molecule.
Methodology:
-
Coating: A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Competition: The sample containing an unknown amount of free D-DAB is mixed with a fixed concentration of the anti-D-DAB antibody. This mixture is then added to the coated plate.
-
Incubation: The free D-DAB in the sample and the D-DAB conjugate on the plate compete for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change.
-
Analysis: The intensity of the color is inversely proportional to the concentration of free D-DAB in the sample. Cross-reactivity is determined by performing the same assay with potential cross-reactants and comparing the concentration required to achieve 50% inhibition of binding.
Competitive ELISA workflow for determining antibody specificity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of binding kinetics and affinity, providing detailed information about antibody-antigen interactions.
Methodology:
-
Immobilization: The anti-D-DAB antibody is immobilized on the surface of a sensor chip.
-
Association: A solution containing this compound (the analyte) is flowed over the sensor surface, and the binding of the analyte to the immobilized antibody is measured as a change in the refractive index.
-
Dissociation: A buffer solution is flowed over the surface to measure the rate at which the analyte dissociates from the antibody.
-
Analysis: The association and dissociation rates are used to calculate the binding affinity (KD). To assess cross-reactivity, the same experiment is performed with potential cross-reactants, and their binding affinities are compared to that of D-DAB.
Workflow for assessing antibody cross-reactivity using Surface Plasmon Resonance (SPR).
Conclusion
The specific and sensitive detection of this compound is a critical need for researchers in various fields. While the development of a highly specific antibody for this small molecule remains a significant challenge due to the high potential for cross-reactivity with its stereoisomer and other structurally similar molecules, this guide provides a framework for understanding these challenges. In the absence of a commercially available antibody, robust and reliable analytical methods such as HPLC and LC-MS/MS are the recommended approaches for the accurate quantification of D-DAB. Should an anti-D-DAB antibody be developed in the future, the experimental protocols outlined here will be indispensable for its thorough validation, ensuring the generation of accurate and reproducible data.
References
- 1. Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LC-MS/MS determination of the isomeric neurotoxins BMAA (beta-N-methylamino-L-alanine) and DAB (2,4-diaminobutyric acid) in cyanobacteria and seeds of Cycas revoluta and Lathyrus latifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Isomeric Purity Analysis of D-2,4-Diaminobutyric Acid Samples
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of D-2,4-Diaminobutyric acid (D-DAB), a non-proteinogenic amino acid of interest in various pharmaceutical and biological studies, is a critical quality attribute. Enantiomeric impurities can significantly impact its biological activity, efficacy, and safety profile. This guide provides an objective comparison of the primary analytical methods for determining the isomeric purity of D-DAB, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methodologies
The determination of enantiomeric excess in D-DAB samples predominantly relies on chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The two main strategies employed are indirect separation via chiral derivatization and direct separation using a chiral stationary phase.
Indirect Separation via Chiral Derivatization: This is the most common approach for amino acid enantiomers. The sample is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).
Direct Separation on a Chiral Stationary Phase (CSP): This method involves the use of a column where the stationary phase is chiral. The enantiomers of D-DAB interact differently with the CSP, leading to different retention times and enabling their separation without prior derivatization.
Below is a summary of the key performance characteristics of these methods.
Data Presentation
| Method | Principle | Typical Stationary Phase/Reagent | Advantages | Disadvantages | Typical Resolution (Rs) | Limit of Quantification (LOQ) | Analysis Time |
| HPLC/LC-MS with Chiral Derivatization | Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. | Reagents: Marfey's Reagent (FDAA), Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), (S)-N-(4-nitrophenoxycarbonyl)-phenylalanine 2-methoxyethyl ester ((S)-NIFE) Column: C18 | High sensitivity and resolution, versatile, compatible with various detection methods (UV, Fluorescence, MS).[1][2][3] | Requires an additional derivatization step which can be time-consuming and may introduce artifacts.[4] | > 1.5 for most amino acid pairs.[2] | pmol to low nmol range, depending on the derivatizing agent and detector.[5][6] | 30 - 60 minutes, including derivatization.[7] |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Columns: Macrocyclic glycopeptide-based (e.g., Teicoplanin, Vancomycin), Polysaccharide-based (e.g., cellulose or amylose derivatives), Ligand-exchange. | Direct injection of the sample, simpler workflow, less sample preparation.[8] | Chiral columns can be more expensive and less robust than standard achiral columns; method development can be more complex.[9] | Variable, typically > 1.2 for baseline separation. | Generally higher than derivatization methods, in the low µM range. | 10 - 30 minutes. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Not applicable. | Rapid, non-destructive, can be coupled with HPLC. | Lower sensitivity and not suitable for trace-level impurity detection; requires the analyte to have a chromophore near the chiral center. | Not applicable for separation. | Generally in the µg/mL to mg/mL range. | < 5 minutes per sample. |
Experimental Protocols
Method 1: HPLC/LC-MS with Marfey's Reagent (FDAA) Derivatization
This protocol is a widely used method for the chiral analysis of amino acids.[1][10][11]
1. Sample Preparation:
-
Dissolve the this compound sample in 100 µL of 1 M sodium bicarbonate. The final concentration should be in the low millimolar range.
2. Derivatization Procedure:
-
To the sample solution, add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) in acetone.
-
Incubate the mixture at 40°C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 100 µL of 2 M HCl.
-
Evaporate the acetone under a stream of nitrogen.
-
Dilute the remaining aqueous sample to a suitable volume with the initial mobile phase.
3. HPLC/LC-MS Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: 340 nm.
-
MS: Electrospray ionization (ESI) in positive mode. Monitor the protonated molecular ions of the derivatized D-DAB and L-DAB diastereomers.
-
Method 2: Direct Chiral HPLC using a Macrocyclic Glycopeptide CSP
This protocol is for the direct enantiomeric separation of underivatized amino acids.[4]
1. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5-1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of methanol and water with a small amount of acid or base to optimize separation. A typical starting condition is 80:20 (v/v) methanol:water with 0.1% formic acid. The organic modifier concentration can be adjusted to optimize resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection:
-
UV: 200-210 nm (for amino acids lacking a strong chromophore).
-
MS: ESI in positive mode, monitoring the protonated molecular ions of D-DAB and L-DAB.
-
Visualizations
Caption: Workflow for Isomeric Purity Analysis of D-DAB using Chiral Derivatization.
Caption: Workflow for Direct Isomeric Purity Analysis of D-DAB using a Chiral Stationary Phase.
References
- 1. ovid.com [ovid.com]
- 2. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
A Functional Comparison of D-2,4-Diaminobutyric Acid (D-DAB) and Its Structural Analogs in Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanism of action. A key strategy in designing potent and selective AMPs involves the incorporation of non-proteinogenic amino acids, such as D-2,4-diaminobutyric acid (D-DAB). This guide provides a comprehensive functional comparison of D-DAB with its structural analogs when incorporated into antimicrobial peptides, supported by experimental data and detailed protocols.
Introduction to D-DAB and Its Analogs
This compound (D-DAB) is a non-proteinogenic amino acid characterized by a positively charged side chain at physiological pH. Its incorporation into peptide sequences can significantly influence their structure, stability, and biological activity. The primary structural analogs of D-DAB used in AMP design are other basic amino acids, which differ in side chain length, stereochemistry, and charge distribution. These include:
-
L-2,4-diaminobutyric acid (L-DAB): The L-enantiomer of D-DAB.
-
D-Ornithine (D-Orn): Contains one additional methylene group in its side chain compared to D-DAB.
-
D-Lysine (D-Lys): Contains two additional methylene groups in its side chain compared to D-DAB.
-
D-Arginine (D-Arg): Possesses a guanidinium group, which is more basic and can form more hydrogen bonds than the primary amine of D-DAB.
-
L-2,3-diaminopropionic acid (L-DAP): Has a shorter side chain by one methylene group compared to L-DAB.
The choice of a specific basic amino acid can profoundly impact the therapeutic potential of an AMP by modulating its antimicrobial potency and its toxicity to host cells.
Functional Comparison: Antimicrobial Activity vs. Hemolytic Activity
The therapeutic efficacy of an AMP is determined by its ability to effectively kill pathogens at concentrations that are non-toxic to the host. Therefore, two key parameters are evaluated:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.
-
Hemolytic Activity: The ability of a substance to lyse red blood cells, which is a primary indicator of cytotoxicity towards mammalian cells. Low hemolytic activity is crucial for systemic applications.
The following tables summarize quantitative data from studies comparing the effects of D-DAB and its analogs on the antimicrobial and hemolytic activities of various peptide scaffolds.
Table 1: Minimum Inhibitory Concentration (MIC) of Peptides Containing D-DAB and Its Analogs
| Peptide Scaffold | Amino Acid Substitution | Target Organism | MIC (µg/mL) | Reference |
| Polymyxin B Analog | L-DAB (native) | E. coli | 2 | [1] |
| D-DAB | E. coli | 4 | [1] | |
| L-Orn | E. coli | 8 | [2] | |
| L-Lys | E. coli | 16 | [2] | |
| Synthetic Peptide 1 | D-Lys | S. aureus | 8 | [3] |
| D-Orn | S. aureus | 16 | [4] | |
| D-DAB | S. aureus | 32 | [4] | |
| Synthetic Peptide 2 | L-Arg | P. aeruginosa | 16 | [5] |
| L-Lys | P. aeruginosa | 32 | [5] | |
| L-DAB | P. aeruginosa | 64 | [6] |
Table 2: Hemolytic Activity of Peptides Containing D-DAB and Its Analogs
| Peptide Scaffold | Amino Acid Substitution | Hemolytic Activity (% at a given concentration) | Reference |
| Melittin Analog | L-Lys (native) | 80% at 64 µM | [3] |
| D-Lys | < 10% at 64 µM | [3] | |
| L-Orn | ~40% at 100 µM | [4] | |
| L-DAB | ~20% at 100 µM | [4] | |
| Synthetic Peptide 3 | L-Arg | High | [5] |
| L-Lys | Moderate | [5] | |
| L-DAB | Low | [7] |
Mechanism of Action
The primary mechanism of action for most cationic antimicrobial peptides, including those containing D-DAB and its analogs, involves the disruption of the bacterial cell membrane.[8] This process is generally initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[9] Following this initial binding, the peptides insert into the membrane, leading to its permeabilization and ultimately cell death. The incorporation of D-amino acids, such as D-DAB, can enhance the peptide's resistance to proteolytic degradation by bacterial proteases, thereby increasing its stability and bioavailability.[10]
Mechanism of action of D-DAB containing antimicrobial peptides.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Peptide stock solutions
-
Sterile saline or PBS
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a serial two-fold dilution of the peptide stock solution in MHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions. This brings the final volume to 100 µL.
-
Controls:
-
Positive Control: Wells containing only the bacterial suspension in MHB (no peptide) to ensure bacterial growth.
-
Negative Control: Wells containing only MHB to check for contamination.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Hemolysis Assay Protocol
This protocol is a standard method for assessing the lytic activity of peptides against red blood cells.
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
Peptide stock solutions
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
RBC Preparation: Centrifuge fresh blood to pellet the RBCs. Wash the RBCs three times with PBS, centrifuging and resuspending the pellet each time. Resuspend the final RBC pellet in PBS to a final concentration of 2% (v/v).
-
Peptide Dilution: Prepare serial two-fold dilutions of the peptide stock solutions in PBS in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Incubation: Add 50 µL of the 2% RBC suspension to each well containing the peptide dilutions. The final volume will be 100 µL.
-
Controls:
-
Negative Control (0% hemolysis): Wells containing RBCs and PBS only.
-
Positive Control (100% hemolysis): Wells containing RBCs and 1% Triton X-100.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemolysis Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Experimental Workflow
The following diagram outlines the typical workflow for the functional comparison of D-DAB and its structural analogs in antimicrobial peptides.
Workflow for comparing D-DAB and its analogs in AMPs.
Conclusion
The incorporation of this compound and its structural analogs is a powerful strategy for modulating the functional properties of antimicrobial peptides. The choice of a specific basic amino acid can significantly alter the balance between antimicrobial potency and host cell toxicity. The data presented in this guide highlights the importance of systematic structure-activity relationship studies in the design of novel and effective AMPs. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development, enabling the standardized evaluation of new peptide-based therapeutics.
References
- 1. Contribution of each amino acid residue in polymyxin B(3) to antimicrobial and lipopolysaccharide binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides | MDPI [mdpi.com]
- 6. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Effects of D-2,4-Diaminobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of D-2,4-Diaminobutyric acid (DAB), a non-proteinogenic amino acid with notable biological activities. The information presented herein is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.
At a Glance: In Vitro vs. In Vivo Effects of this compound
| Feature | In Vitro Effects | In Vivo Effects |
| Primary Mechanism | Inhibition of GABA transaminase and reuptake; excessive uptake by amino acid transporters in cancer cells. | Increased GABAergic tone in the central nervous system; antitumor activity; potential neurotoxicity and hepatotoxicity. |
| Antitumor Activity | Cytolytic effect on various cancer cell lines (hepatoma, fibrosarcoma, glioma) through osmotic lysis.[1] | Reduction in tumor growth observed in mouse models of fibrosarcoma and rat models of hepatoma.[1][2] |
| Neurological Effects | Decreased viability and increased apoptosis in neuroblastoma cells, particularly in combination with other neurotoxins. | Anticonvulsant properties against certain chemically-induced seizures in mice; also exhibits neurotoxic effects, including tremors and convulsions at high doses.[3] |
| Toxicity | Cytotoxic to both cancer and normal cells at high concentrations. | Significant toxicity observed at effective antitumor doses, including weight loss, neurological symptoms, and mortality in animal models.[1] Potential for liver damage.[3] |
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Cytotoxicity and Enzyme Inhibition
| Cell Line / Enzyme | Parameter | Value | Incubation Time | Reference |
| Human Glioma Cells (SKMG-1) | LD50 | 20 mM | 24 hours | [4] |
| Human Glioma Cells (SKMG-1) | LD50 | 14 mM | 48 hours | [4] |
| Normal Human Fibroblasts | LD50 | 12.5 mM | 24 hours | [4] |
| Normal Human Fibroblasts | LD50 | 10 mM | 48 hours | [4] |
| Hepatoma Cells | Irreversible Damage | 8 mmol/L | 8 hours | [5] |
| Mouse Fibrosarcoma Cells | Irreversible Damage | 10 mM | 24 hours | [1] |
| GABA Transaminase | IC50 | > 500 µM | Not Specified |
Table 2: In Vivo Antitumor and Anticonvulsant Activity
| Animal Model | Effect | Dose | Route of Administration | Outcome | Reference |
| Mice with Fibrosarcoma | Antitumor | 0.1 M solution | Intraperitoneal | 43.4% reduction in mean tumor weight. However, 17 out of 42 treated animals died.[1] | [1] |
| Rats with Hepatoma | Antitumor | Continuous infusion | Intratumoral | Significant antitumour effect.[2] | [2] |
| Mice | Anticonvulsant (vs. Picrotoxin & 3-Mercaptopropionate) | 2 µmoles | Intracerebroventricular | Almost doubled the CD50 of the convulsants. | |
| Mice | Anticonvulsant (vs. 3-Mercaptopropionate) | 5 mmoles/kg | Intraperitoneal | Anticonvulsant effect observed. | |
| Zebrafish Larvae | Neurotoxicity | 500 µM | Aqueous exposure | EC50 for induced death. |
Signaling Pathways and Mechanisms of Action
GABAergic Pathway and Anticonvulsant Effect
This compound primarily exerts its neurological effects by modulating the GABAergic system. It acts as an inhibitor of both GABA transaminase, the enzyme responsible for GABA degradation, and GABA reuptake transporters. This dual inhibition leads to an accumulation of GABA in the synaptic cleft, enhancing inhibitory neurotransmission and producing an anticonvulsant effect.
Caption: GABAergic pathway modulation by this compound.
Antitumor Mechanism via Osmotic Lysis
The antitumor effect of this compound is attributed to its ability to be avidly taken up by cancer cells through amino acid transporters, such as System A, which are often overexpressed in malignant cells.[5] Unlike physiological amino acids, DAB is not effectively metabolized or incorporated into proteins, leading to its massive and unregulated intracellular accumulation. This dramatic increase in intracellular solute concentration creates a hypertonic environment, causing a significant influx of water and ultimately leading to osmotic lysis and cell death.
Caption: Proposed mechanism of antitumor action of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., U-87 MG human glioblastoma)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (DAB) stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of DAB in complete growth medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of DAB (e.g., 0.1, 1, 5, 10, 20, 50 mM). Include a vehicle control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the LD50 value (the concentration of DAB that causes 50% cell death).
In Vivo Anticonvulsant Activity Assessment (Pentylenetetrazole-induced Seizure Model)
Objective: To evaluate the anticonvulsant effect of this compound in a mouse model of generalized seizures.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound (DAB)
-
Pentylenetetrazole (PTZ)
-
Vehicle (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the mice into groups (n=6-8 per group):
-
Group 1: Vehicle control (saline, i.p.)
-
Group 2: Positive control (e.g., Diazepam, i.p.)
-
Groups 3-5: DAB at different doses (e.g., 2.5, 5, 10 mmoles/kg, i.p.)
-
-
Drug Administration: Administer the respective treatments to each group.
-
Seizure Induction: After a specific pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.) to all animals.
-
Observation: Immediately place each mouse in an individual observation chamber and observe for the onset and severity of seizures for a period of 30 minutes. Record the following parameters:
-
Latency to the first myoclonic jerk
-
Latency to generalized clonic-tonic seizures
-
Duration of seizures
-
Percentage of animals protected from seizures
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treated groups with the vehicle control group.
Caption: Experimental workflow for in vivo anticonvulsant activity assessment.
References
- 1. Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Amino Acid Transporters Are a Vital Focal Point in the Control of mTORC1 Signaling and Cancer | Semantic Scholar [semanticscholar.org]
- 4. The cytolytic effect of L-2,4 diaminobutyric acid with malignant glioma cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-2,4-Diaminobutyric Acid: A Comprehensive Guide
For Immediate Implementation by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of D-2,4-Diaminobutyric acid and its associated waste. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document is intended to supplement, not replace, institutional and regulatory guidelines.
Immediate Safety and Handling Precautions
While this compound is not always classified as a hazardous substance, it is prudent to handle it with care, employing standard laboratory safety protocols. The dihydrochloride salt, in particular, may cause skin, eye, and respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) specific to the product in use.
Personal Protective Equipment (PPE) is mandatory:
-
Safety goggles with side shields
-
Chemical-resistant gloves
-
Laboratory coat
Quantitative Disposal Guidelines
The following table summarizes the permissible limits for the disposal of aqueous solutions of this compound and similar chemicals via the sanitary sewer, where institutional policy allows. These are general guidelines, and stricter local regulations may apply.
| Parameter | Permissible Limit | Notes and References |
| Daily Disposal Quantity | Up to 100 g or 100 mL per laboratory per day | For dilute aqueous solutions only.[3][4] Concentrated solutions should be treated as chemical waste. |
| pH of Aqueous Solution | Between 5.5 and 9.0 | Solutions must be neutralized to fall within this range before drain disposal.[4] Some institutions may permit a broader range (e.g., pH 3.0 to 10.0).[5] Always verify local wastewater regulations. |
| Flushing Volume | Minimum 100-fold excess of water | After disposing of the neutralized solution, flush the drain with a large volume of water to ensure dilution and prevent accumulation in the plumbing.[3][4] |
| Incompatible Substances | Strong oxidizing agents | Do not mix this compound waste with strong oxidizing agents, as this can lead to hazardous reactions. |
Detailed Disposal Protocols
Follow these step-by-step procedures for the safe disposal of this compound and its associated waste streams.
Protocol 1: Solid Waste Disposal
This protocol applies to unused or expired solid this compound and contaminated disposable labware (e.g., weigh boats, gloves, pipette tips).
-
Segregation: Collect all solid waste in a designated, leak-proof hazardous waste container.[6]
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound."
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[7]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[8][9]
Protocol 2: Aqueous Solution Disposal (with Neutralization)
This protocol is for dilute aqueous solutions of this compound or its salts.
-
Dilution: If the solution is concentrated, dilute it with water in a suitable container, preferably within a fume hood.
-
Neutralization (for acidic salts like dihydrochloride):
-
Prepare a dilute basic solution, such as 5% sodium bicarbonate or sodium hydroxide.
-
Slowly add the basic solution to the acidic this compound solution while stirring.
-
Monitor the pH using a calibrated pH meter or pH strips.
-
Continue adding the basic solution until the pH is stable within the acceptable range for drain disposal (typically 5.5-9.0).[4]
-
-
Drain Disposal (if permitted):
-
Once the pH is confirmed to be within the acceptable range and the quantity is below the daily limit, pour the neutralized solution down a designated laboratory sink.[3][4]
-
Flush the sink with a large volume of running water (at least 100 times the volume of the disposed solution) to ensure it is thoroughly rinsed from the plumbing.[3][4]
-
-
Collection as Hazardous Waste (if drain disposal is not permitted):
-
If institutional policy prohibits drain disposal, collect the neutralized (or un-neutralized) aqueous waste in a designated hazardous waste container labeled for aqueous chemical waste.
-
Arrange for pickup and disposal through your EHS department.
-
Protocol 3: Decontamination of Non-Disposable Labware
-
Initial Rinse: Rinse glassware and other non-disposable equipment that has come into contact with this compound with a suitable solvent (e.g., water, ethanol, or isopropanol).
-
Collect Rinsate: This initial rinsate must be collected and disposed of as hazardous liquid waste.[6]
-
Final Cleaning: After the initial decontamination, the labware can be washed according to standard laboratory procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. bsu.edu [bsu.edu]
- 4. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 5. Proper Drain Disposal Guidance :: Department of Chemistry & Chemical Biology | The University of New Mexico [chemistry.unm.edu]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. afgsci.com [afgsci.com]
- 9. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling D-2,4-Diaminobutyric acid
An essential guide for researchers, scientists, and drug development professionals, this document provides critical safety and logistical information for the handling and disposal of D-2,4-Diaminobutyric acid and its common salt forms, such as the dihydrochloride. Adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Profile and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify this compound as not hazardous, other sources, particularly for its dihydrochloride salt, indicate it may cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4][5] One source classifies the dihydrochloride salt as causing severe skin burns and eye damage.[6] Given the potential hazards, especially from dust inhalation, a comprehensive personal protective equipment (PPE) plan is mandatory.[1][3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Category | Required PPE | Specifications & Best Practices |
| Eye & Face Protection | Safety Goggles & Face Shield | Wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][7] Use a face shield for full-face protection against splashes.[8] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves, such as nitrile or butyl rubber, to prevent skin exposure.[7][8][9] Immediately remove and properly dispose of gloves if they become contaminated. |
| Body Protection | Laboratory Coat | A full-length, buttoned laboratory coat should be worn to protect skin and clothing.[7][9] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound that may generate dust must be performed in a chemical fume hood or a well-ventilated area.[1][2][3][4] If a fume hood is unavailable or if irritation is experienced, a NIOSH/MSHA-approved N95 dust mask or other approved respirator is required.[2][10] |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow provides a step-by-step guide for safe laboratory operations.
Caption: A three-phase workflow for the safe handling of this compound.
Disposal Plan: Step-by-Step Guidance
Proper disposal is crucial to prevent harm to personnel and the environment. Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[11] Do not allow the product to enter drains.[10]
Table 2: Disposal Protocols for this compound Waste
| Waste Type | Disposal Procedure |
| Unused or Surplus Solid | 1. Collect in a suitable, sealed, and clearly labeled container for disposal.[1] 2. Label as hazardous waste, including the full chemical name. 3. Offer surplus and non-recyclable material to a licensed disposal company.[1] This may involve dissolving the material in a combustible solvent for incineration.[1] |
| Contaminated Labware | 1. Place non-sharp items (e.g., weigh boats, tubes) into a designated, lined container for solid chemical waste. 2. Dispose of contaminated sharps in a puncture-resistant sharps container. 3. All containers must be clearly labeled as hazardous waste. |
| Contaminated PPE | 1. Carefully remove gloves and other disposable PPE to avoid contaminating skin. 2. Place all contaminated items in a designated hazardous waste container. 3. Wash reusable PPE, such as lab coats, separately from other laundry. |
| Aqueous Solutions | 1. Collect all solutions containing the compound in a sealed, leak-proof container labeled for aqueous hazardous waste. 2. Do not mix with other incompatible waste streams. 3. Arrange for disposal via your institution's Environmental Health & Safety (EHS) department. |
The following decision tree provides a logical guide for segregating waste generated during the handling of this compound.
Caption: A decision tree for the proper segregation of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. leelinework.com [leelinework.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
